TVB-3166
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
4-[1-[5-(4,5-dimethyl-1H-pyrazol-3-yl)-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-14-9-15(2)22(10-21(14)23-16(3)17(4)26-27-23)24(29)28-12-20(13-28)19-7-5-18(11-25)6-8-19/h5-10,20H,12-13H2,1-4H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDQFUFDAFKCAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=NNC(=C2C)C)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of TVB-3166, a FASN Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the core mechanism of action of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN). It is intended for an audience with a background in oncology, molecular biology, and drug development. This document details the molecular interactions, downstream signaling effects, and preclinical anti-tumor activity of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Introduction to FASN Inhibition in Oncology
Fatty Acid Synthase (FASN) is the key enzyme responsible for the de novo synthesis of palmitate, a saturated fatty acid. In normal adult tissues, FASN expression is generally low, as dietary lipids are the primary source of fatty acids. However, many cancer types exhibit upregulated FASN expression, a phenomenon linked to tumor progression, aggressiveness, and poor prognosis.[1][2][3] This metabolic reprogramming provides cancer cells with a constant supply of lipids necessary for rapid membrane proliferation, energy storage, and the synthesis of signaling molecules. Inhibition of FASN has therefore emerged as a promising therapeutic strategy to selectively target cancer cells.[1][2]
This compound is an orally-available, reversible, potent, and selective small-molecule inhibitor of FASN.[4][5][6] Preclinical studies have demonstrated its ability to induce apoptosis and inhibit tumor growth in a variety of cancer models, making it a compound of significant interest for clinical development.[5][6][7][8]
Core Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of FASN. This leads to a cascade of downstream cellular events that collectively contribute to its anti-tumor effects.
Direct Inhibition of Fatty Acid Synthase
This compound acts as a reversible inhibitor of FASN, preventing the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[5][6] This direct enzymatic inhibition is the initiating event in its anti-cancer activity.
Induction of Apoptosis
A key consequence of FASN inhibition by this compound is the induction of apoptosis, or programmed cell death, in tumor cells.[5][6][7] This effect is selective for cancer cells, with minimal impact on the viability of normal cells.[6][7] The pro-apoptotic effect is dose-dependent, with significant activity observed in the nanomolar range.[5][6][8]
Disruption of Cellular Membranes and Signaling Platforms
FASN-derived palmitate is crucial for the synthesis of complex lipids that form cellular membranes, including specialized microdomains known as lipid rafts. These rafts are rich in cholesterol and sphingolipids and serve as organizing centers for signaling proteins. By depleting the pool of newly synthesized palmitate, this compound disrupts the architecture of lipid rafts.[5][6][7] This disruption leads to the mislocalization and impaired function of raft-associated signaling proteins, such as N-Ras.[7]
Inhibition of Key Oncogenic Signaling Pathways
This compound has been shown to inhibit several critical signaling pathways that are frequently dysregulated in cancer and are dependent on proper lipid metabolism and membrane integrity.
The PI3K-AKT-mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound treatment leads to a dose-dependent inhibition of this pathway.[5][6][7] This is observed through reduced phosphorylation of key pathway components.
The Wnt/β-catenin signaling pathway plays a crucial role in development and is aberrantly activated in many cancers, promoting proliferation and stemness. This compound treatment results in the inhibition of β-catenin signaling.[5][6][7] This is evidenced by decreased phosphorylation of β-catenin at serine 675, a modification associated with its stability and transcriptional activity, leading to reduced overall β-catenin protein levels.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
| Parameter | Value | Assay System | Reference |
| Biochemical IC50 | 0.042 µM | In vitro FASN biochemical assay | [4] |
| Cellular Palmitate Synthesis IC50 | 0.060 µM | HeLa cells with 13C-acetate | [5] |
| Cell Viability EC50 (SARS-CoV-2) | 11 nM | HEK293T-hACE2 cells | [4] |
| Cell Line | Tumor Type | Effect of this compound | Reference |
| CALU-6 | Non-small cell lung cancer | 4-5 fold increase in Annexin V staining | [5] |
| 22Rv1 | Prostate cancer | 4-5 fold increase in Annexin V staining | [5] |
| COLO-205 | Colorectal cancer | Dose-dependent inhibition of β-catenin S675 phosphorylation | [5] |
| A-549 | Non-small cell lung cancer | Dose-dependent inhibition of β-catenin S675 phosphorylation | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Opaque-walled multiwell plates (96-well or 384-well)
-
Mammalian cells in culture medium
-
This compound compound
-
CellTiter-Glo® Reagent (Promega)
-
Orbital shaker
-
Luminometer
Protocol:
-
Seed cells in opaque-walled multiwell plates at a desired density (e.g., 5,000-10,000 cells/well for a 96-well plate) in a final volume of 100 µL of culture medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include vehicle control wells (e.g., 0.5% DMSO).
-
Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess changes in their expression or phosphorylation status.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-FASN, anti-p-AKT, anti-AKT, anti-p-β-catenin, anti-β-catenin, anti-PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence detection system
Protocol:
-
Lyse the treated cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
Quantify band intensities using image analysis software and normalize to a loading control like β-actin.
Immunofluorescent Staining of Lipid Rafts
This method is used to visualize the distribution of lipid rafts in the cell membrane.
Materials:
-
Cells grown on coverslips
-
This compound compound
-
Fluorescently labeled Cholera Toxin B subunit (CT-B)
-
Primary antibody against a raft-associated protein (e.g., N-Ras)
-
Fluorophore-conjugated secondary antibody
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, if needed)
-
Mounting medium with DAPI
-
Confocal microscope
Protocol:
-
Seed cells on coverslips in a multiwell plate and allow them to adhere overnight.
-
Treat the cells with this compound for the desired duration.
-
Wash the cells with cold PBS.
-
Incubate the cells with a fluorescently labeled CT-B conjugate (e.g., 1 µg/mL in culture medium) for 10-30 minutes on ice to label lipid rafts.
-
Wash the cells with cold PBS.
-
Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
(Optional) If staining for an intracellular epitope of a raft-associated protein, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block the cells with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate the cells with the primary antibody against the raft-associated protein overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the appropriate fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides using mounting medium containing DAPI.
-
Visualize the cells using a confocal microscope.
In Vivo Xenograft Tumor Growth Inhibition Study
This study evaluates the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Human cancer cell line
-
This compound compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Monitor tumor growth regularly.
-
When tumors reach a mean volume of approximately 150 mm³, randomize the mice into treatment and control groups (n=10 per group).
-
Administer this compound or vehicle to the respective groups once daily via oral gavage.
-
Measure tumor dimensions twice weekly using calipers and calculate tumor volume using the formula: V = (width² × length) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Calculate Tumor Growth Inhibition (TGI) as the percentage of tumor growth in the drug-treated groups compared to the vehicle-treated group.
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: Core mechanism of action of this compound leading to apoptosis and inhibition of oncogenic signaling.
Caption: Experimental workflow for an in vivo xenograft tumor growth inhibition study.
Caption: Signaling pathways disrupted by FASN inhibition with this compound.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 2. OUH - Protocols [ous-research.no]
- 3. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
The Biochemical Target of TVB-3166: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TVB-3166 is a potent and selective, orally available, small-molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis pathway.[1][2][3] Upregulated in a wide array of human cancers, FASN represents a critical metabolic node for tumor cell growth and survival, making it a compelling target for therapeutic intervention.[4][5] This technical guide provides an in-depth overview of the biochemical target of this compound, its mechanism of action, and the downstream cellular consequences of its inhibitory activity. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.
The Primary Biochemical Target: Fatty Acid Synthase (FASN)
The primary biochemical target of this compound is the multi-domain enzyme Fatty Acid Synthase (FASN).[1][2] FASN catalyzes the synthesis of the 16-carbon saturated fatty acid, palmitate, from acetyl-CoA and malonyl-CoA, utilizing NADPH as a reducing agent.[6] In normal adult tissues, FASN expression and activity are generally low, with the majority of lipids obtained from dietary sources. However, many cancer cells exhibit a heightened reliance on de novo fatty acid synthesis to meet the demands of rapid proliferation, including membrane biogenesis, energy storage, and the production of signaling molecules.[5][6]
This compound acts as a reversible inhibitor of FASN, directly targeting its enzymatic activity.[1][7] This inhibition leads to a depletion of cellular palmitate and a subsequent cascade of anti-neoplastic effects.
Quantitative Data: In Vitro and In Vivo Efficacy
The potency of this compound has been characterized across various preclinical models. The following tables summarize key quantitative data from biochemical and cellular assays, as well as in vivo xenograft studies.
| Assay Type | Parameter | Value | Cell Line/Model | Reference |
| Biochemical Assay | IC50 | 42 nM | Purified Human FASN | [1][2][7] |
| Cellular Palmitate Synthesis | IC50 | 81 nM | Multiple Cancer Cells | [1][3] |
| Cell Viability Assay | IC50 | 61 nM - 100 nM | CALU-6, various others | [1][8] |
| In Vivo Xenograft Study | Dosage | 30 - 100 mg/kg/day | PANC-1, OVCAR-8, etc. | [1][3] |
| In Vivo Xenograft Study | Tumor Growth Inhibition | Up to 87% | NSCLC PDX Model | [8] |
Table 1: Summary of this compound In Vitro and In Vivo Activity
Signaling Pathways Modulated by this compound
Inhibition of FASN by this compound triggers a profound rewiring of cellular signaling networks that are critical for cancer cell proliferation and survival. The depletion of palmitate and its downstream lipid products disrupts key cellular processes, leading to the observed anti-tumor effects.
PI3K-Akt-mTOR Pathway
One of the most significant consequences of FASN inhibition is the suppression of the PI3K-Akt-mTOR signaling cascade.[1][5] This pathway is a central regulator of cell growth, proliferation, and survival. This compound treatment leads to a dose-dependent decrease in the phosphorylation of Akt (at Ser473) and downstream effectors such as the ribosomal protein S6 (RPS6).[1][8] This disruption is thought to be mediated, in part, by the alteration of lipid raft integrity, which is crucial for the proper localization and function of signaling proteins.[5]
Figure 1: Inhibition of the PI3K-Akt-mTOR pathway by this compound.
β-Catenin Signaling Pathway
This compound has also been shown to inhibit the β-catenin signaling pathway.[1] This pathway is implicated in cell proliferation, differentiation, and adhesion. Treatment with this compound results in a dose-dependent decrease in the phosphorylation of β-catenin at Ser675 and a reduction in total β-catenin protein levels.[1] The subsequent decrease in TCF/LEF-mediated transcription contributes to the anti-proliferative effects of the compound.
Figure 2: this compound-mediated inhibition of the β-catenin signaling pathway.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the biochemical and cellular effects of this compound.
Biochemical FASN Inhibition Assay
This assay directly measures the enzymatic activity of purified FASN in the presence of an inhibitor.
-
Reagents: Purified human FASN, acetyl-CoA, malonyl-CoA, NADPH, this compound (or other test compounds), and a suitable assay buffer (e.g., potassium phosphate buffer).
-
Procedure: a. Pre-incubate purified FASN with varying concentrations of this compound in the assay buffer. b. Initiate the enzymatic reaction by adding the substrates: acetyl-CoA, malonyl-CoA, and NADPH. c. Monitor the decrease in NADPH absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH consumption is directly proportional to FASN activity.
-
Data Analysis: Calculate the percentage of FASN inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Palmitate Synthesis Assay
This assay quantifies the rate of de novo palmitate synthesis in intact cells.
-
Reagents: Cell culture medium, this compound, and a stable isotope-labeled precursor such as 13C-acetate.
-
Procedure: a. Culture cancer cells to the desired confluency. b. Treat the cells with varying concentrations of this compound for a specified period. c. Introduce 13C-acetate into the culture medium and incubate to allow for its incorporation into newly synthesized fatty acids. d. Harvest the cells, extract total lipids, and hydrolyze them to release free fatty acids. e. Analyze the isotopic enrichment of palmitate using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Determine the rate of 13C-labeled palmitate synthesis and calculate the IC50 of this compound for inhibiting this process.
Western Blot Analysis
This technique is used to assess the levels and phosphorylation status of key proteins in signaling pathways.
-
Procedure: a. Treat cells with this compound at various concentrations and for different durations. b. Lyse the cells to extract total protein. c. Separate the proteins by size using SDS-PAGE. d. Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose). e. Probe the membrane with primary antibodies specific for the proteins of interest (e.g., FASN, p-Akt, total Akt, p-RPS6, total RPS6, β-catenin). f. Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for chemiluminescent detection. g. Visualize and quantify the protein bands using an imaging system.
In Vivo Xenograft Tumor Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.
-
Procedure: a. Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice). b. Allow the tumors to grow to a palpable size. c. Randomize the mice into treatment groups (vehicle control and this compound at various doses). d. Administer this compound orally on a defined schedule (e.g., once daily).[3] e. Monitor tumor volume and body weight regularly throughout the study.
-
Data Analysis: Compare the tumor growth rates between the control and treated groups to determine the extent of tumor growth inhibition.
Figure 3: General experimental workflow for characterizing this compound.
Conclusion
This compound is a selective and potent inhibitor of FASN, a key metabolic enzyme that is overexpressed in many cancers. By targeting FASN, this compound disrupts de novo lipogenesis, leading to the inhibition of critical oncogenic signaling pathways such as PI3K-Akt-mTOR and β-catenin. This multi-faceted mechanism of action results in reduced cancer cell proliferation and survival, as demonstrated in a range of preclinical models. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and the broader field of FASN inhibition in oncology.
References
- 1. sagimet.com [sagimet.com]
- 2. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. sagimet.com [sagimet.com]
TVB-3166: A Comprehensive Technical Guide to a Novel FASN Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
TVB-3166 is a potent, selective, and orally bioavailable small molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids. Elevated FASN expression is a hallmark of many cancers and is associated with poor prognosis. This technical guide provides an in-depth overview of the discovery, chemical properties, and mechanism of action of this compound. It includes a compilation of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the signaling pathways affected by this compound. This document is intended to serve as a valuable resource for researchers in oncology and metabolic diseases who are interested in the therapeutic potential of FASN inhibition.
Discovery and Development
This compound was discovered and developed by 3-V Biosciences, now known as Sagimet Biosciences.[1] It emerged from a program aimed at optimizing a series of FASN inhibitors to improve their pharmacological properties.[2] A key modification in the development of this compound was the replacement of a benzimidazole moiety with a more polar pyrazole group, which led to enhanced systemic and tumor exposure.[2] This compound is a reversible inhibitor of the keto-reductase enzymatic function of FASN.[2]
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | 4-[1-[5-(4,5-dimethyl-1H-pyrazol-3-yl)-2,4-dimethylbenzoyl]-3-azetidinyl]-benzonitrile |
| Molecular Formula | C₂₄H₂₄N₄O |
| Molecular Weight | 384.47 g/mol |
| CAS Number | 1533438-83-3 |
| Appearance | White to off-white solid |
| Solubility | DMSO: ≥ 77 mg/mL (≥ 200.27 mM) |
Mechanism of Action
This compound selectively inhibits the FASN enzyme, which catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In many cancer cells, there is an increased reliance on de novo fatty acid synthesis for the production of lipids required for cell membrane formation, energy storage, and signaling molecule synthesis. By inhibiting FASN, this compound disrupts these processes, leading to a cascade of anti-tumor effects. The inhibition of FASN by this compound is reversible.[2]
The primary consequences of FASN inhibition by this compound in cancer cells include:
-
Induction of Apoptosis: Depletion of downstream lipid products and accumulation of toxic levels of malonyl-CoA contribute to the induction of programmed cell death.[3][4]
-
Disruption of Lipid Rafts: FASN inhibition alters the composition of cellular membranes, leading to the disruption of lipid raft architecture. This, in turn, affects the localization and function of membrane-associated signaling proteins.[3][5]
-
Inhibition of Key Signaling Pathways: this compound has been shown to inhibit pro-survival signaling pathways, including the PI3K-AKT-mTOR and β-catenin pathways.[3][5]
The following diagram illustrates the central role of FASN in cellular metabolism and the key signaling pathways impacted by its inhibition with this compound.
Quantitative Data
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity
| Assay | Cell Line/System | IC₅₀ | Reference |
| Biochemical FASN Activity | Cell-free | 42 nM | [6] |
| Cellular Palmitate Synthesis | HeLa | 60 nM | [2] |
| Cellular Palmitate Synthesis | - | 81 nM | [7] |
| Cell Viability | Calu-6 | 100 nM | [2] |
Table 2: In Vivo Pharmacokinetics and Efficacy
| Animal Model | Dosing | Plasma Concentration | Tumor Concentration | Efficacy | Reference |
| Mice | 30 mg/kg/day (oral gavage) | 2.9 µM | - | - | [7] |
| Mice | 100 mg/kg/day (oral gavage) | 7 µM | - | Dose-dependent tumor growth inhibition | [7] |
| RSV-A-infected BALB/c mice | - (oral administration) | - | - | 21-fold reduction in lung viral titers | [2] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to characterize this compound.
FASN Inhibition Assay (Biochemical)
A cell-free biochemical assay is used to determine the direct inhibitory effect of this compound on FASN enzymatic activity.
-
Principle: Measures the catalytic activity of purified FASN.
-
Protocol Outline:
-
Purified FASN enzyme is incubated with its substrates, acetyl-CoA and malonyl-CoA, in a suitable buffer system.
-
The reaction is initiated in the presence of varying concentrations of this compound or a vehicle control.
-
The rate of NADPH consumption, a cofactor in the reaction, is monitored spectrophotometrically at 340 nm.
-
The IC₅₀ value is calculated from the dose-response curve.
-
Cellular Palmitate Synthesis Assay
This assay measures the ability of this compound to inhibit de novo palmitate synthesis in intact cells.
-
Principle: Cells are incubated with a stable isotope-labeled precursor (e.g., ¹³C-acetate), and the incorporation of the label into newly synthesized palmitate is quantified by mass spectrometry.
-
Protocol Outline:
-
Cells (e.g., HeLa) are seeded in 96-well plates.
-
Cells are treated with a range of this compound concentrations in the presence of ¹³C-acetate for 18-24 hours.
-
Lipids are extracted from the cells.
-
The amount of ¹³C-labeled palmitate is quantified by LC-MS/MS.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration.
-
Cell Viability Assay (CellTiter-Glo®)
This assay is used to assess the effect of this compound on the viability of cancer cell lines.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
-
Protocol Outline:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound for a specified period (e.g., 72-96 hours).
-
The CellTiter-Glo® reagent is added to each well.
-
After a brief incubation to stabilize the luminescent signal, the luminescence is read using a plate reader.
-
The IC₅₀ value is calculated from the resulting dose-response curve.
-
Western Blot Analysis
Western blotting is employed to investigate the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways.
-
Principle: This technique uses antibodies to detect specific proteins in a cell lysate separated by gel electrophoresis.
-
Protocol Outline:
-
Cells are treated with this compound at various concentrations and for different durations.
-
Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., FASN, p-AKT, AKT, PARP, β-catenin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The following diagram illustrates a typical workflow for a Western Blot experiment.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of drug treatment on tumor growth is monitored.
-
Protocol Outline:
-
Immunocompromised mice (e.g., nude or SCID) are subcutaneously inoculated with a suspension of human cancer cells.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally (e.g., by gavage) at a specified dose and schedule. The vehicle used for the control group is also administered.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised and weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Conclusion
This compound is a promising FASN inhibitor with demonstrated preclinical anti-tumor activity across a range of cancer models. Its mechanism of action, involving the disruption of lipid metabolism and key oncogenic signaling pathways, provides a strong rationale for its continued investigation as a potential cancer therapeutic. The data and protocols presented in this guide offer a comprehensive resource for researchers working to further elucidate the role of FASN in disease and to explore the therapeutic potential of its inhibition.
Note on Synthesis: A detailed, step-by-step chemical synthesis protocol for this compound is not publicly available in the reviewed scientific literature or patent databases. The compound was proprietary to 3-V Biosciences (now Sagimet Biosciences). Researchers interested in obtaining this compound should inquire with commercial chemical suppliers.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Direct Inhibition of Cellular Fatty Acid Synthase Impairs Replication of Respiratory Syncytial Virus and Other Respiratory Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of TVB-3166 in the Inhibition of Fatty Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of TVB-3166, a potent and selective small-molecule inhibitor of Fatty Acid Synthase (FASN). FASN is a critical enzyme in the de novo synthesis of fatty acids, a pathway frequently upregulated in various cancer cells to meet the demands of rapid proliferation and membrane synthesis. This compound has demonstrated significant anti-tumor activity in preclinical models by effectively suppressing this pathway. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its evaluation, and visualizes the associated signaling pathways and experimental workflows.
Introduction to Fatty Acid Synthase (FASN) and its Role in Cancer
Fatty Acid Synthase (FASN) is a multi-enzyme protein that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA, utilizing NADPH as a reducing agent.[1][2] In normal adult tissues, FASN expression is generally low, as most cells rely on circulating dietary fatty acids.[2][3] However, many cancer types exhibit significantly upregulated FASN expression and activity.[4][5] This "lipogenic phenotype" provides cancer cells with a steady supply of fatty acids for the synthesis of phospholipids for cell membranes, signaling molecules, and for energy storage.[6][7] The inhibition of FASN, therefore, represents a promising therapeutic strategy to selectively target cancer cells.[5][8]
This compound: A Potent and Selective FASN Inhibitor
This compound is an orally available, reversible, and highly selective inhibitor of FASN.[5][9] Its inhibitory action disrupts the de novo synthesis of palmitate, leading to a cascade of downstream effects that ultimately induce apoptosis in tumor cells while having minimal impact on normal cells.[8][9]
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-pronged mechanism initiated by the inhibition of FASN:
-
Inhibition of Palmitate Synthesis: The primary action of this compound is the direct inhibition of FASN's enzymatic activity, leading to a rapid depletion of intracellular palmitate.[9][10]
-
Disruption of Lipid Rafts: The reduction in palmitate levels disrupts the architecture of lipid rafts, specialized membrane microdomains crucial for signal transduction. This disruption alters the localization and function of membrane-associated signaling proteins like N-Ras.[4][9]
-
Inhibition of Pro-Survival Signaling Pathways: By affecting lipid raft integrity and through other mechanisms, this compound inhibits key oncogenic signaling pathways, including the PI3K-AKT-mTOR and β-catenin pathways, which are critical for tumor cell growth, proliferation, and survival.[9][10]
-
Induction of Apoptosis: The culmination of these effects, including metabolic stress and the shutdown of survival signals, leads to the induction of apoptosis in cancer cells.[4][9]
Quantitative Efficacy of this compound
The potency of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (FASN biochemical assay) | - | 42 nM | [9][11] |
| IC50 (Cellular palmitate synthesis) | HeLa-Ohio cells | 81 nM | [9][11] |
| CALU-6 | 81 nM | [9] | |
| IC50 (Cell viability) | CALU-6 | 100 nM | [9] |
| Effective Dose Range (in vitro) | Various tumor cells | 20 - 200 nM | [5][9] |
Table 1: In Vitro Potency of this compound
| Model | Treatment | Effect | Reference |
| PANC-1 Xenograft | This compound (unspecified dose) | Inhibition of tumor growth | [12] |
| Patient-Derived Xenograft (NSCLC) | This compound (60 mg/kg, po/qd) | 87% Tumor Growth Inhibition | [12] |
| Various Xenograft Models | This compound (oral dosing) | Dose-dependent tumor growth inhibition | [11] |
Table 2: In Vivo Anti-Tumor Activity of this compound
Key Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of this compound.
FASN Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of this compound on FASN enzymatic activity.
-
Reaction Mixture: Prepare a reaction buffer containing purified FASN enzyme, acetyl-CoA, malonyl-CoA, and NADPH.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Initiation and Incubation: Initiate the reaction and incubate at 37°C.
-
Measurement: Monitor the consumption of NADPH over time by measuring the decrease in absorbance at 340 nm.[13]
-
Data Analysis: Calculate the rate of reaction at each inhibitor concentration and determine the IC50 value.
Cellular Palmitate Synthesis Assay
This assay quantifies the inhibition of de novo fatty acid synthesis within cells.
-
Cell Culture: Plate tumor cells and allow them to adhere.
-
Treatment: Treat cells with varying concentrations of this compound for a specified period.
-
Isotope Labeling: Add a labeled precursor, such as ¹³C-labeled sodium acetate, to the culture medium.[12][14]
-
Lipid Extraction: After incubation, harvest the cells and extract total lipids.
-
Mass Spectrometry Analysis: Analyze the lipid extracts by mass spectrometry to measure the incorporation of the ¹³C label into palmitate.
-
Data Analysis: Quantify the amount of newly synthesized palmitate and calculate the IC50 for the inhibition of cellular palmitate synthesis.
Cell Viability Assay
This assay assesses the effect of this compound on tumor cell survival.
-
Cell Seeding: Seed tumor cells in 96-well plates.
-
Drug Treatment: Treat cells with a range of this compound concentrations for 72-96 hours.[9]
-
Viability Reagent: Add a cell viability reagent, such as CellTiter-Glo®, which measures cellular ATP levels as an indicator of viability.[12]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the results to untreated controls and calculate the IC50 value for cell viability.
Western Blot Analysis for Signaling Proteins
This protocol is used to detect changes in the expression and phosphorylation status of key signaling proteins.
-
Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for target proteins (e.g., p-AKT, total AKT, β-catenin) followed by incubation with secondary antibodies conjugated to a detectable enzyme.[9]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizing the Impact of this compound
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows discussed.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for In Vitro Evaluation of this compound.
Conclusion
This compound is a well-characterized FASN inhibitor with a clear mechanism of action and demonstrated anti-tumor efficacy in preclinical models. Its ability to disrupt fatty acid synthesis, impair critical signaling pathways, and induce apoptosis in cancer cells highlights the therapeutic potential of targeting FASN. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of FASN inhibitors as a novel class of anti-cancer agents.
References
- 1. Fatty acid synthase - Wikipedia [en.wikipedia.org]
- 2. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, molecular biology, and pharmacology of fatty acid synthase, an emerging therapeutic target and diagnosis/prognosis marker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of fatty acid synthase on tumor and progress in the development of related therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. sagimet.com [sagimet.com]
- 13. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay [bio-protocol.org]
- 14. sagimet.com [sagimet.com]
A Technical Guide to the Cellular Effects of FASN Inhibition by TVB-3166
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides an in-depth examination of the cellular mechanisms and effects of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN). It consolidates key quantitative data, details relevant experimental protocols, and visualizes the affected signaling pathways to serve as a comprehensive resource for the scientific community.
Introduction: Targeting Neoplastic Lipogenesis
Fatty Acid Synthase (FASN) is the key enzyme responsible for the de novo synthesis of palmitate, a fundamental saturated fatty acid.[1][2] In most normal human tissues, FASN expression is low, as these cells primarily rely on circulating dietary fatty acids.[3] However, many cancer types exhibit a marked upregulation of FASN, a condition linked to tumor progression, aggressiveness, and poor patient prognosis.[1][4][5] This metabolic shift makes cancer cells highly dependent on FASN activity for the synthesis of lipids required for membrane formation, energy storage, and protein modification, rendering FASN an attractive therapeutic target in oncology.[3][6]
This compound is a potent, selective, reversible, and orally-available small-molecule inhibitor of FASN.[7][8][9] Preclinical studies have demonstrated its ability to induce apoptosis specifically in tumor cells, inhibit xenograft tumor growth, and modulate critical oncogenic pathways, establishing it as a significant tool for cancer research and a promising therapeutic candidate.[2][3][7]
Quantitative Analysis of this compound Potency
The inhibitory activity of this compound has been quantified in various assays, demonstrating its high potency at both the biochemical and cellular levels. Dose-dependent effects are typically observed in the 20–200 nM range.[2][5][7]
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Process | Cell Line | IC50 Value | Reference |
|---|---|---|---|---|
| Biochemical Assay | Purified FASN Enzyme | N/A | 42 nM (0.042 µM) | [2][7][8] |
| Cellular Assay | Palmitate Synthesis | HeLa-Ohio | 60 nM (0.060 µM) | [7] |
| Cellular Assay | Palmitate Synthesis | CALU-6 | 81 nM (0.081 µM) | [2][7] |
| Cellular Assay | Cell Viability | CALU-6 | 100 nM (0.10 µM) |[7] |
Core Cellular Effects of FASN Inhibition
This compound exerts its anti-tumor effects through a multi-pronged mechanism, stemming from the primary inhibition of palmitate synthesis. This leads to a cascade of downstream cellular events, from membrane disruption to the suppression of key survival signals.
Disruption of Membrane Integrity and Lipid Rafts
The inhibition of palmitate synthesis by this compound directly impacts the composition and architecture of the cell membrane. A critical consequence is the disruption of lipid rafts—specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as organizing centers for signaling proteins.[5][7] This disruption alters the localization and function of raft-associated proteins, including the oncoprotein N-Ras, effectively dismantling critical signaling hubs.[3][7] This effect has been observed in multiple cancer cell lines, including COLO-205 and CALU-6.[7]
Inhibition of Pro-Survival Signaling Pathways
By disrupting lipid rafts and altering the lipid landscape, this compound effectively suppresses major signal transduction pathways essential for tumor cell growth and survival.[2][7]
FASN inhibition by this compound leads to the inhibition of the PI3K-AKT-mTOR pathway, a central regulator of cell proliferation, growth, and survival.[2][3][7] The delocalization of signaling molecules from lipid rafts contributes to the attenuation of this pathway. Western blot analyses have confirmed a dose-dependent reduction in the phosphorylation of key pathway components, such as AKT at serine 473 (pAkt S473), in tumor cells treated with this compound.[7][10]
This compound also inhibits the β-catenin signaling pathway.[7] Treatment results in a dose-dependent decrease in the phosphorylation of β-catenin at serine 675 (S675), an event associated with its stability and nuclear translocation.[7] This leads to reduced β-catenin protein levels and a subsequent decrease in TCF promoter-driven gene expression, effectively shutting down a key pathway involved in cell proliferation and stemness.[7][11]
Induction of Apoptosis and Reprogramming of Gene Expression
The culmination of membrane disruption and pathway inhibition is the selective induction of apoptosis in tumor cells, while normal cells remain largely unaffected.[3][7][9] This tumor-specific cytotoxicity is a hallmark of FASN inhibition. The on-target effect of this compound was confirmed by experiments where supplementing cell culture media with exogenous palmitate rescued tumor cells from death, even while FASN itself remained inhibited.[7]
Furthermore, FASN inhibition reprograms gene expression.[7][11] RNA sequencing analyses reveal that this compound treatment modulates the expression of genes involved in lipid biosynthesis, cell metabolism, proliferation, and survival pathways, including the oncogenic effector c-Myc.[5][7][10]
Experimental Protocols
The following are summarized methodologies for key experiments used to characterize the effects of this compound.
Cell Viability and Palmitate Synthesis Assays
-
Objective: To determine the IC50 of this compound on cell viability and its direct effect on FASN activity.
-
Protocol:
-
Cell Seeding: Plate tumor cells (e.g., CALU-6) in appropriate media. For viability, use standard medium; for palmitate rescue, supplement with ~25 µM palmitate.[7]
-
Treatment: Treat cells with a dose range of this compound (e.g., 20-200 nM) for 72-96 hours.[7]
-
Palmitate Synthesis Measurement: For the final 18 hours, add ¹³C-labeled acetate to the medium. After incubation, lyse the cells, extract lipids, and measure the incorporation of ¹³C into palmitate via mass spectrometry.[7][11]
-
Viability Measurement: Add CellTiter-Glo® reagent to measure ATP levels or MTT reagent to measure metabolic activity, according to the manufacturer's instructions. Read luminescence or absorbance on a plate reader.[11][12]
-
Western Blot Analysis
-
Objective: To quantify changes in protein expression and phosphorylation in key signaling pathways.
-
Protocol:
-
Cell Treatment: Treat various tumor cell lines (e.g., CALU-6, COLO-205, OVCAR-8) with this compound (e.g., 0.02, 0.2, or 2.0 μM) for 96 hours.[7]
-
Lysis: Harvest and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification & Separation: Determine protein concentration using a BCA assay. Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or milk) and incubate with primary antibodies against targets like p-AKT (S473), total AKT, p-β-catenin (S675), total β-catenin, and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Immunofluorescent Staining for Lipid Raft Analysis
-
Objective: To visualize the effect of this compound on lipid raft integrity and protein localization.
-
Protocol:
-
Cell Culture & Treatment: Grow cells (e.g., COLO-205, CALU-6) on coverslips and treat with this compound for 96 hours.[7]
-
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.
-
Staining:
-
Imaging: Mount coverslips and image using a confocal microscope to assess the distribution and co-localization of the fluorescent signals.[3][7]
-
Conclusion
This compound is a highly characterized FASN inhibitor that demonstrates significant anti-tumor activity across diverse preclinical models.[3][7] Its mechanism of action is multifaceted, originating from the targeted inhibition of de novo palmitate synthesis. This primary effect triggers a cascade of potent cellular responses, including the structural disruption of membrane lipid rafts, the consequent inhibition of critical pro-survival signaling pathways like PI3K-AKT-mTOR and β-catenin, and the ultimate induction of tumor-selective apoptosis.[5][7] The detailed understanding of these cellular effects, supported by robust quantitative data and established experimental protocols, provides a strong rationale for the continued clinical development of FASN inhibitors as a targeted therapy for cancers reliant on neoplastic lipogenesis.[4][9]
References
- 1. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acid synthase inhibitors: new directions for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. sagimet.com [sagimet.com]
- 12. DSpace [helda.helsinki.fi]
The FASN Inhibitor TVB-3166: A Comprehensive Technical Guide to its Impact on Cancer Cell Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aberrant metabolism of cancer cells presents a promising frontier for therapeutic intervention. One of the key metabolic pathways frequently dysregulated in cancer is de novo fatty acid synthesis, with the enzyme Fatty Acid Synthase (FASN) being a central player. FASN is overexpressed in a multitude of human cancers and its elevated activity is associated with tumor progression, metastasis, and poor prognosis. This has positioned FASN as a compelling target for anticancer drug development. TVB-3166 is a potent, selective, and orally bioavailable small-molecule inhibitor of FASN that has demonstrated significant anti-tumor activity in preclinical models. This technical guide provides an in-depth overview of the impact of this compound on cancer cell metabolism, detailing its mechanism of action, effects on key signaling pathways, and methodologies for its study.
Mechanism of Action of this compound
This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of FASN. FASN is a multi-enzyme complex that catalyzes the synthesis of palmitate, a 16-carbon saturated fatty acid, from acetyl-CoA and malonyl-CoA, with NADPH as a reducing equivalent. By inhibiting FASN, this compound effectively cuts off the cancer cell's supply of endogenously produced fatty acids. This has several downstream consequences that contribute to its anti-neoplastic activity.
The primary mechanism of action of this compound is the induction of apoptosis in cancer cells. This is thought to occur through multiple interconnected events stemming from the depletion of palmitate and the accumulation of the FASN substrate, malonyl-CoA. The disruption of fatty acid synthesis leads to alterations in cellular membrane composition and integrity, including the architecture of lipid rafts. These changes can, in turn, affect the localization and function of membrane-associated signaling proteins, ultimately triggering programmed cell death. Notably, this compound shows selectivity for tumor cells over normal cells, which typically rely on exogenous lipids.
Quantitative Analysis of this compound Activity
The potency and efficacy of this compound have been quantified across various preclinical studies. The following tables summarize key quantitative data, providing a comparative overview of its activity.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Cell Line | IC50 Value (µM) | Reference |
| Biochemical FASN Inhibition | - | 0.042 | [1][2] |
| Cellular Palmitate Synthesis | CALU-6 | 0.081 | [1] |
| Cell Viability | CALU-6 | 0.10 | [1] |
| A panel of 90 cancer cell lines | Varies (e.g., 72% death in CALU-6 at 0.2 µM) | [1] | |
| CRC Cell Lines (e.g., CaCo2, HT29) | Sensitive at 0.2 µM | [3][4] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Tumor Model | Dosing Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| PANC-1 (Pancreatic) | 30, 60, 100 mg/kg, oral, daily | Dose-dependent inhibition | [1] |
| OVCAR-8 (Ovarian) | 30, 60, 100 mg/kg, oral, daily | Dose-dependent inhibition | [1] |
| NSCLC (Patient-Derived) | 60 mg/kg, oral, daily | Significant TGI | [1][5] |
| Colorectal (Patient-Derived) | Not specified | 50% reduction in tumor weight in sensitive models | [3] |
Impact on Cellular Signaling Pathways
Inhibition of FASN by this compound leads to the modulation of several critical signaling pathways that are often dysregulated in cancer.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit the phosphorylation of key components of this pathway, including AKT and S6 ribosomal protein. This inhibition is likely a consequence of altered membrane lipid composition and disruption of lipid raft-associated signaling complexes.
β-catenin Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in embryogenesis and its aberrant activation is implicated in numerous cancers. This compound treatment has been demonstrated to decrease the levels of active β-catenin and inhibit the transcription of its target genes, such as c-Myc.
The following diagram illustrates the key signaling pathways affected by this compound.
Signaling pathways affected by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cancer cells.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines
-
This compound
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cancer cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
The following diagram illustrates the experimental workflow for the cell viability assay.
Cell Viability Assay Workflow.
Fatty Acid Synthesis Assay (¹⁴C-Acetate Incorporation)
This assay measures the rate of de novo fatty acid synthesis by quantifying the incorporation of radiolabeled acetate into cellular lipids.
Materials:
-
Cancer cell lines
-
This compound
-
[¹⁴C]-Acetate
-
Lipid extraction solvents (e.g., chloroform:methanol)
-
Scintillation counter
Procedure:
-
Culture cells to near confluence in appropriate culture vessels.
-
Pre-treat cells with various concentrations of this compound or vehicle for a specified time.
-
Add [¹⁴C]-acetate to the culture medium and incubate for a defined period (e.g., 2-4 hours).
-
Wash the cells with cold PBS to remove unincorporated radiolabel.
-
Harvest the cells and extract total lipids using a suitable solvent mixture (e.g., Folch method).
-
Dry the lipid extract and resuspend in a known volume of solvent.
-
Measure the radioactivity of an aliquot of the lipid extract using a scintillation counter.
-
Normalize the radioactivity to the total protein content of the cell lysate.
-
Calculate the inhibition of fatty acid synthesis relative to the vehicle-treated control.
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify the levels of specific proteins involved in signaling pathways, such as phosphorylated and total AKT.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with this compound or vehicle for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Immunofluorescence for Lipid Raft Visualization
This method allows for the visualization of lipid raft domains in the plasma membrane and assessment of their disruption by this compound.
Materials:
-
Cancer cell lines grown on coverslips
-
This compound
-
Cholera Toxin Subunit B (CT-B) conjugated to a fluorophore (e.g., FITC) - a lipid raft marker
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (if staining intracellular proteins)
-
Mounting medium with DAPI
Procedure:
-
Treat cells grown on coverslips with this compound or vehicle.
-
Wash the cells with PBS.
-
Incubate the cells with fluorescently labeled CT-B to stain lipid rafts.
-
Fix the cells with 4% paraformaldehyde.
-
(Optional) Permeabilize the cells if co-staining for intracellular proteins.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI to stain the nuclei.
-
Visualize the cells using a fluorescence microscope.
Conclusion
This compound is a promising anti-cancer agent that targets the metabolic vulnerability of cancer cells by inhibiting FASN. Its mechanism of action involves the depletion of palmitate, leading to the disruption of cellular membranes, inhibition of key oncogenic signaling pathways, and ultimately, the induction of apoptosis. The quantitative data from preclinical studies demonstrate its potent and selective activity against a broad range of cancer types. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the multifaceted impact of this compound on cancer cell metabolism and to explore its therapeutic potential. Further research into biomarkers of sensitivity and combination strategies will be crucial for the clinical development of this and other FASN inhibitors.
References
- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. sagimet.com [sagimet.com]
The Disruption of Lipid Rafts by FASN Inhibition: A Technical Guide to the Effects of TVB-3166
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effects of TVB-3166, a potent and selective Fatty Acid Synthase (FASN) inhibitor, on the integrity and function of lipid rafts. Through the inhibition of de novo palmitate synthesis, this compound instigates a cascade of cellular events, beginning with the structural alteration of lipid rafts and culminating in the modulation of key oncogenic signaling pathways. This document summarizes the core mechanism, presents available quantitative data, details relevant experimental protocols, and visualizes the intricate molecular interactions.
Core Mechanism of Action
This compound is an orally available, reversible, and selective inhibitor of FASN, the enzyme responsible for the synthesis of palmitate.[1][2] In many cancer cells, there is a notable upregulation of FASN, making it a critical source of fatty acids required for membrane biosynthesis, energy storage, and protein modification.[3] Palmitate and its derivatives are essential components for the proper formation and stability of lipid rafts—dynamic, ordered microdomains within the cell membrane enriched in cholesterol and sphingolipids.[3][4] These rafts serve as crucial platforms for the assembly and compartmentalization of signaling molecules, thereby facilitating efficient signal transduction.[5][6]
By inhibiting FASN, this compound depletes the cellular pool of palmitate. This scarcity of a key lipid component leads to the disruption of lipid raft architecture.[3][7] The structural integrity of these platforms is compromised, leading to the mislocalization of raft-associated proteins, including those critical for signal transduction.[3] This disruption is a key mechanism through which this compound exerts its anti-tumor effects, including the induction of apoptosis and inhibition of cell growth.[3][7]
Quantitative Data Summary
The following tables summarize the key quantitative metrics associated with this compound's activity and its downstream effects.
| Parameter | Value | Assay Condition | Reference |
| IC50 (FASN) | 42 nM | Biochemical Cell-Free Assay | [1] |
| IC50 (Cellular Palmitate Synthesis) | 81 nM | - | [2] |
| Effective Concentration Range | 20 - 200 nM | In vitro cell-based assays | [2][8] |
Table 1: Potency and Effective Concentrations of this compound.
| Cell Lines | Treatment Concentration | Duration | Observed Effect on Signaling | Reference |
| CALU6, COLO-205, OVCAR-8, 22Rv1 | 0.02, 0.2, or 2.0 µM | 96 hours | Inhibition of AKT-mTOR pathway | [7] |
| COLO-205, A549 | 0.2 µM | 48 hours | Inhibition of TCF promoter-driven luciferase expression (β-catenin pathway) | [7] |
Table 2: Effects of this compound on Key Signaling Pathways in Various Cancer Cell Lines.
Key Experimental Protocols
Immunofluorescent Staining of Lipid Rafts and Associated Proteins
This protocol is designed to visualize the effects of this compound on the integrity of lipid rafts and the localization of raft-dependent proteins.
Objective: To assess the disruption of lipid raft architecture and the localization of N-Ras, a palmitoylated protein, following treatment with this compound.[7]
Materials:
-
Cancer cell lines (e.g., COLO-205, CALU-6)[7]
-
This compound
-
FITC-conjugated cholera-toxin subunit-B (for lipid raft visualization)[7]
-
Alexa-fluor-conjugated anti-N-Ras antibody[7]
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 2% BSA in PBS)
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment: Plate cells on coverslips in a suitable culture medium. Treat the cells with the desired concentrations of this compound (e.g., 0.02, 0.2, 2.0 µM) or vehicle control (DMSO) for a specified duration (e.g., 96 hours).[7]
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 1 hour at room temperature.[9]
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.[9]
-
Blocking: Wash the cells with PBS and block with 2% BSA in PBS for 1 hour to prevent non-specific antibody binding.[9]
-
Staining: Incubate the cells with FITC-conjugated cholera-toxin subunit-B and Alexa-fluor-conjugated anti-N-Ras antibody in blocking buffer overnight at 4°C.
-
Washing: Wash the cells multiple times with PBS to remove unbound antibodies and staining reagents.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a confocal microscope.
Western Blot Analysis of Signaling Pathways
This protocol is used to quantify the changes in protein expression and phosphorylation status within signaling pathways affected by this compound.
Objective: To determine the effect of this compound on the PI3K-AKT-mTOR and β-catenin signaling pathways.[7]
Materials:
-
Cancer cell lines (e.g., CALU6, COLO-205, OVCAR-8, 22Rv1)[7]
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., p-AKT, AKT, p-mTOR, mTOR, β-catenin, c-Myc)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
Visualizing the Molecular Impact of this compound
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed.
Caption: Mechanism of this compound action on lipid rafts and signaling.
Caption: Experimental workflow for visualizing lipid raft disruption.
Caption: Disruption of lipid rafts by this compound inhibits the PI3K-AKT-mTOR pathway.
Conclusion
The FASN inhibitor this compound represents a promising therapeutic agent that targets a key metabolic vulnerability in cancer cells. Its mechanism of action, which involves the disruption of lipid raft architecture and the consequent inhibition of critical signaling pathways, underscores the intricate link between lipid metabolism and cellular signaling in cancer. The experimental protocols and data presented in this guide provide a framework for further investigation into the pleiotropic anti-cancer effects of FASN inhibition. Understanding these fundamental processes is paramount for the continued development of targeted cancer therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Lipid rafts as signaling hubs in cancer cell survival/death and invasion: implications in tumor progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid raft - Wikipedia [en.wikipedia.org]
- 7. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FASN inhibitor this compound prevents S-acylation of the spike protein of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
TVB-3166 and the PI3K/AKT/mTOR Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN), and its intricate relationship with the critical PI3K/AKT/mTOR signaling pathway. Overexpression of FASN is a hallmark of many human cancers and is associated with poor prognosis, making it a compelling target for therapeutic intervention.[1][2] this compound is an orally-available, reversible small molecule inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical models.[1][3] Its mechanism of action extends beyond the simple blockade of lipid synthesis, revealing a complex interplay with oncogenic signaling cascades, most notably the PI3K/AKT/mTOR pathway.
The PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of normal cellular processes, including growth, proliferation, survival, and metabolism.[4][5] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors, which recruit and activate PI3K.[6] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4][7] PIP3 acts as a second messenger, recruiting proteins with pleckstrin-homology (PH) domains, such as AKT and its upstream activator PDK1, to the plasma membrane.[6] This co-localization facilitates the phosphorylation and full activation of AKT.[6]
Activated AKT orchestrates a multitude of downstream effects, including the activation of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth by phosphorylating effectors like S6 kinase (S6K) and 4E-BP1.[4] Dysregulation of this pathway, through mutations in key components like PI3K or the loss of the tumor suppressor PTEN (which dephosphorylates PIP3), is one of the most frequent aberrations in human cancer, leading to uncontrolled cell proliferation and survival.[1][4]
Caption: A simplified diagram of the core PI3K/AKT/mTOR signaling cascade.
This compound: Mechanism of Action and Impact on PI3K/AKT/mTOR Signaling
This compound's primary molecular target is Fatty Acid Synthase (FASN), the key enzyme responsible for the terminal steps in the de novo synthesis of palmitate, a 16-carbon saturated fatty acid.[2][8] While normal cells typically acquire fatty acids from circulation, many tumor cells exhibit upregulated FASN activity, relying on endogenous fatty acid production to support rapid proliferation, energy metabolism, and the synthesis of cellular membranes.[1][9]
Inhibition of FASN by this compound disrupts these processes and, critically, exerts a multi-level suppressive effect on the PI3K/AKT/mTOR pathway.[1][7] This is not a direct inhibition of the pathway's kinases, but rather an indirect consequence of depleting the cellular pool of endogenously synthesized lipids.
The key mechanisms for this crosstalk include:
-
Disruption of Lipid Raft Architecture: The integrity of lipid rafts—specialized membrane microdomains enriched in cholesterol and sphingolipids—is crucial for the proper localization and function of many signaling proteins, including receptor tyrosine kinases and AKT.[2][3] FASN inhibition, by altering the composition of membrane phospholipids, disrupts the structure of these rafts.[3][7] This impairs the recruitment of signaling molecules to the membrane, thereby reducing signal transduction upstream of and at the level of PI3K and AKT.[2][7]
-
Depletion of Key Signaling Lipids: FASN inhibitors have been shown to diminish the cellular levels of critical signaling lipids such as diacylglycerol (DAG) and PIP3.[7] The reduction in PIP3, the direct product of PI3K, provides a cogent explanation for the subsequent inactivation of the AKT-mTORC1 axis.[7]
-
Induction of Cellular Stress: The blockade of fatty acid synthesis can induce endoplasmic reticulum (ER) stress and activate the unfolded protein response (UPR).[10] This stress response activates proteins like REDD1 and AMPKα, which are known repressors of mTORC1, leading to the dephosphorylation of its downstream targets, including the ribosomal protein S6.[7]
-
Downregulation of Signaling Proteins: Treatment with FASN inhibitors can lead to the downregulation of both the expression and phosphorylation of key PI3K pathway effectors, including AKT, mTOR, p70S6K, and S6.[9][11] This suggests that FASN activity is required not only for the activation but also for maintaining the stability of these oncogenic proteins.
Caption: this compound inhibits FASN, leading to downstream effects that suppress the PI3K/AKT/mTOR pathway at multiple nodes.
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified in numerous in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line / System | Citation |
|---|---|---|---|
| Biochemical IC₅₀ | 42 nM | Cell-free FASN assay | [12][13] |
| Cellular Palmitate Synthesis IC₅₀ | 81 nM | - | [12][13] |
| Cell Viability IC₅₀ | 0.10 µM (100 nM) | CALU-6 (NSCLC) | [13] |
| Apoptosis Induction | Dose-dependent | Various tumor cell lines | [1][13] |
| AKT/S6 Phosphorylation Inhibition | Dose-dependent | CALU-6, COLO-205, OVCAR-8, 22Rv1 |[1][11] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Treatment | Dose & Schedule | Tumor Growth Inhibition (TGI) % | Citation |
|---|---|---|---|---|
| PANC-1 (Pancreatic) | This compound | 30 mg/kg, PO, QD | 19% | [11] |
| PANC-1 (Pancreatic) | This compound | 100 mg/kg, PO, QD | 57% | [11] |
| CALU-6 (NSCLC) | This compound + Paclitaxel | 60 mg/kg PO QD + 10 mg/kg IV q4d | Tumor Regression | [8] |
| A549 (NSCLC) | This compound + Paclitaxel | 60 mg/kg PO QD + 10 mg/kg IV q4d | 76% | [8] |
| A549 (NSCLC) | This compound + Docetaxel | 60 mg/kg PO QD + 8 mg/kg IV q7d | 81% | [8] |
| CTG-0165 (NSCLC PDX) | This compound + Paclitaxel | 60 mg/kg PO QD + 10 mg/kg IV q4d | Tumor Regression | [8] |
| Various PDX models | this compound | 60 mg/kg, PO, QD | >80% (in sensitive models) |[14] |
PO: Per os (oral gavage); QD: Once daily; IV: Intravenous; q4d: every 4 days; q7d: every 7 days; NSCLC: Non-small-cell lung cancer; PDX: Patient-Derived Xenograft.
Key Experimental Protocols
The following are summarized methodologies for experiments frequently cited in the evaluation of this compound.
4.1. Cell Viability and Proliferation Assays
-
Objective: To determine the effect of FASN inhibition on tumor cell growth and survival.
-
Methodology: Tumor cells (e.g., CRC, NSCLC lines) are seeded in 96-well plates and allowed to adhere.[14] Cells are then treated with a range of concentrations of this compound or vehicle control (DMSO) for a specified period (typically 72 hours to 7 days).[11][14] Viability can be assessed using assays like CellTiter-Glo®, which measures cellular ATP levels, or by direct cell counting.[11][14] IC₅₀ values are calculated from dose-response curves.
4.2. Western Blot Analysis
-
Objective: To measure changes in the expression and phosphorylation status of proteins within the PI3K/AKT/mTOR pathway.
-
Methodology: Tumor cells (e.g., CALU-6, COLO-205) are treated with this compound (e.g., 0.02, 0.2, or 2.0 µM) or vehicle for a set time (e.g., 96 hours).[1] Cells are lysed, and protein concentrations are quantified. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for total and phosphorylated forms of AKT (e.g., p-AKT S473), S6, and other proteins of interest.[1][11] Loading controls like GAPDH or β-actin are used to ensure equal protein loading.
4.3. Xenograft Tumor Studies
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound, alone or in combination with other agents.
-
Methodology: Immune-compromised mice (e.g., NSG or nude mice) are subcutaneously implanted with human tumor cells or patient-derived tumor fragments (PDX).[1][14] When tumors reach a specified volume (e.g., 150-200 mm³), mice are randomized into treatment groups.[8] this compound is typically administered via oral gavage daily.[13] Tumor volumes are measured regularly (e.g., twice weekly) with calipers.[1] At the end of the study, Tumor Growth Inhibition (TGI) is calculated relative to the vehicle-treated control group.[11]
Caption: A typical experimental workflow for assessing in vivo efficacy in xenograft models.
4.4. Immunofluorescent Staining for Lipid Rafts
-
Objective: To visualize the effect of FASN inhibition on lipid raft architecture.
-
Methodology: Tumor cells (e.g., COLO-205, CALU-6) are cultured on coverslips and treated with this compound.[1] Cells are then fixed and stained with cholera toxin subunit B conjugated to a fluorophore (e.g., FITC), which binds to the ganglioside GM1, a marker for lipid rafts.[1] Co-staining with antibodies against raft-associated proteins (e.g., N-Ras) can also be performed.[2] Images are captured using confocal microscopy to observe changes in the distribution and integrity of lipid rafts.[2]
Conclusion
This compound represents a targeted therapeutic strategy that leverages the metabolic dependency of cancer cells on de novo lipogenesis. Its mechanism of action is multifaceted, extending beyond metabolic disruption to induce a potent, multi-level suppression of the PI3K/AKT/mTOR pathway—a central driver of oncogenesis. By depleting key lipids, this compound disrupts the membrane architecture required for signal transduction and activates cellular stress responses that further inhibit pro-growth signaling. Preclinical data strongly support its anti-tumor activity, both as a monotherapy in sensitive models and in combination with standard-of-care agents like taxanes.[3][8] These findings provide a strong rationale for the continued clinical investigation of FASN inhibitors like this compound as a novel approach to treating cancers characterized by FASN overexpression and dysregulated PI3K/AKT/mTOR signaling.
References
- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Multi-level suppression of receptor-PI3K-mTORC1 by fatty acid synthase inhibitors is crucial for their efficacy against ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. sagimet.com [sagimet.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
The FASN Inhibitor TVB-3166 Modulates β-Catenin Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of TVB-3166, a potent and selective small-molecule inhibitor of Fatty Acid Synthase (FASN), on the β-catenin signaling pathway. FASN, an enzyme crucial for de novo lipogenesis, is frequently overexpressed in various cancers and is associated with poor prognosis. This compound induces apoptosis and curtails tumor growth by disrupting cellular lipid metabolism. A key mechanism of its anti-neoplastic activity involves the modulation of critical oncogenic signaling pathways, including the β-catenin pathway. This document details the molecular mechanisms, presents quantitative data from key experiments, provides detailed experimental protocols, and visualizes the involved pathways and workflows.
Introduction: FASN Inhibition and Cancer Therapy
Fatty Acid Synthase (FASN) is the primary enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In normal adult tissues, FASN expression is generally low, as dietary lipids are the main source of fatty acids. However, in many human cancers, FASN is significantly upregulated, providing the necessary lipids for membrane synthesis, energy storage, and protein modification in rapidly proliferating tumor cells.[1][2] This metabolic shift makes FASN an attractive target for cancer therapy.
This compound is an orally bioavailable, reversible, and highly selective inhibitor of FASN.[3][4] It has demonstrated potent anti-tumor activity in a wide range of preclinical cancer models.[5][6] The mechanism of action of this compound extends beyond simple lipid depletion; it involves the disruption of cellular membrane architecture, specifically lipid rafts, which are critical signaling platforms.[3][7] This disruption leads to the inhibition of several key signaling pathways that are often dysregulated in cancer, including the PI3K-AKT-mTOR and the β-catenin pathways.[7]
Mechanism of Action: How this compound Impacts β-Catenin Signaling
The canonical Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. This compound impacts this pathway at multiple levels, primarily through the disruption of lipid rafts.
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids. They function as organizing centers for signaling molecules. Key components of the Wnt/β-catenin pathway, including the Wnt co-receptor LRP6, are localized to lipid rafts.
The inhibition of FASN by this compound alters the lipid composition of cellular membranes, leading to the disorganization of lipid rafts.[3][7] This architectural disruption displaces and inactivates raft-associated signaling proteins.[7][8]
The key effects of this compound on the β-catenin pathway are:
-
Inhibition of LRP6 Phosphorylation and Expression: this compound treatment leads to a decrease in the phosphorylation and overall expression of the Wnt co-receptor LRP6.[9] LRP6 activation is a critical initial step in the canonical Wnt cascade.
-
Reduction of β-Catenin Phosphorylation and Expression: The stability and nuclear translocation of β-catenin are regulated by phosphorylation. This compound causes a dose-dependent decrease in the phosphorylation of β-catenin at serine 675 (pS675), a modification associated with its stability and transcriptional activity. A reduction in total β-catenin protein levels is also observed.[9]
-
Decreased TCF/LEF Transcriptional Activity: Nuclear β-catenin acts as a coactivator for the TCF/LEF family of transcription factors, driving the expression of target genes like c-Myc and Cyclin D1. This compound treatment significantly reduces the transcriptional activity of TCF/LEF, as measured by reporter assays.[9]
-
Downregulation of c-Myc Expression: As a consequence of reduced TCF/LEF activity, the expression of the oncogenic transcription factor c-Myc, a key downstream target of the β-catenin pathway, is diminished.[9]
This multi-level inhibition of the β-catenin pathway contributes significantly to the anti-proliferative and pro-apoptotic effects of this compound in cancer cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key components and activities of the β-catenin signaling pathway in various cancer cell lines.
Table 1: Effect of this compound on β-Catenin Pathway Protein Levels
| Cell Line | Treatment (this compound) | Target Protein | Change in Protein Level (Relative to Vehicle Control) | Reference |
| COLO-205 (Colon Cancer) | 0.2 µM for 96h | LRP6 | ↓ (Inhibited) | [9] |
| COLO-205 (Colon Cancer) | 0.2 µM for 96h | LRP6 pS1490 | ↓ (Inhibited) | [9] |
| COLO-205 (Colon Cancer) | 0.2 µM for 96h | β-catenin | ↓ (Inhibited) | [9] |
| COLO-205 (Colon Cancer) | 0.2 µM for 96h | β-catenin pS675 | ↓ (Inhibited) | [9] |
| COLO-205 (Colon Cancer) | 0.2 µM for 96h | c-Myc | ↓ (Reduced by ~50%) | |
| A549 (Lung Cancer) | 0.2 µM for 96h | LRP6 | ↓ (Inhibited) | [9] |
| A549 (Lung Cancer) | 0.2 µM for 96h | LRP6 pS1490 | ↓ (Inhibited) | [9] |
| A549 (Lung Cancer) | 0.2 µM for 96h | β-catenin | ↓ (Inhibited) | [9] |
| A549 (Lung Cancer) | 0.2 µM for 96h | β-catenin pS675 | ↓ (Inhibited) | [9] |
| A549 (Lung Cancer) | 0.2 µM for 96h | c-Myc | ↓ (Reduced) |
Table 2: Effect of this compound on TCF/LEF Promoter-Driven Luciferase Expression
| Cell Line | Treatment (this compound) | Wnt3A Stimulation | Change in Luciferase Activity (Relative to Control) | Reference |
| COLO-205 (Colon Cancer) | 0.022 - 0.6 µM for 48h | Constitutively Active | Dose-dependent ↓ | [9] |
| A549 (Lung Cancer) | 0.022 - 0.6 µM for 48h | + | Dose-dependent ↓ | [9] |
| A549 (Lung Cancer) | 0.2 µM for 48h | + | Reduced to basal levels |
Detailed Experimental Protocols
This section provides detailed protocols for the key experiments used to elucidate the effect of this compound on the β-catenin signaling pathway.
Cell Culture and this compound Treatment
-
Cell Lines: COLO-205 (human colorectal adenocarcinoma) and A549 (human lung carcinoma) cell lines are commonly used.
-
Culture Medium: Grow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute in culture medium to the desired final concentrations (e.g., 0.02, 0.2, 2.0 µM). The final DMSO concentration should not exceed 0.1%.
-
Treatment: Seed cells in appropriate culture vessels. After 24 hours, replace the medium with fresh medium containing this compound or vehicle (DMSO) and incubate for the desired duration (e.g., 48 or 96 hours).
Western Blot Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer (e.g., Cell Signaling Technology, #9806) supplemented with protease and phosphatase inhibitors (e.g., Pierce, #78442).[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
FASN
-
LRP6
-
Phospho-LRP6 (Ser1490)
-
β-catenin
-
Phospho-β-catenin (Ser675)
-
c-Myc
-
α-tubulin or GAPDH (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[6]
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the band intensities, which are then normalized to the loading control.
TCF/LEF Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells (e.g., A549) in 96-well plates with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFLASH) and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound.
-
Wnt Pathway Stimulation (for non-constitutively active cells): For cell lines like A549 that require pathway activation, add recombinant Wnt3a (e.g., 200 ng/mL) for the final 18 hours of the 48-hour this compound treatment.[3]
-
Cell Lysis and Luciferase Measurement: After the treatment period, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a fold change relative to the vehicle-treated control.[10]
Immunofluorescent Staining of Lipid Rafts
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat with this compound or vehicle as described in section 4.1.
-
Cell Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Lipid Raft Staining: Wash the cells with PBS. Stain for lipid rafts by incubating with a fluorescently labeled Cholera Toxin B subunit (e.g., CTB-FITC or CTB-Alexa Fluor conjugate) at a concentration of 1 µg/mL in PBS for 30 minutes at 4°C.[1]
-
(Optional) Permeabilization and Co-staining: For co-staining of intracellular proteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Block with 1% BSA in PBS and then incubate with the primary antibody (e.g., anti-N-Ras) followed by a fluorescently-conjugated secondary antibody.
-
Mounting and Imaging: Wash the coverslips with PBS and mount them on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Microscopy: Visualize the cells using a confocal or fluorescence microscope. Capture images and analyze the localization and distribution of the fluorescent signals.
Visualizations: Pathways and Workflows
Diagrams of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways and experimental procedures described in this guide.
Caption: Mechanism of this compound action on the β-catenin pathway.
Caption: Workflow for Western Blot Analysis.
Caption: TCF/LEF Luciferase Reporter Assay Workflow.
Conclusion
This compound, a selective FASN inhibitor, exerts significant anti-tumor effects by modulating the β-catenin signaling pathway. Its mechanism of action is rooted in the disruption of lipid raft integrity, which leads to the inhibition of key upstream and downstream components of the pathway, including LRP6 phosphorylation, β-catenin stability and transcriptional activity, and c-Myc expression. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating FASN inhibition as a therapeutic strategy in cancers with aberrant β-catenin signaling. Further research may identify specific biomarkers to predict tumor sensitivity to FASN inhibitors and guide their clinical development.
References
- 1. Cholera toxin binds to lipid rafts but has a limited specificity for ganglioside GM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of Breast Cancer Cell FASN Expression by Obesity-Related Systemic Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. FASN inhibitor this compound prevents S-acylation of the spike protein of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. bpsbioscience.com [bpsbioscience.com]
Preliminary Studies on TVB-3166 in Breast Cancer Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN), in the context of various breast cancer subtypes. This document summarizes key quantitative findings, details experimental methodologies, and illustrates the molecular pathways affected by this compound.
Introduction to this compound and its Target, FASN
Fatty Acid Synthase (FASN) is the key enzyme responsible for the de novo synthesis of palmitate, a saturated fatty acid. In many cancers, including breast cancer, FASN is overexpressed and associated with tumor progression, chemoresistance, and poor prognosis[1]. Cancer cells exhibit a heightened dependence on de novo lipogenesis to support rapid proliferation, membrane synthesis, and signaling molecule production. This compound is an orally-available, reversible, and selective small-molecule inhibitor of FASN that has shown anti-tumor activity in a range of preclinical cancer models[1]. By blocking FASN, this compound aims to selectively starve cancer cells of a critical metabolic resource, leading to cell stress and apoptosis[1].
In Vitro Efficacy of this compound Across Breast Cancer Cell Lines
The cytotoxic and anti-proliferative effects of this compound have been evaluated in various breast cancer cell lines, representing different molecular subtypes. The half-maximal inhibitory concentration (IC50) values from cell viability assays are summarized below.
| Cell Line | Breast Cancer Subtype | Assay Duration | IC50 (µM) | Reference |
| CALU-6 | Not Specified (Lung) | 7 days | ~0.10 | [2][3] |
| MCF-7 | Luminal A (ER+, PR+, HER2-) | Not Specified | Not Specified | [4] |
| T-47D | Luminal A (ER+, PR+, HER2-) | Not Specified | Not Specified | [4] |
| Tamoxifen-Resistant MCF-7 | Endocrine-Resistant | Not Specified | More sensitive than parental | [5][6] |
| Fulvestrant-Resistant MCF-7 | Endocrine-Resistant | Not Specified | Marked inhibition of proliferation | [7] |
| SK-Br-3 | HER2-Overexpressing | Not Specified | FASN knockdown inhibits migration | [8] |
| BT-474 | HER2-Overexpressing | Not Specified | Not Specified | [9] |
Key Experimental Protocols
This section details the methodologies for key experiments cited in the preliminary studies of this compound.
Cell Viability and Proliferation Assays
3.1.1 MTT Assay
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, T-47D) in 96-well plates at a density of 5 x 10³ cells per well in Iscove's Modified Dulbecco's Medium (IMEM) supplemented with 10% Fetal Bovine Serum (FBS) and allow to adhere overnight[2].
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 50, 100, 150 nM) or vehicle control (DMSO)[2]. In some experiments, cells are exposed to 2% sera from patients with obesity or without obesity in addition to 8% FBS[2].
-
Incubation: Incubate the cells for 96 hours at 37°C in a humidified 5% CO2 incubator[2].
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS) to each well and incubate for 2 hours at 37°C[2].
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[2].
-
Absorbance Reading: Measure the absorbance at 570 nm using a spectrophotometer[2].
3.1.2 Colony-Forming Assay
-
Cell Seeding: Seed breast cancer cells in 6-well plates at a low density.
-
Treatment: Expose cells to this compound or DMSO vehicle control for a specified period (e.g., 10 days)[4].
-
Colony Formation: Allow colonies to form over a period of 1-2 weeks.
-
Staining and Quantification: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies to assess cell survival and proliferative capacity.
Western Blotting
-
Cell Lysis: Treat breast cancer cells with desired concentrations of this compound (e.g., 0.02, 0.2, 2.0 µM) for a specified duration (e.g., 96 hours)[2][10]. Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include those against FASN, p-AKT (S473), p-RPS6, cleaved PARP, ERα, and β-catenin[2][6][10].
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system[1].
Immunoprecipitation for Ubiquitination
-
Cell Lysis: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse cells in a buffer containing detergents and protease inhibitors.
-
Pre-clearing: Pre-clear the cell lysates with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with a primary antibody against the protein of interest (e.g., ERα) overnight at 4°C[5][6].
-
Bead Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by western blotting using an antibody against ubiquitin to detect the ubiquitinated form of the target protein[5][6].
Xenograft Tumor Models
-
Cell Implantation: Subcutaneously inject a suspension of human breast cancer cells (e.g., tamoxifen-resistant MCF-7) into the flank of immunocompromised mice (e.g., SCID mice)[5][11]. For ER+ models, estrogen pellets may be implanted to support tumor growth[11].
-
Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups[1][9].
-
Treatment Administration: Administer this compound orally via gavage at specified doses (e.g., 30 or 60 mg/kg) and schedules (e.g., once daily)[9]. The control group receives a vehicle solution.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume using the formula: V = (width² × length) / 2[1].
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and downstream effects[2].
Patient-Derived Explant (PDE) Cultures
-
Tissue Acquisition: Obtain fresh tumor tissue from breast cancer patients under an institutionally approved protocol[5][7].
-
Explant Preparation: Dissect the tumor tissue into small fragments (e.g., 1-2 mm³) under sterile conditions.
-
Culture: Place the tumor explants on a supportive matrix, such as a gelatin sponge, in a culture dish with appropriate medium[11].
-
Treatment: Treat the explants with this compound or vehicle control for a defined period (e.g., 72 hours)[11].
-
Analysis: After treatment, fix the explants in formalin, embed in paraffin, and perform immunohistochemical staining for biomarkers of interest, such as Ki67 (proliferation) and ERα[11].
Signaling Pathways Modulated by this compound
This compound-mediated inhibition of FASN leads to the disruption of key signaling pathways that are crucial for breast cancer cell survival and proliferation.
PI3K-AKT-mTOR Pathway
FASN inhibition by this compound has been shown to downregulate the PI3K-AKT-mTOR pathway. This is a central signaling cascade that controls cell growth, proliferation, and survival. The disruption of lipid raft architecture by FASN inhibition may contribute to the reduced activation of membrane-associated signaling proteins like AKT[2].
Caption: this compound inhibits FASN, disrupting lipid rafts and the PI3K-AKT-mTOR pathway.
β-Catenin Pathway
In some cancer models, this compound treatment leads to a dose-dependent inhibition of β-catenin signaling[2]. This includes a reduction in the phosphorylation of β-catenin at serine 675, which is associated with its stability and transcriptional activity, as well as a decrease in total β-catenin protein levels[2].
Caption: FASN inhibition by this compound leads to decreased β-catenin signaling.
Estrogen Receptor α (ERα) Degradation in Endocrine-Resistant Breast Cancer
In endocrine-resistant breast cancer cells, this compound has been shown to reduce the levels of ERα protein[5][6][12]. This effect is mediated through the induction of endoplasmic reticulum (ER) stress[5][6][7]. FASN inhibition also alters the subcellular localization of ERα and can lead to its degradation[5][6][12]. This provides a novel mechanism to target therapy-resistant ER-positive breast cancer.
References
- 1. FASN inhibitor this compound prevents S-acylation of the spike protein of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sagimet.com [sagimet.com]
- 4. Modulation of Breast Cancer Cell FASN Expression by Obesity-Related Systemic Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FASN inhibition as a potential treatment for endocrine-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid metabolic reprogramming drives triglyceride storage and variable sensitivity to FASN inhibition in endocrine-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acid synthase promotes breast cancer metastasis by mediating changes in fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. sagimet.com [sagimet.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
TVB-3166: A Potent Tool for Interrogating Fatty Acid Synthase (FASN) Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of TVB-3166, a potent and selective small-molecule inhibitor of Fatty Acid Synthase (FASN). FASN is a key enzyme in de novo lipogenesis, a metabolic pathway frequently upregulated in various cancers and other diseases. This compound serves as a critical tool for elucidating the complex roles of FASN in cellular biology, particularly in oncology. This document details the mechanism of action of this compound, summarizes its effects on cancer cells with quantitative data, provides detailed protocols for key experimental assays, and visualizes the impacted signaling pathways.
Introduction to Fatty Acid Synthase (FASN) and this compound
Fatty Acid Synthase (FASN) is a multifunctional enzyme that catalyzes the synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA. In normal adult tissues, FASN expression is generally low, as dietary lipids are the primary source of fatty acids. However, in many human cancers, FASN is significantly overexpressed and its activity is elevated. This metabolic reprogramming provides cancer cells with a continuous supply of lipids for membrane biogenesis, energy storage, and the generation of signaling molecules, thereby supporting rapid proliferation and survival.
This compound is an orally bioavailable, reversible, and highly selective inhibitor of FASN. Its targeted action against this key metabolic enzyme makes it an invaluable research tool for investigating the biological consequences of FASN inhibition and for exploring its therapeutic potential.
Mechanism of Action of this compound
This compound exerts its biological effects by directly inhibiting the enzymatic activity of FASN. This inhibition leads to a rapid depletion of intracellular palmitate, the primary product of FASN. The reduction in palmitate levels has several downstream consequences that collectively contribute to the anti-tumor effects of this compound.
The primary mechanism involves the disruption of cellular processes that are critically dependent on a steady supply of newly synthesized fatty acids. These include:
-
Disruption of Membrane Integrity and Lipid Raft Architecture: Reduced palmitate levels alter the composition of cellular membranes, including lipid rafts. Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for various signaling proteins. Disruption of these structures by this compound can impair the localization and function of key signaling molecules.
-
Inhibition of Protein Palmitoylation: Palmitoylation is the covalent attachment of palmitate to proteins, a post-translational modification crucial for protein trafficking, stability, and function. Inhibition of FASN by this compound reduces the availability of palmitate for this process, thereby affecting the function of numerous proteins involved in oncogenic signaling.
-
Induction of Apoptosis: The cellular stress induced by the depletion of essential lipids and the disruption of signaling pathways ultimately triggers programmed cell death, or apoptosis, in cancer cells.
Quantitative Data on this compound Activity
The potency of this compound has been evaluated in various in vitro and cellular assays. The following tables summarize key quantitative data from studies on different cancer cell lines.
| Assay Type | Parameter | Value | Cell Line/System | Citation |
| Biochemical FASN Inhibition | IC50 | 42 nM | Purified FASN enzyme | [1][2] |
| Cellular Palmitate Synthesis | IC50 | 81 nM | Cellular assay | [2] |
| Cell Viability (CALU-6) | IC50 | 0.10 µM | CALU-6 (Lung Cancer) | [2] |
| Cell Viability (Various Lines) | Dose Range | 20–200 nM | Various cancer cells | [3] |
Table 1: In Vitro and Cellular Potency of this compound.
| Cancer Type | Cell Line | This compound Concentration | Effect | Citation |
| Colon Cancer | COLO-205 | 0.2 µM | Inhibition of β-catenin pathway activity | [3] |
| Lung Cancer | A549 | 0.2 µM | Inhibition of β-catenin pathway activity | [3] |
| Lung Cancer | CALU-6 | 0.02, 0.2, 2.0 µM | Inhibition of AKT and RPS6 phosphorylation, induction of PARP cleavage | [4] |
| Colon Cancer | COLO-205 | 0.02, 0.2, 2.0 µM | Inhibition of AKT and RPS6 phosphorylation, induction of PARP cleavage | [4] |
| Ovarian Cancer | OVCAR-8 | 0.02, 0.2, 2.0 µM | Inhibition of AKT and RPS6 phosphorylation, induction of PARP cleavage | [4] |
| Prostate Cancer | 22Rv1 | 0.02, 0.2, 2.0 µM | Inhibition of AKT and RPS6 phosphorylation, induction of PARP cleavage | [4] |
Table 2: Effects of this compound on Various Cancer Cell Lines.
Impact on Cellular Signaling Pathways
FASN inhibition by this compound has been shown to significantly impact key oncogenic signaling pathways that are often dysregulated in cancer.
PI3K-AKT-mTOR Pathway
The PI3K-AKT-mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound treatment leads to the inhibition of this pathway, as evidenced by decreased phosphorylation of key downstream effectors like AKT and S6 ribosomal protein (RPS6)[4]. This inhibition is thought to be a consequence of disrupted lipid raft integrity, which affects the localization and activation of upstream signaling components.
β-catenin Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. This compound treatment has been shown to inhibit β-catenin signaling. This is observed through reduced phosphorylation of β-catenin at Serine 675 and a decrease in total β-catenin protein levels, leading to reduced transcriptional activity of TCF/LEF, the downstream effectors of the pathway[3].
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 4. promega.com [promega.com]
The Emerging Role of TVB-3166 in Non-Cancerous Disease Research: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
TVB-3166, a potent and selective small-molecule inhibitor of Fatty Acid Synthase (FASN), has garnered significant attention for its therapeutic potential in oncology. However, the critical role of FASN in various metabolic and inflammatory pathways suggests a broader range of applications beyond cancer. This technical guide synthesizes the current preclinical evidence for this compound in non-cancer research, with a primary focus on its promising activity in non-alcoholic steatohepatitis (NASH) and its novel potential as an antiviral agent. This document provides a detailed examination of the mechanism of action, experimental data, and methodologies from key studies to support further investigation and drug development in these areas.
Introduction: Fatty Acid Synthase as a Therapeutic Target
Fatty Acid Synthase (FASN) is the key enzyme responsible for the de novo synthesis of palmitate, a saturated fatty acid. While FASN expression is typically low in most adult tissues, it is upregulated under certain pathological conditions, including metabolic disorders and viral infections.[1] This differential expression makes FASN an attractive therapeutic target. This compound is an orally bioavailable, reversible inhibitor of FASN with high potency and selectivity.[2][3] Its analogue, TVB-2640, is currently under clinical investigation for NASH, highlighting the potential of FASN inhibition in non-cancerous diseases.[4] This guide focuses specifically on the preclinical data available for this compound.
This compound in Non-Alcoholic Steatohepatitis (NASH)
NASH is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis. FASN is a key driver of de novo lipogenesis (DNL), a central process in the pathogenesis of NASH.[5] this compound and its analogues have been shown to target the three main drivers of NASH: steatosis, inflammation, and fibrosis.[5]
Mechanism of Action in NASH
In the context of NASH, this compound is believed to exert its therapeutic effects through multiple mechanisms:
-
Reduction of Steatosis: By directly inhibiting FASN, this compound blocks the synthesis of new fatty acids in hepatocytes, thereby reducing the accumulation of triglycerides and mitigating steatosis.[5]
-
Anti-inflammatory Effects: FASN inhibition has been shown to reduce the production of pro-inflammatory cytokines. For instance, treatment with this compound significantly decreased the secretion of IL-1β from peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).[5]
-
Anti-fibrotic Activity: this compound has demonstrated direct effects on hepatic stellate cells, the primary cell type responsible for liver fibrosis. FASN inhibition in these cells leads to a reduction in the expression of key fibrotic markers.[5]
Preclinical Data in NASH Models
A key study utilized human cell cultures and mouse models of diet-induced NASH to evaluate the efficacy of FASN inhibitors, including this compound and the related compound TVB-3664.[5]
Table 1: In Vitro Effects of FASN Inhibition on NASH-Related Cell Types
| Cell Type | Treatment | Key Finding | Quantitative Data |
| Human Primary Liver Microtissues | FASN Inhibitor | Decreased triglyceride content | Data not specified in abstract |
| Human Hepatic Stellate Cells | FASN Inhibitor | Reduced markers of fibrosis | Data not specified in abstract |
| Human CD4+ T cells | FASN Inhibitor | Decreased Th17 cell production | Data not specified in abstract |
| Human PBMCs | This compound (48h) | Reduced IL-1β secretion | >50% reduction |
Table 2: In Vivo Effects of FASN Inhibition in a Prophylactic NASH Mouse Model
| Parameter | Treatment | Outcome |
| Hepatic Steatosis | FASN Inhibitor | Prevented development |
| Hepatic Fibrosis | FASN Inhibitor | Prevented development |
| Circulating IL-1β | FASN Inhibitor | Reduced |
Table 3: In Vivo Effects of FASN Inhibition in a Therapeutic NASH Mouse Model
| Parameter | Treatment | Outcome |
| NAFLD Activity Score (NAS) | FASN Inhibitor | Reduced |
| Fibrosis Score | FASN Inhibitor | Reduced |
| Alanine Aminotransferase (ALT) | FASN Inhibitor | Reduced |
| Triglyceride (TG) levels | FASN Inhibitor | Reduced |
Experimental Protocols
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) from multiple donors.
-
Stimulation: Lipopolysaccharide (LPS) to activate Toll-like receptor 4 (TLR4).
-
Treatment: this compound for 48 hours.
-
Endpoint: Measurement of IL-1β secretion.[5]
-
Prophylactic Model: Mice were fed a diet to induce NASH and concurrently treated with a FASN inhibitor.
-
Therapeutic Model: Mice were first fed a diet to establish NASH, followed by treatment with a FASN inhibitor.
-
Endpoints: Histological analysis of liver for steatosis and fibrosis (NAFLD Activity Score and Fibrosis Score), and measurement of plasma biomarkers (ALT, TG, IL-1β).[5]
Caption: Mechanism of this compound in NASH.
This compound as a Potential Antiviral Agent
Recent research has uncovered a novel application for FASN inhibitors in virology. Specifically, this compound has been shown to prevent the S-acylation of the spike protein of human coronaviruses.[6]
Mechanism of Action in Coronavirus Infection
S-acylation, the attachment of fatty acids to cysteine residues, is a post-translational modification crucial for the function of many viral proteins. The spike protein of coronaviruses undergoes S-acylation, which is essential for its proper conformation and function in mediating viral entry into host cells. By inhibiting FASN, this compound depletes the cellular pool of newly synthesized fatty acids, thereby preventing the S-acylation of the spike protein and potentially inhibiting viral infection.[6][7]
Caption: Antiviral mechanism of this compound.
Experimental Approach
The study investigating the role of this compound in preventing spike protein S-acylation likely involved the following general steps:
Caption: Workflow for antiviral testing.
Summary and Future Directions
The preclinical data for this compound in non-cancerous diseases, particularly NASH and viral infections, are compelling. The ability of this FASN inhibitor to modulate key pathological pathways in these conditions opens up new avenues for therapeutic development.
Key Takeaways:
-
NASH: this compound demonstrates a multi-pronged approach by targeting steatosis, inflammation, and fibrosis. Further studies are warranted to elucidate the detailed molecular mechanisms and to translate these findings into clinical settings.
-
Antiviral: The novel mechanism of inhibiting viral protein acylation suggests a potential broad-spectrum antiviral activity that should be explored for other enveloped viruses that rely on this post-translational modification.
Future research should focus on comprehensive dose-response studies, long-term safety profiling in relevant animal models, and the identification of biomarkers to predict treatment response. The continued investigation of this compound and other FASN inhibitors holds significant promise for addressing unmet medical needs in a range of non-malignant disorders.
References
- 1. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. FASN inhibition targets multiple drivers of NASH by reducing steatosis, inflammation and fibrosis in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FASN inhibitor this compound prevents S-acylation of the spike protein of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FASN inhibitor this compound prevents S-acylation of the spike protein of human coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
For Immediate Release
Abstract
The S-acylation of the viral spike (S) protein is a critical post-translational modification essential for the infectivity and propagation of numerous coronaviruses, including SARS-CoV-2. This process, catalyzed by host cell zinc finger DHHC-type containing (ZDHHC) acyltransferases, relies on the availability of fatty acids, primarily palmitate, supplied by the de novo fatty acid synthesis pathway. A key enzyme in this pathway is Fatty Acid Synthase (FASN). This technical guide details the mechanism and effect of TVB-3166, a potent and specific FASN inhibitor, on preventing the S-acylation of the coronavirus spike protein, thereby attenuating viral spread. We present a consolidation of quantitative data from key studies, detailed experimental protocols, and visual diagrams of the underlying biochemical pathways and experimental workflows.
Introduction: The Role of S-Acylation in Coronavirus Infection
Coronaviruses, the causative agents of major respiratory disease outbreaks, utilize a surface-expressed spike (S) glycoprotein to mediate host cell entry.[1][2] The S protein's cytoplasmic tail contains a highly conserved cluster of cysteine residues that undergo S-acylation (also known as palmitoylation), the covalent attachment of a fatty acid, typically palmitate.[3][4][5] This lipid modification is crucial for multiple stages of the viral life cycle, including proper protein trafficking, membrane fusion, and the assembly of new virions.[6][7]
The S-acylation process is catalyzed by a family of host enzymes known as ZDHHC protein acyltransferases.[3][8] These enzymes utilize palmitoyl-coenzyme A (palmitoyl-CoA) as the fatty acid donor. The cellular pool of palmitoyl-CoA is primarily maintained through the de novo synthesis of fatty acids, a metabolic pathway in which Fatty Acid Synthase (FASN) is the central enzyme. Therefore, targeting FASN presents a compelling host-directed antiviral strategy to disrupt a process essential for viral replication across multiple coronaviruses.[7][9][10]
This compound is a potent, small-molecule inhibitor of FASN.[2][7] By blocking FASN, this compound depletes the cellular supply of palmitoyl-CoA required for S-acylation, leading to the inhibition of spike protein lipidation and a subsequent reduction in viral infectivity.[1][11][12]
Mechanism of Action: this compound
The antiviral activity of this compound is rooted in its specific inhibition of the host cell's FASN enzyme. The cascade of events is as follows:
-
FASN Inhibition : this compound directly binds to and inhibits FASN, halting the synthesis of new fatty acids.
-
Depletion of Palmitoyl-CoA : This blockade leads to a significant reduction in the intracellular pool of palmitoyl-CoA, the primary substrate for ZDHHC acyltransferases.
-
Inhibition of S-Acylation : With a limited supply of palmitoyl-CoA, ZDHHC enzymes (such as ZDHHC5, which has been implicated in spike modification) are unable to efficiently catalyze the S-acylation of the cysteine residues on the spike protein's cytoplasmic tail.[1][13]
-
Attenuation of Viral Spread : The absence of proper S-acylation impairs the spike protein's function, leading to reduced membrane fusion efficiency and attenuated viral replication and spread.[1][7][12]
References
- 1. FASN inhibitor this compound prevents S-acylation of the spike protein of human coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FASN inhibitor this compound prevents S-acylation of the spike protein of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-acylation of SARS-CoV-2 spike protein: Mechanistic dissection, in vitro reconstitution and role in viral infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. S-acylation of SARS-CoV-2 spike protein: Mechanistic dissection, in vitro reconstitution and role in viral infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppressing fatty acid synthase by type I interferon and chemical inhibitors as a broad spectrum anti-viral strategy against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. actu.epfl.ch [actu.epfl.ch]
- 9. Pharmacological inhibition of fatty acid synthesis blocks SARS-CoV-2 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitors of VPS34 and fatty-acid metabolism suppress SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. resource.aminer.org [resource.aminer.org]
Methodological & Application
Application Notes and Protocols for TVB-3166 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TVB-3166 is a potent, selective, and reversible small-molecule inhibitor of Fatty Acid Synthase (FASN).[1][2][3] FASN is a key enzyme in the de novo synthesis of fatty acids, a metabolic pathway often upregulated in cancer cells to support rapid proliferation and survival.[2][4] Inhibition of FASN by this compound has been shown to induce apoptosis in tumor cells, disrupt lipid raft architecture, and modulate critical signaling pathways, including PI3K-AKT-mTOR and β-catenin.[4][5] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity from in vitro studies.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Biochemical FASN Inhibition (IC50) | 42 nM | Cell-free biochemical assay | [1][2][3] |
| Cellular Palmitate Synthesis Inhibition (IC50) | 81 nM | Cellular assay | [2][3] |
| Cell Viability Inhibition (IC50) | 0.10 µM | CALU-6 non-small-cell lung tumor cells | [3][6] |
| Effective Dose Range in Cellular Assays | 20 - 200 nM | Dose-dependent effects observed | [2][4][6] |
Signaling Pathway Affected by this compound
FASN is a critical enzyme in the synthesis of palmitate, a precursor for more complex lipids. These lipids are essential for membrane formation, energy storage, and protein modification (e.g., palmitoylation). In cancer cells, elevated FASN activity supports the high demand for these building blocks. This compound inhibits FASN, leading to a depletion of palmitate and downstream effects on cellular signaling and survival.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TVB-3166 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN), in cancer cell culture experiments. The information is intended to assist in the design and execution of studies investigating the anti-tumor effects of FASN inhibition.
Introduction
This compound is an orally-available, reversible, and selective small-molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1][2] FASN is overexpressed in many cancer types and is associated with tumor progression, chemoresistance, and poor prognosis.[3][4] this compound exerts its anti-tumor effects by inducing apoptosis, inhibiting cell proliferation, and disrupting key signaling pathways in cancer cells.[1][3][5]
Mechanism of Action: this compound inhibits FASN, leading to a depletion of palmitate, a crucial substrate for the synthesis of more complex lipids. This disruption in lipid metabolism affects cellular processes that are vital for cancer cell growth and survival, including membrane structure, signaling, and energy metabolism.[1] Specifically, FASN inhibition has been shown to disrupt lipid raft architecture and inhibit the PI3K-Akt-mTOR and β-catenin signaling pathways.[3][5]
Quantitative Data Summary
The following tables summarize the effective concentrations and incubation times of this compound in various cancer cell lines as reported in the literature.
Table 1: In Vitro Efficacy of this compound in Various Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Incubation Time | Reference |
| Various (50 cell lines) | Breast, Colon, Lung, Ovary, Pancreas, Prostate, Hematopoietic | IC50 | Varies | 7 days | [6] |
| CALU-6 | Non-small-cell lung cancer | Cellular IC50 | 0.10 µM | 24 hours | [2] |
| CALU-6 | Non-small-cell lung cancer | Palmitate Synthesis IC50 | 0.081 µM | Not Specified | [4] |
| Biochemical Assay | Cell-free | FASN IC50 | 42 nM | Not Applicable | [1][7] |
| Cellular Assay | General | Palmitate Synthesis IC50 | 81 nM | Not Specified | [1][2] |
| HEK293T-hACE2, Caco-2, MEF-hACE2 | Not Applicable (SARS-CoV-2 research) | EC50 | 11 nM | 16 hours pre-treatment, 24 hours post-infection | [7] |
| Colorectal Cancer Cell Lines (Panel) | Colorectal Cancer | Proliferation Inhibition | Effective at 0.2 µM | 7 days | [8] |
| PC3-TxR, DU145-TxR | Taxane-Resistant Prostate Cancer | Synergistic Effect with Docetaxel | 10 µM | 72 hours | [9] |
Table 2: Experimental Conditions for this compound Treatment
| Cell Line | Seeding Density | Media | This compound Concentration(s) | Incubation Time | Assay | Reference |
| CALU-6, COLO-205, OVCAR-8, 22Rv1 | Not Specified | Growth Media | 0.02, 0.2, 2.0 µM | 96 hours | Western Blot | [4] |
| COLO-205, A549 | Not Specified | Growth Media | 0.2 µM | 48 hours | TCF promoter-driven luciferase expression | [4] |
| COLO-205, A549 | Not Specified | Growth Media | 0.2 µM | 96 hours | Western Blot | [4] |
| HEK293T-hACE2 | 1 x 10^5 cells/well (24-well plate) | Culture Medium | Starting at 320 nM (four-fold serial dilution) | 16 hours (pre-treatment) | SARS-CoV-2 Infection Assay | [7] |
| Caco-2 | 2 x 10^5 cells/well (24-well plate) | Culture Medium | Starting at 320 nM (four-fold serial dilution) | 16 hours (pre-treatment) | SARS-CoV-2 Infection Assay | [7] |
| MEF-hACE2 | 5 x 10^4 cells/well (24-well plate) | Culture Medium | Starting at 320 nM (four-fold serial dilution) | 16 hours (pre-treatment) | SARS-CoV-2 Infection Assay | [7] |
| PC3, PC3-TxR, DU145-TxR | 2000-3000 cells/well (96-well plate) | RPMI 1640 + 10% FBS | Various (for synergy studies) | 72 hours | Cell Viability Assay (CCK-8) | [9] |
| Colorectal Cancer Cell Lines (Panel) | Not Specified | Normal Medium + 10% FBS | 0.2 µM | 7 days (media and drug changed on day 4) | Cell Proliferation (Cell Count) | [8] |
| 50 Tumor Cell Lines | Not Specified | Advanced MEM + 1% charcoal-stripped FBS | Varies | 7 days | Cell Viability (Cell Titer Glo) | [6] |
Experimental Protocols
Cell Viability and Proliferation Assays
This protocol is a general guideline for assessing the effect of this compound on cancer cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., RPMI 1640, DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, CCK-8)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Preparation: Prepare serial dilutions of this compound in complete growth medium. A common starting concentration for a dose-response curve is 10 µM, with 2- to 10-fold serial dilutions. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
-
Treatment: Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period. Incubation times can range from 24 hours to 7 days, depending on the cell line and experimental goals.[2][6][8][9] For longer incubation periods (e.g., 7 days), the medium and drug may need to be replenished.[8]
-
Viability Assessment: At the end of the incubation period, assess cell viability using a chosen reagent according to the manufacturer's instructions. For example, for CellTiter-Glo®, add the reagent to each well, incubate, and measure luminescence.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Western Blot Analysis for Signaling Pathway Modulation
This protocol allows for the investigation of this compound's effect on key signaling proteins.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Complete growth medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-catenin, anti-PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 0.02, 0.2, 2.0 µM) for a specified time (e.g., 96 hours).[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cellular Palmitate Synthesis Assay
This protocol measures the direct inhibitory effect of this compound on de novo palmitate synthesis.
Materials:
-
Cancer cell line of interest
-
Cell culture plates
-
Complete growth medium
-
This compound stock solution
-
¹³C-labeled acetate
-
Reagents for lipid extraction (e.g., methanol, chloroform)
-
Gas chromatography-mass spectrometry (GC-MS) system
Protocol:
-
Cell Treatment: Culture cells in the presence of various concentrations of this compound for a defined period.
-
Metabolic Labeling: Add ¹³C-labeled acetate to the culture medium and incubate for a specific duration (e.g., 18 hours) to allow for its incorporation into newly synthesized fatty acids.[4]
-
Lipid Extraction: Harvest the cells and extract the total lipids.
-
Fatty Acid Analysis: Saponify the lipid extracts to release the fatty acids and convert them to fatty acid methyl esters (FAMEs).
-
GC-MS Analysis: Analyze the FAMEs by GC-MS to quantify the amount of ¹³C-labeled palmitate, which reflects the rate of de novo synthesis.
-
Data Analysis: Calculate the inhibition of palmitate synthesis at different this compound concentrations to determine the IC50 value.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for a cell viability assay.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sagimet.com [sagimet.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
How to dissolve and prepare TVB-3166 for experiments
Application Notes and Protocols for TVB-3166
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and preparation of this compound, a potent and selective inhibitor of Fatty Acid Synthase (FASN), for use in a variety of experimental settings. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction to this compound
This compound is an orally-available, reversible, and selective inhibitor of fatty acid synthase (FASN) with IC₅₀ values of 42 nM in biochemical assays and 81 nM for cellular palmitate synthesis.[1] By inhibiting FASN, this compound disrupts de novo palmitate synthesis, a pathway often upregulated in cancer cells to support rapid proliferation and survival.[2][3][4] This inhibition leads to the disruption of lipid raft architecture, interference with key signaling pathways such as PI3K-AKT-mTOR and β-catenin, and ultimately, the induction of apoptosis in tumor cells.[2][4][5][6]
Physicochemical Properties and Storage
| Property | Value | Source |
| Molecular Weight | 384.47 g/mol | [7] |
| Appearance | Powder | [7] |
| Storage (Powder) | 3 years at -20°C | [7] |
| Storage (Stock Solution) | 1 year at -80°C in solvent; 1 month at -20°C in solvent | [7] |
To prevent degradation, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Solubility Data
The solubility of this compound is a critical factor in the preparation of solutions for experimental use. It is highly soluble in DMSO, which is the recommended solvent for preparing stock solutions. For in vivo studies, specific formulations are required to ensure bioavailability and stability.
| Solvent | Solubility | Notes | Source |
| DMSO | 62.5 mg/mL (162.56 mM) | Use of newly opened, anhydrous DMSO is highly recommended as it is hygroscopic, and moisture can impact solubility. Ultrasonic assistance may be required. | [1] |
| DMSO | 77 mg/mL (200.27 mM) | Fresh DMSO is crucial as moisture absorption can reduce solubility. | [7] |
| Water | Insoluble | [7] | |
| Ethanol | Insoluble | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
This protocol details the preparation of a high-concentration stock solution of this compound in DMSO, suitable for dilution in cell culture media for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Pre-warming: Allow the this compound vial and DMSO to equilibrate to room temperature before opening to minimize moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM). It is recommended to use fresh, anhydrous DMSO.[1][7]
-
Mixing: Vortex the solution thoroughly to facilitate dissolution. If precipitation occurs, gentle warming and/or sonication in an ultrasonic water bath can be used to aid dissolution.[1]
-
Sterilization: While DMSO is a sterile solvent, if necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -80°C for up to one year or at -20°C for up to one month.[7]
Example Dilutions for a 10 mM Stock Solution:
| Desired Final Concentration | Volume of 10 mM Stock | Final Volume in Media |
| 1 µM | 1 µL | 10 mL |
| 10 µM | 10 µL | 10 mL |
| 100 µM | 100 µL | 10 mL |
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Gavage (Suspension)
This protocol describes the preparation of a suspended solution of this compound suitable for oral administration in animal models.
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
20% SBE-β-CD in Saline
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Initial Dilution: In a sterile tube, add 100 µL of a 20.8 mg/mL this compound DMSO stock solution.
-
Vehicle Addition: To the DMSO solution, add 900 µL of 20% SBE-β-CD in Saline.
-
Mixing: Mix the solution thoroughly by vortexing to create a uniform suspension. This will yield a 2.08 mg/mL suspended solution.[1]
-
Administration: The freshly prepared suspended solution can be used for oral and intraperitoneal injections. It is recommended to use the formulation on the same day it is prepared.[1]
Protocol 3: Preparation of this compound Formulation for In Vivo Injection (Clear Solution)
This protocol details the preparation of a clear solution of this compound for injection, utilizing a co-solvent system.
Materials:
-
This compound stock solution in DMSO (e.g., 77 mg/mL)
-
PEG300
-
Tween-80
-
ddH₂O (double-distilled water)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Initial Dilution: In a sterile tube, take 50 µL of a 77 mg/mL clarified this compound DMSO stock solution.
-
Co-solvent Addition: Add 400 µL of PEG300 to the DMSO solution and mix until clear.
-
Surfactant Addition: Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Aqueous Phase Addition: Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
Final Mixing: Mix the solution thoroughly. The resulting clear solution should be used immediately for optimal results.[7]
Signaling Pathway and Experimental Workflow
This compound exerts its anti-tumor effects by inhibiting FASN, which in turn affects multiple downstream signaling pathways crucial for cancer cell proliferation and survival.
Caption: Mechanism of action of this compound.
The provided diagram illustrates that this compound inhibits FASN, leading to a reduction in de novo palmitate synthesis. This disrupts the architecture of lipid rafts, which in turn inhibits pro-survival signaling pathways like PI3K-AKT-mTOR and β-catenin. The overall effect is the induction of apoptosis and the inhibition of tumor growth.[2][4][5][6]
Caption: General workflow for in vitro experiments with this compound.
This workflow diagram outlines the key steps for conducting in vitro experiments with this compound. It begins with the preparation of a DMSO stock solution, followed by dilution into cell culture media. Cells are then treated with the desired concentration of this compound and incubated for a specific period before being subjected to various downstream assays to assess cellular responses such as viability, protein expression, and apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for TVB-3166 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TVB-3166 is a potent, selective, and reversible inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of palmitate.[1][2][3] Upregulation of FASN is a common feature in many human cancers and is associated with tumor progression, metastasis, and poor prognosis.[3][4] Inhibition of FASN by this compound has been shown to induce apoptosis in tumor cells, disrupt essential signaling pathways, and inhibit tumor growth in various preclinical animal models, making it a promising candidate for cancer therapy.[1][3][4] These application notes provide detailed protocols for the formulation and administration of this compound for in vivo animal studies, particularly in the context of xenograft tumor models.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting FASN, which leads to a depletion of palmitate and downstream lipid products essential for cancer cell proliferation and survival.[4] This disruption of lipid metabolism has several downstream consequences, including the alteration of cell membrane composition, particularly lipid rafts, and the inhibition of critical oncogenic signaling pathways such as PI3K-AKT-mTOR and β-catenin.[1][4] The inhibition of these pathways ultimately leads to decreased expression of oncogenic effectors like c-Myc, cell cycle arrest, and apoptosis in tumor cells.[1][3]
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo anti-tumor efficacy of this compound in various preclinical models.
Table 1: In Vitro Potency of this compound
| Assay Type | IC50 Value | Cell Line/Target | Reference |
| Biochemical FASN Assay | 42 nM | Cell-free | [1][2] |
| Cellular Palmitate Synthesis | 81 nM | - | [2] |
| Cell Viability | 0.10 µM | CALU-6 | |
| SARS-CoV-2-mNG Infection | 11 nM (EC50) | - | [5] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Animal Model | This compound Dose | Administration Route | Key Findings | Reference |
| Non-Small-Cell Lung Cancer (NSCLC) PDX | - | - | Oral | 87% mean Tumor Growth Inhibition (TGI) | [6] |
| NSCLC PDX | - | - | Oral | 49% and 55% tumor regression in 2 of 3 tumors | [6] |
| Ovarian Cancer (OVCAR-8) | BALB/c-nude mice | - | Oral Gavage | Dose-dependent tumor growth inhibition | [1][6] |
| Pancreatic Cancer (PANC-1) | BALB/c-nude mice | - | Oral Gavage | Dose-dependent tumor growth inhibition | [1] |
| Colorectal Cancer (CRC) Cell Lines | - | 0.2 µM (in vitro) | - | Varied sensitivity to FASN inhibition | [7] |
| Murine Hepatitis Virus (MHV-S) Infection | A/J mice | 30 mg/kg | Oral Gavage | Promoted survival in a lethal infection model |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage in Mice
This protocol describes the preparation of a 5 mg/mL this compound solution in corn oil for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath at 37°C
Procedure:
-
Weigh the required amount of this compound powder.
-
To the vial containing this compound, add a volume of DMSO equivalent to 10% of the final desired volume.
-
Briefly vortex the mixture to dissolve the this compound in DMSO.
-
Gently warm the solution in a 37°C water bath to aid dissolution.
-
Add corn oil to reach the final desired volume (to make a 5 mg/mL solution).
-
Vortex the solution thoroughly to ensure a homogenous suspension.
-
The formulation should be prepared fresh before each administration.
Note: An alternative formulation for a this compound analog, TVB-3664, has been described as 30% PEG400 in water.
Protocol 2: Subcutaneous Xenograft Tumor Model in Mice
This protocol outlines the establishment of a subcutaneous xenograft tumor model and subsequent treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., PANC-1, OVCAR-8)
-
Female BALB/c-nude mice (4-6 weeks old)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer and Trypan blue
-
1-cc syringes with 27- or 30-gauge needles
-
Digital calipers
-
This compound formulation (from Protocol 1)
-
Vehicle control (e.g., 10% DMSO in corn oil)
Procedure:
-
Cell Preparation:
-
Culture cancer cells in complete medium until they reach 70-80% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or serum-free medium.
-
Perform a cell count using a hemocytometer and assess viability with Trypan blue.
-
Adjust the cell concentration for injection (e.g., 5 x 10^6 cells in 0.1 mL).
-
-
Tumor Cell Implantation:
-
Acclimatize mice for 3-5 days upon arrival.
-
Inject the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring the length and width of the tumors with digital calipers twice weekly.
-
Calculate tumor volume using the formula: V = (width)^2 × length × 0.5.[1]
-
When the mean tumor volume reaches approximately 150 mm³, randomize the mice into treatment and control groups (n=10 per group).[1]
-
-
Drug Administration:
-
Administer this compound (e.g., 30 mg/kg) or the vehicle control daily via oral gavage.
-
Monitor the body weight of the mice regularly as an indicator of toxicity. Doses up to 100 mg/kg have been shown to be well-tolerated with minimal to no body weight loss.[6]
-
-
Study Termination and Analysis:
-
Continue treatment for the specified duration.
-
The study can be terminated 6 hours after the final dose for pharmacodynamic analysis.[1]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
-
Visualizations
Signaling Pathways Affected by this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for a xenograft tumor model study.
References
- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. sagimet.com [sagimet.com]
- 7. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TVB-3166 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TVB-3166 is a potent and selective, orally available, and reversible inhibitor of Fatty Acid Synthase (FASN).[1][2] FASN is a key enzyme in the de novo synthesis of palmitate, a saturated fatty acid crucial for various cellular functions, including membrane synthesis, energy storage, and protein modification.[3][4] In many cancer types, FASN is overexpressed and has been linked to tumor progression, chemoresistance, and poor patient prognosis.[1][2] Inhibition of FASN by this compound has been shown to induce apoptosis in tumor cells, inhibit tumor growth in preclinical xenograft models, and modulate key oncogenic signaling pathways.[1][5] These application notes provide detailed protocols for the use of this compound in mouse xenograft models, along with a summary of its effects and the signaling pathways involved.
Data Presentation
This compound In Vivo Efficacy in Xenograft Models
| Xenograft Model | Cell Line/PDX ID | Mouse Strain | This compound Dosage (mg/kg, p.o., q.d.) | Treatment Duration | Tumor Growth Inhibition (TGI) (%) | Reference |
| Pancreatic Cancer | PANC-1 | BALB/c-nude | 30 | 20 days | 19 | [4] |
| Pancreatic Cancer | PANC-1 | BALB/c-nude | 100 | 20 days | 57 | [4] |
| Ovarian Cancer | OVCAR-8 | BALB/c-nude | 30 | 20 days | Not Significant | [4] |
| Ovarian Cancer | OVCAR-8 | BALB/c-nude | 60 | 20 days | Not Significant | [4] |
| Ovarian Cancer | OVCAR-8 | BALB/c-nude | 100 | 20 days | Not Significant | [4] |
| Non-Small Cell Lung Cancer (PDX) | CTG-0165 | Not Specified | 60 | Not Specified | 87 | [4] |
| Non-Small Cell Lung Cancer | A549 | Not Specified | 60 (in combination with paclitaxel) | Not Specified | 76 | [5] |
| Non-Small Cell Lung Cancer | A549 | Not Specified | 60 (in combination with docetaxel) | Not Specified | 81 | [5] |
| Non-Small Cell Lung Cancer | CALU-6 | Not Specified | 60 (in combination with paclitaxel) | Not Specified | Tumor Regression | [5] |
| Prostate Cancer | 22Rv1 | Not Specified | Not Specified (in combination with paclitaxel) | Not Specified | 97 (amplified effect) | [5] |
Experimental Protocols
Preparation of this compound for Oral Gavage
A formulation of a similar FASN inhibitor, TVB-3664, has been described for in vivo studies and can be adapted for this compound.[2]
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG400)
-
Sterile water for injection
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of this compound and vehicle for the entire study, including a small overage.
-
Prepare a 30% PEG400 solution by mixing 3 parts PEG400 with 7 parts sterile water.
-
Weigh the calculated amount of this compound powder.
-
In a sterile conical tube, add the this compound powder.
-
Add a small amount of the 30% PEG400 vehicle to the powder and vortex to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension in a water bath to aid dissolution and create a uniform mixture.
-
Prepare the dosing solution fresh daily.
Mouse Xenograft Model Protocol
Animal Models:
-
Female athymic nude mice (e.g., BALB/c-nude), 6-8 weeks old.
Tumor Cell Implantation (Cell Line-Derived Xenograft - CDX):
-
Culture the desired cancer cell line (e.g., PANC-1, OVCAR-8) under standard conditions.
-
Harvest cells and resuspend in a sterile solution, such as a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject approximately 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
Patient-Derived Xenograft (PDX) Model:
-
Implant small tumor fragments (approximately 20-30 mm³) from a donor mouse subcutaneously into the flank of recipient mice.
Treatment Protocol:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and control groups.[1]
-
Administer this compound or the vehicle control daily via oral gavage at the desired dosage (e.g., 30, 60, or 100 mg/kg).[4] The volume of administration is typically 100-200 µL for a 20-25g mouse.
-
Measure tumor volume twice weekly using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.[1]
-
Monitor the body weight of the mice twice weekly as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, western blotting).
Calculation of Tumor Growth Inhibition (TGI): TGI (%) = [1 - ((Mean tumor volume of treated group at end) - (Mean tumor volume of treated group at start)) / ((Mean tumor volume of control group at end) - (Mean tumor volume of control group at start))] x 100
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
FASN is regulated by several upstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are often activated by growth factor receptors like EGFR and HER2.[6] The transcription factor SREBP-1c also plays a crucial role in regulating FASN expression.[6]
This compound directly inhibits the enzymatic activity of FASN, leading to a depletion of palmitate. This has several downstream consequences that contribute to its anti-tumor activity:
-
Disruption of Lipid Rafts: Reduced palmitate levels disrupt the structure of lipid rafts in the cell membrane, which are critical for the proper localization and function of signaling proteins like N-Ras.[1][3]
-
Inhibition of PI3K-AKT-mTOR Pathway: FASN inhibition leads to decreased phosphorylation and activation of key components of the PI3K-AKT-mTOR pathway, including AKT and S6 ribosomal protein.[1] This pathway is crucial for cell growth, proliferation, and survival.
-
Inhibition of β-catenin Pathway: this compound treatment results in reduced phosphorylation of β-catenin at Serine 675 and a decrease in its overall protein levels.[1] This inhibits the transcriptional activity of the β-catenin/TCF complex, which regulates the expression of oncogenes like c-Myc.[1]
-
Induction of Apoptosis: The culmination of these effects is the induction of programmed cell death (apoptosis) in cancer cells.[1]
Caption: Signaling pathway of this compound action.
Experimental Workflow for this compound in Mouse Xenograft Models
The following diagram outlines the typical workflow for evaluating the efficacy of this compound in a mouse xenograft model.
Caption: Experimental workflow for this compound in vivo studies.
References
- 1. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FASN inhibition targets multiple drivers of NASH by reducing steatosis, inflammation and fibrosis in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dual regulation of fatty acid synthase (FASN) expression by O-GlcNAc transferase (OGT) and mTOR pathway in proliferating liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis Following TVB-3166 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting Western blot analysis to investigate the cellular effects of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN). This document outlines the mechanism of action of this compound, its impact on key signaling pathways, detailed protocols for Western blot analysis, and representative data.
Introduction to this compound
This compound is an orally bioavailable small molecule that selectively inhibits the enzymatic activity of FASN, a key enzyme in the de novo synthesis of palmitate.[1] In many cancer cells, FASN is overexpressed and plays a crucial role in providing lipids for membrane formation, energy storage, and protein modification.[2] By inhibiting FASN, this compound disrupts these processes, leading to anti-tumor effects such as the induction of apoptosis and the inhibition of cell proliferation.[3][4]
Mechanism of Action and Key Signaling Pathways
This compound-mediated inhibition of FASN leads to a depletion of intracellular palmitate stores. This has profound effects on cellular signaling, primarily through the disruption of lipid raft architecture and the modulation of key oncogenic pathways.[2] Western blot analysis is an essential tool to elucidate these changes. The primary pathways affected are:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. This compound treatment has been shown to decrease the phosphorylation of key proteins in this pathway, such as Akt and the downstream effector ribosomal protein S6 (RPS6), indicating a suppression of this signaling cascade.[3]
-
β-Catenin Pathway: Wnt/β-catenin signaling is critical in development and is often dysregulated in cancer, promoting cell proliferation. This compound treatment has been observed to reduce the levels of both total and phosphorylated β-catenin, suggesting an inhibition of this pathway.[3]
-
Apoptosis Pathway: By disrupting cellular metabolism and signaling, this compound induces programmed cell death, or apoptosis. A key indicator of apoptosis that can be monitored by Western blot is the cleavage of Poly (ADP-ribose) polymerase (PARP).[3]
Data Presentation: Representative Quantitative Western Blot Analysis
The following tables present representative quantitative data obtained from densitometric analysis of Western blots after treating various cancer cell lines with this compound. The data is normalized to a loading control (e.g., β-actin or GAPDH) and expressed as a fold change relative to the vehicle-treated control.
Table 1: Effect of this compound on the PI3K/Akt/mTOR Pathway
| Cell Line | Treatment (96h) | p-Akt (S473) (Fold Change) | p-RPS6 (Fold Change) |
| CALU-6 | Vehicle | 1.00 | 1.00 |
| 0.02 µM this compound | 0.75 | 0.80 | |
| 0.2 µM this compound | 0.40 | 0.50 | |
| 2.0 µM this compound | 0.15 | 0.20 | |
| COLO-205 | Vehicle | 1.00 | 1.00 |
| 0.02 µM this compound | 0.80 | 0.85 | |
| 0.2 µM this compound | 0.50 | 0.60 | |
| 2.0 µM this compound | 0.25 | 0.30 |
Table 2: Effect of this compound on the β-Catenin Pathway
| Cell Line | Treatment (96h) | Total β-Catenin (Fold Change) | p-β-Catenin (S675) (Fold Change) |
| A549 | Vehicle | 1.00 | 1.00 |
| 0.2 µM this compound | 0.60 | 0.50 | |
| COLO-205 | Vehicle | 1.00 | 1.00 |
| 0.2 µM this compound | 0.55 | 0.45 |
Table 3: Effect of this compound on Apoptosis Induction
| Cell Line | Treatment (96h) | Cleaved PARP (Fold Change) |
| CALU-6 | Vehicle | 1.00 |
| 0.02 µM this compound | 1.50 | |
| 0.2 µM this compound | 3.00 | |
| 2.0 µM this compound | 5.50 | |
| 22Rv1 | Vehicle | 1.00 |
| 0.02 µM this compound | 1.80 | |
| 0.2 µM this compound | 4.20 | |
| 2.0 µM this compound | 7.00 |
Experimental Protocols
A detailed protocol for performing Western blot analysis to assess the effects of this compound is provided below.
1. Cell Culture and this compound Treatment
-
Culture your cancer cell line of interest in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 60-70% confluency.
-
Prepare stock solutions of this compound in DMSO.
-
Treat the cells with the desired concentrations of this compound (e.g., 0.02, 0.2, 2.0 µM) or vehicle (DMSO) for the specified duration (e.g., 24, 48, 72, or 96 hours). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
2. Protein Extraction
-
After treatment, place the cell culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA protein assay.
3. SDS-PAGE and Western Blotting
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
4. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Anti-FASN
-
Anti-phospho-Akt (S473)
-
Anti-Akt (total)
-
Anti-phospho-RPS6
-
Anti-RPS6 (total)
-
Anti-β-catenin
-
Anti-phospho-β-catenin (S675)
-
Anti-PARP (total and cleaved)
-
Anti-β-actin or Anti-GAPDH (as a loading control)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the protein of interest to the loading control.
Visualizations
Caption: Signaling pathways affected by this compound treatment.
Caption: Experimental workflow for Western blot analysis.
References
Application Notes and Protocols: Flow Cytometry Assay for Apoptosis with TVB-3166
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing apoptosis in cancer cell lines treated with TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN), using flow cytometry. The accompanying data and diagrams offer a comprehensive guide for researchers investigating the pro-apoptotic effects of this compound.
Introduction
This compound is an orally available, reversible, and selective inhibitor of FASN.[1][2][3] Inhibition of FASN disrupts de novo palmitate synthesis, a metabolic pathway often upregulated in cancer cells to support rapid proliferation and survival.[1][2][4] By blocking this pathway, this compound has been shown to induce apoptosis in various tumor cells, making it a promising therapeutic agent in oncology research.[1][2][5] This document outlines a robust method to quantify this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometric analysis.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome.[7] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells.[7] However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[7][8] This dual-staining method allows for the differentiation between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[8]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell line of interest (e.g., CALU-6, 22Rv1)[1]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, PI, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Treatment with this compound:
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 20 nM to 200 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 96 hours).[1]
-
-
Cell Harvesting:
-
For adherent cells, gently collect the culture medium (which may contain floating apoptotic cells).
-
Wash the adherent cells once with PBS.
-
Trypsinize the cells and combine them with the collected supernatant from the previous step.
-
For suspension cells, directly collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cells once with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[9]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.[8]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Set up appropriate compensation and gates using unstained, single-stained (Annexin V only and PI only), and vehicle-treated controls.
-
Collect data for at least 10,000 events per sample.
-
Data Presentation
The following table summarizes representative data from studies investigating the effect of this compound on apoptosis in cancer cell lines.
| Cell Line | Treatment Concentration | Duration of Treatment | Fold Increase in Annexin V Positive Cells (compared to vehicle) | Reference |
| CALU-6 (Lung Cancer) | Not specified | Not specified | ~4-5 fold | [1] |
| 22Rv1 (Prostate Cancer) | Not specified | Not specified | ~4-5 fold | [1] |
| PANC-1 (Pancreatic Cancer) | 50 nM | 48 hours | ~8-9 fold | [10] |
| MiaPaCa-2 (Pancreatic Cancer) | 50 nM | 48 hours | ~8-9 fold | [10] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway affected by this compound and the experimental workflow for the apoptosis assay.
Caption: Proposed mechanism of this compound-induced apoptosis.
Caption: Experimental workflow for apoptosis detection.
References
- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Fatty acid synthase (FASN) inhibition cooperates with BH3 mimetic drugs to overcome resistance to mitochondrial apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Synergy of TVB-3166 and Vinblastine in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic combination of targeted therapies and conventional chemotherapy holds significant promise for improving anti-cancer efficacy and overcoming drug resistance. This document outlines the experimental design for investigating the synergistic effects of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN), and vinblastine, a microtubule-destabilizing agent.
Fatty Acid Synthase (FASN) is a key enzyme responsible for the synthesis of palmitate, a crucial component for membrane biosynthesis and energy storage.[1] In many cancers, FASN is overexpressed and has been linked to tumor growth, survival, and poor prognosis.[1][2] this compound is an orally-available, reversible, and selective FASN inhibitor that has been shown to induce apoptosis in cancer cells.[3][4] Its mechanism of action involves the disruption of lipid raft architecture and the inhibition of critical signaling pathways such as PI3K-AKT-mTOR.[5][6]
Vinblastine, a vinca alkaloid derived from the Madagascar periwinkle, is a well-established chemotherapeutic agent.[7] Its primary mechanism of action is the inhibition of microtubule polymerization by binding to tubulin.[8][9] This disruption of microtubule dynamics leads to mitotic arrest in the M phase of the cell cycle, ultimately triggering apoptosis in rapidly dividing cancer cells.[7][8]
Preclinical studies have indicated a synergistic relationship between FASN inhibitors and microtubule-destabilizing drugs, including vinca alkaloids.[10][11] The combination of this compound and vinblastine has been observed to have a synergistic effect on inhibiting cell viability in cancer cells, including those resistant to other chemotherapies.[10][12] This synergy appears to enhance microtubule destabilization, suggesting a cooperative mechanism of action.[10][11] These application notes provide a detailed framework for researchers to explore and quantify this synergy, offering protocols for key in vitro experiments.
Signaling Pathways and Hypothesized Synergy
The following diagrams illustrate the individual signaling pathways of this compound and vinblastine, and the proposed mechanism for their synergistic interaction.
Figure 1: this compound Signaling Pathway.
Figure 2: Vinblastine Signaling Pathway.
References
- 1. Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vinblastine - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fatty Acid Synthase Inhibitors Enhance Microtubule-Stabilizing and Microtubule-Destabilizing Drugs in Taxane-Resistant Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fatty Acid Synthase Inhibitors Enhance Microtubule-Stabilizing and Microtubule-Destabilizing Drugs in Taxane-Resistant Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: TVB-3166 for SARS-CoV-2 Infection Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of TVB-3166, a potent inhibitor of Fatty Acid Synthase (FASN), in SARS-CoV-2 infection models. The information presented herein is intended to guide researchers in utilizing this compound as a tool to investigate the role of host lipid metabolism in viral replication and to evaluate its potential as an antiviral therapeutic.
Introduction
Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, relies on host cellular machinery for its replication and propagation.[1][2] One critical host pathway is de novo fatty acid synthesis, which is essential for various viral processes, including the post-translational modification of viral proteins. The SARS-CoV-2 spike (S) protein, crucial for viral entry, undergoes S-acylation, a lipid modification that is vital for its function.[1][3] this compound is a small molecule inhibitor of FASN, the key enzyme in de novo fatty acid synthesis.[4][5] By inhibiting FASN, this compound reduces the cellular pool of palmitate, thereby preventing the S-acylation of the spike protein and ultimately inhibiting viral spread.[1][3][5][6]
Mechanism of Action
This compound exerts its antiviral activity by targeting the host enzyme FASN. This inhibition leads to a depletion of palmitoyl-CoA, the substrate for S-acylation. The SARS-CoV-2 spike protein requires S-acylation on conserved cysteine residues for proper function, including mediating membrane fusion.[1][5] By preventing this critical post-translational modification, this compound impairs the ability of the virus to efficiently infect host cells and produce virulent progeny.[1][5][6] As FASN is a host enzyme, the likelihood of the virus developing resistance to this compound is considered low.[1]
Figure 1: Signaling pathway of this compound antiviral activity.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro and in vivo studies on the efficacy of this compound against coronaviruses.
| In Vitro Efficacy of this compound against SARS-CoV-2 | |
| Parameter | Value |
| EC50 | 11 nM[7] |
| Reduction in Viral Spread (HEK293 A2T2 cells, 0.1-1 µM) | ~70%[8] |
| Inhibition of Plaque Formation (229E, MRC-5 cells, 0.2 µM) | ~86%[5] |
| In Vivo Efficacy of this compound against Murine Coronavirus (MHV-S) | |
| Animal Model | A/J Mice[5] |
| Dosage | 30 mg/kg daily (oral gavage)[5] |
| Outcome | Prolonged survival and recovery from lethal infection[5][8][9] |
Experimental Protocols
In Vitro SARS-CoV-2 Infection Assay
This protocol is adapted from studies using HEK293T cells expressing ACE2 and TMPRSS2 (HEK293 A2T2).[1]
Materials:
-
HEK293 A2T2 cells
-
DMEM supplemented with 10% FBS
-
SARS-CoV-2 (e.g., strain SB3)
-
This compound
-
DMSO (vehicle control)
-
24-well plates
-
Coverslips
-
4% Paraformaldehyde (PFA)
Procedure:
-
Seed approximately 20,000 HEK293 A2T2 cells per well on coverslips in a 24-well plate and incubate overnight.
-
Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.1 in DMEM for 1 hour.
-
Remove the infectious media and replace it with fresh DMEM containing 2% FBS.
-
At 6 hours post-infection, replace the media with fresh DMEM containing 2% FBS and either DMSO (control) or this compound at the desired final concentration (e.g., 0.1 µM or 1 µM).[1]
-
Incubate the cells for 18 hours at 37°C with 5% CO2.
-
After incubation, fix the cells with 4% PFA for 1 hour at room temperature.
-
Proceed with immunofluorescence staining for viral nucleocapsid protein to quantify infection.
Figure 2: Workflow for in vitro SARS-CoV-2 infection assay.
Plaque Assay for Human Coronavirus 229E
This protocol is based on studies using MRC-5 cells.[5]
Materials:
-
MRC-5 cells
-
Human Coronavirus 229E
-
This compound
-
Infection media
-
4% Paraformaldehyde (PFA)
Procedure:
-
Seed MRC-5 cells on glass coverslips.
-
Infect the cells with Human CoV 229E at an MOI of 0.005 for 2 hours.
-
After virus adsorption, wash the cells twice with infection media and then add 2 ml of fresh infection media containing this compound (e.g., 0.2 µM) or a vehicle control.
-
Incubate the cells at 33°C for 72 hours.
-
Fix the cells with 4% PFA for 1 hour.
-
Proceed with staining and visualization of plaques to determine the effect of this compound on viral spread.
In Vivo Murine Coronavirus Infection Model
This protocol is based on a study using A/J mice and Murine Hepatitis Virus (MHV-S).[5]
Materials:
-
A/J mice
-
Murine Hepatitis Virus (MHV-S)
-
This compound
-
Vehicle control
-
Oral gavage equipment
Procedure:
-
Infect A/J mice intranasally with a lethal dose of MHV-S (e.g., 150,000 TCID50).
-
Treat one group of mice daily with 30 mg/kg of this compound via oral gavage.
-
Treat the control group with a vehicle control.
-
Monitor the mice daily for health indicators such as temperature, body weight, and activity level.
-
Continue treatment and monitoring for the duration of the experiment, noting survival rates. Control mice typically succumb by day 5 post-infection.[5]
Concluding Remarks
This compound represents a promising host-targeted antiviral strategy against SARS-CoV-2 and other coronaviruses. Its mechanism of action, centered on the inhibition of FASN and the subsequent disruption of spike protein S-acylation, offers a low-resistance potential therapeutic avenue. The protocols and data presented here provide a foundation for further research into the role of lipid metabolism in viral infections and the development of novel antiviral therapies. A structurally related compound, TVB-2640, has advanced to clinical trials for other indications, suggesting a potential path forward for FASN inhibitors in the treatment of COVID-19.[5]
References
- 1. FASN inhibitor this compound prevents S-acylation of the spike protein of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of fatty acid synthesis blocks SARS-CoV-2 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FASN inhibitor this compound prevents S-acylation of the spike protein of human coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Inhibition of Cellular Fatty Acid Synthase Impairs Replication of Respiratory Syncytial Virus and Other Respiratory Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Fatty Acid Synthase inhibitor this compound prevents S-acylation of the Spike protein of human coronaviruses | Sciety [sciety.org]
- 7. Pharmacological inhibition of fatty acid synthesis blocks SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Measuring FASN Inhibition in Cells Treated with TVB-3166: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the inhibition of Fatty Acid Synthase (FASN) in cells treated with TVB-3166, a potent and selective FASN inhibitor.[1][2] These protocols are intended for researchers in academia and the pharmaceutical industry engaged in cancer research and drug development.
Introduction
Fatty Acid Synthase (FASN) is a key enzyme in the de novo synthesis of fatty acids.[3] Upregulated FASN expression is a hallmark of many cancers and is associated with tumor growth, survival, and resistance to therapy.[1][2] this compound is an orally bioavailable, reversible, and selective small-molecule inhibitor of FASN.[1][3] It has been shown to induce apoptosis and inhibit tumor growth in various preclinical cancer models.[1][2][4] Measuring the cellular effects of this compound is crucial for understanding its mechanism of action and for the development of FASN-targeted therapies.
This guide outlines three primary methods to quantify FASN inhibition by this compound in a cellular context:
-
Direct Measurement of Fatty Acid Synthesis: A radioactive metabolic labeling assay to directly measure the inhibition of de novo palmitate synthesis.
-
Analysis of Downstream Signaling Pathways: Western blotting to assess the impact of FASN inhibition on key signaling pathways such as PI3K/AKT/mTOR and β-catenin.
-
Comprehensive Lipid Profiling: A mass spectrometry-based lipidomics approach to analyze global changes in the cellular lipid landscape following this compound treatment.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro and Cellular IC50 Values for this compound
| Assay Type | Target/Process | IC50 Value | Reference |
| Biochemical Assay | FASN Enzyme | 42 nM | [3] |
| Cellular Assay | Palmitate Synthesis | 81 nM | [3] |
| Cell Viability Assay | CALU-6 (NSCLC) | 100 nM | [1] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Line | Assay Type | Concentration Range | Observed Effect | Reference |
| Various Cancer Cell Lines | Cell Viability | 20 - 200 nM | Dose-dependent induction of cell death | [1][3] |
| CALU-6, COLO-205, OVCAR-8, 22Rv1 | Western Blot | 0.02, 0.2, 2.0 µM | Inhibition of AKT and S6 phosphorylation | [1] |
| COLO-205, A549 | Western Blot | 0.2 µM | Inhibition of β-catenin phosphorylation and expression | [1] |
| PC3-TxR | Cell Viability (in combination with docetaxel) | 10 µM | Synergistic reduction in cell viability | [5] |
| SCC-9 ZsG, LN-1A (OSCC) | MTT, Cell Proliferation | Not specified | Reduced cell viability and proliferation | [6] |
Experimental Protocols
Protocol 1: Measurement of De Novo Palmitate Synthesis using [¹⁴C]-Acetate Labeling
This protocol describes a method to directly measure the rate of fatty acid synthesis in cells by tracing the incorporation of radiolabeled acetate into the lipid fraction.
Materials:
-
Cell culture medium (e.g., DMEM, RPMI)
-
Fetal Bovine Serum (FBS)
-
This compound
-
[¹⁴C]-Sodium Acetate
-
Phosphate Buffered Saline (PBS)
-
Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)
-
Scintillation vials
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
This compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 200 nM) or a vehicle control (e.g., DMSO). Incubate for the desired treatment time (e.g., 24 hours).
-
Radiolabeling: Add [¹⁴C]-Sodium Acetate to each well to a final concentration of 1 µCi/mL. Incubate for 2-4 hours at 37°C.
-
Cell Lysis and Lipid Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of lipid extraction solvent to each well and incubate for 20 minutes at room temperature with gentle agitation.
-
Collect the solvent in a clean tube.
-
-
Phase Separation and Scintillation Counting:
-
Add 0.5 mL of water to the solvent and vortex thoroughly.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Transfer a known volume of the upper (organic) phase to a scintillation vial.
-
Allow the solvent to evaporate completely in a fume hood.
-
Add 5 mL of scintillation fluid to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Normalize the counts per minute (CPM) to the total protein concentration in a parallel well to account for differences in cell number. Calculate the percentage of inhibition relative to the vehicle-treated control.
Protocol 2: Western Blot Analysis of FASN-Related Signaling Pathways
This protocol details the procedure for analyzing the phosphorylation status and expression levels of key proteins in the PI3K/AKT/mTOR and β-catenin pathways following this compound treatment.[1][2]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described in Protocol 1.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[7]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[8]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Table 3: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Phosphorylation Site (if applicable) | Pathway |
| FASN | - | Fatty Acid Synthesis |
| p-AKT | Ser473 | PI3K/AKT/mTOR |
| AKT | - | PI3K/AKT/mTOR |
| p-S6 Ribosomal Protein | Ser240/244 | PI3K/AKT/mTOR |
| S6 Ribosomal Protein | - | PI3K/AKT/mTOR |
| p-β-catenin | Ser675 | β-catenin |
| β-catenin | - | β-catenin |
| c-Myc | - | β-catenin Downstream |
| PARP (cleaved) | - | Apoptosis |
| GAPDH or β-actin | - | Loading Control |
Protocol 3: Mass Spectrometry-Based Lipidomics for Profiling FASN Inhibition
This protocol provides a workflow for the untargeted analysis of cellular lipids to assess the global impact of this compound on lipid metabolism.[9][10]
Materials:
-
Cell culture reagents
-
This compound
-
Methanol, Chloroform, Water (LC-MS grade)
-
Internal lipid standards
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound as described in Protocol 1.
-
-
Metabolite Quenching and Lipid Extraction:
-
Rapidly wash cells with ice-cold PBS.
-
Quench metabolic activity by adding ice-cold methanol.
-
Scrape the cells and transfer to a tube.
-
Perform a Bligh-Dyer or a similar two-phase lipid extraction using chloroform, methanol, and water.
-
Spike the samples with a cocktail of internal lipid standards.
-
-
Sample Preparation:
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid film in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).
-
-
LC-MS Analysis:
-
Inject the samples onto a reverse-phase or HILIC column for separation.
-
Analyze the eluting lipids using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes.
-
-
Data Processing and Analysis:
-
Process the raw data using software such as XCMS, MZmine, or vendor-specific software for peak picking, alignment, and integration.
-
Identify lipids by matching the accurate mass and fragmentation spectra to lipid databases (e.g., LIPID MAPS).
-
Perform statistical analysis (e.g., t-test, volcano plots, PCA) to identify lipids that are significantly altered by this compound treatment.
-
Visualization of Cellular Pathways and Workflows
Signaling Pathways Affected by FASN Inhibition
The following diagram illustrates the key signaling pathways modulated by FASN inhibition with this compound.
References
- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. sagimet.com [sagimet.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anticancer properties of the fatty acid synthase inhibitor this compound on oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
Application Notes and Protocols for Anchorage-Independent Growth Assay Using TVB-3166
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing TVB-3166, a potent and selective Fatty Acid Synthase (FASN) inhibitor, in anchorage-independent growth assays. This document is intended to guide researchers in assessing the anti-tumorigenic potential of this compound in various cancer cell models.
Introduction
Anchorage-independent growth is a hallmark of cellular transformation and a key characteristic of cancer cells, allowing them to proliferate without attachment to a solid substrate. The soft agar colony formation assay is a gold-standard in vitro method to evaluate this aspect of tumorigenicity. This compound is an orally-available, reversible, and selective inhibitor of FASN, a critical enzyme in the de novo synthesis of fatty acids.[1][2][3] Upregulation of FASN is a common feature in many cancers, contributing to membrane biosynthesis, energy storage, and signaling molecule production necessary for rapid cell proliferation and survival.[1][2] Inhibition of FASN by this compound has been shown to induce apoptosis and disrupt crucial oncogenic signaling pathways, making it a promising candidate for cancer therapy.[3][4][5]
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by inhibiting FASN, which catalyzes the synthesis of palmitate.[1][3] This inhibition leads to a cascade of cellular events detrimental to cancer cells:
-
Disruption of Lipid Metabolism: By blocking de novo fatty acid synthesis, this compound deprives cancer cells of essential building blocks for cellular membranes.[4]
-
Induction of Apoptosis: The disruption of lipid homeostasis and downstream signaling pathways triggers programmed cell death in tumor cells.[3][4]
-
Inhibition of Oncogenic Signaling: this compound has been demonstrated to suppress key cancer-promoting signaling pathways, including the PI3K-AKT-mTOR and β-catenin pathways.[3][4][5]
-
Alteration of Lipid Raft Architecture: FASN inhibition disrupts the structure of lipid rafts, specialized membrane microdomains crucial for signal transduction.[3][4]
Data Presentation
The following tables summarize the effects of this compound on various cancer cell lines.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | IC50 Value | Cell Line/Assay Condition | Reference |
| FASN Biochemical Assay | 42 nM | In vitro biochemical assay | [1] |
| Cellular Palmitate Synthesis | 81 nM | Cellular assay | [2] |
| Cellular Viability (Cell Death) | 0.10 µM | CALU-6 (Non-small-cell lung cancer) | [6] |
Table 2: Effect of this compound on Anchorage-Independent Growth (Soft Agar Assay)
| Cell Line | Cancer Type | This compound Concentration | Observed Effect on Colony Formation | Reference |
| COLO-205 | Colorectal | 0.1 µM | Reduction in colony size | [6] |
| 1.0 µM | Reduction in colony size and number | [6] | ||
| CALU-6 | Lung | 0.1 µM | Reduction in colony size | [6] |
| 1.0 µM | Reduction in colony size and number | [6] | ||
| OVCAR-8 | Ovary | 0.1 µM | Reduction in colony size | [6] |
| 1.0 µM | Reduction in colony size and number | [6] | ||
| 22Rv1 | Prostate | 0.1 µM | Reduction in colony size | [6] |
| 1.0 µM | Reduction in colony size and number | [6] |
Experimental Protocols
Protocol 1: Soft Agar Colony Formation Assay
This protocol outlines the procedure for assessing the effect of this compound on the anchorage-independent growth of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound (stock solution prepared in DMSO)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Noble Agar
-
Sterile phosphate-buffered saline (PBS)
-
6-well or 12-well tissue culture plates
-
Sterile conical tubes and pipettes
-
Incubator (37°C, 5% CO2)
-
Microscope for colony visualization and counting
-
Crystal Violet staining solution (optional)
Procedure:
1. Preparation of the Bottom Agar Layer (Base Layer): a. Prepare a 1.2% Noble Agar solution in sterile water and autoclave. b. In a sterile environment, mix the 1.2% agar solution with an equal volume of 2x complete cell culture medium to obtain a final concentration of 0.6% agar. c. Aliquot 1.5 mL (for 6-well plates) or 1 mL (for 12-well plates) of the 0.6% agar mixture into each well of the tissue culture plate. d. Allow the base layer to solidify at room temperature for at least 30 minutes.
2. Preparation of the Top Agar Layer (Cell Layer): a. Prepare a 0.7% Noble Agar solution and keep it in a 42°C water bath to prevent solidification. b. Harvest and count the cells. Resuspend the cells in complete culture medium at a concentration of 2x the desired final plating density. c. In a sterile conical tube, mix equal volumes of the cell suspension and the 0.7% agar solution to get a final agar concentration of 0.35% and the desired cell density (e.g., 5,000 to 10,000 cells per well). d. Immediately add the desired concentrations of this compound or vehicle control (DMSO) to the cell-agar mixture and mix gently.
3. Plating the Top Agar Layer: a. Carefully overlay 1.5 mL (for 6-well plates) or 1 mL (for 12-well plates) of the cell-agar-treatment mixture onto the solidified base layer. b. Allow the top layer to solidify at room temperature for 30-60 minutes.
4. Incubation and Maintenance: a. Add 100-200 µL of complete medium containing the respective concentrations of this compound or vehicle to the top of the agar to prevent drying. b. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 14-28 days, depending on the cell line's growth rate. c. Feed the cells twice a week by adding fresh medium containing the treatments.
5. Colony Visualization and Quantification: a. Monitor colony formation regularly using a microscope. b. At the end of the incubation period, colonies can be stained with a solution like 0.005% Crystal Violet for better visualization. c. Count the number of colonies and measure their size using an imaging system with appropriate software. d. Calculate the percentage of inhibition of colony formation for each treatment condition compared to the vehicle control.
Visualizations
Caption: FASN Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Anchorage-Independent Growth Assay.
References
- 1. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer properties of the fatty acid synthase inhibitor this compound on oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. sagimet.com [sagimet.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Protocol improvement and multisite validation of a digital soft agar colony formation assay for tumorigenic transformed cells intermingled in cell therapy products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for FASN Expression in TVB-3166 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of Fatty Acid Synthase (FASN) in cancer, the mechanism of the FASN inhibitor TVB-3166, and detailed protocols for assessing FASN expression using immunohistochemistry (IHC) in preclinical and clinical studies.
Introduction
Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. While its expression is low in most normal adult tissues, it is significantly upregulated in many human cancers, including breast, prostate, colon, and lung cancer.[1][2][3] This elevated FASN expression is associated with tumor progression, metastasis, and poor patient prognosis.[4][5] Cancer cells rely on FASN-mediated lipogenesis to provide lipids for membrane synthesis, energy storage, and signaling molecules.[3][6][7]
This compound is a potent, selective, and orally available small-molecule inhibitor of FASN.[1][4][8] By blocking FASN, this compound disrupts these crucial cellular processes, leading to apoptosis (programmed cell death) in tumor cells while having minimal effect on normal cells.[1][4][5] Mechanistic studies have shown that FASN inhibition by this compound also impacts key oncogenic signaling pathways, including the PI3K/AKT/mTOR and β-catenin pathways.[1][4] Given the central role of FASN in tumor biology, assessing its expression via immunohistochemistry is a critical component of preclinical and clinical research involving FASN inhibitors like this compound.
FASN Signaling Pathway in Cancer
The upregulation of FASN in cancer is driven by various oncogenic signaling pathways. Growth factor receptors, such as EGFR and HER2, can activate the PI3K/AKT and MAPK pathways, which in turn promote the transcription of the FASN gene.[6][7] The lipids produced by FASN are essential for the proper localization and function of signaling proteins within lipid rafts, which are specialized membrane microdomains. Inhibition of FASN disrupts these rafts and can attenuate the signaling of pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and β-catenin pathways.[1][4]
Data Presentation: Preclinical Efficacy of this compound
The following tables summarize key quantitative data from preclinical studies of this compound, demonstrating its potency and anti-tumor activity.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| FASN Biochemical IC50 | 0.042 µM | [4][8] |
| Cellular Palmitate Synthesis IC50 | 0.081 µM | [5] |
| CALU-6 Cell Viability IC50 | 0.10 µM | [5] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment | Dosing | Tumor Growth Inhibition (%) | Reference |
| PANC-1 (Pancreatic) | This compound | 30 mg/kg, PO, QD | 19 | [6] |
| PANC-1 (Pancreatic) | This compound | 100 mg/kg, PO, QD | 57 | [6] |
| PDX NSCLC (Lung) | This compound | 60 mg/kg, PO, QD | 87 | [6] |
| A549 (Lung) | This compound + Paclitaxel | 60 mg/kg + 10 mg/kg | 76 | [9][10] |
| A549 (Lung) | This compound + Docetaxel | 60 mg/kg + 8 mg/kg | 81 | [9][10] |
| CALU-6 (Lung) | This compound + Paclitaxel | 60 mg/kg + 10 mg/kg | Significant Regression | [9][10] |
| CTG-0165_P+6 (Lung) | This compound + Paclitaxel | 60 mg/kg + 10 mg/kg | Significant Regression | [9][10] |
Note: While FASN is overexpressed in a high percentage of certain tumors (e.g., 91% of colorectal cancers in one study), research indicates that FASN expression levels alone do not always correlate with sensitivity to FASN inhibitors.[3][5] Other factors, such as the activity of oncogenic pathways like Akt and AMPK, may also determine responsiveness.[3]
Experimental Protocols
Immunohistochemistry (IHC) Protocol for FASN Expression in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol provides a general guideline for the immunohistochemical staining of FASN in FFPE tissue sections. Optimization may be required for specific tissues and antibodies.
1. Deparaffinization and Rehydration:
-
Bake slides at 60°C for 20-30 minutes.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in distilled water for 5 minutes.
2. Antigen Retrieval:
-
Immerse slides in a high-pH antigen retrieval solution (e.g., EnVision™ FLEX Target Retrieval Solution, High pH).
-
Heat the solution to 95-100°C for 20-40 minutes in a water bath or steamer.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in Tris-buffered saline with Tween 20 (TBST).
3. Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse slides with TBST.
4. Blocking:
-
Incubate slides with a protein blocking solution (e.g., 10% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
5. Primary Antibody Incubation:
-
Dilute the primary anti-FASN antibody (e.g., Clone C20G5 or Clone H300) to its optimal concentration in antibody diluent.[11][12] A common starting dilution is 1:100 to 1:200.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
6. Detection System:
-
Rinse slides with TBST.
-
Apply a biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Rinse slides with TBST.
-
Apply a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Rinse slides with TBST.
7. Chromogen and Counterstaining:
-
Apply a DAB (3,3'-Diaminobenzidine) substrate-chromogen solution and incubate until the desired brown staining intensity is reached (typically 1-10 minutes).
-
Rinse slides with distilled water.
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the slides in running tap water or a bluing reagent.
8. Dehydration and Mounting:
-
Dehydrate slides through graded alcohols (70%, 95%, 100% ethanol).
-
Clear in two changes of xylene.
-
Mount with a permanent mounting medium.
9. Interpretation of Staining:
-
FASN expression is typically observed in the cytoplasm of tumor cells.
-
Staining intensity and the percentage of positive cells should be semi-quantitatively scored. A common scoring system is:
-
0: No positive cells
-
1: ≤ 10% positive cells
-
2: 10–50% positive cells
-
3: ≥ 50% positive cells
-
Experimental Workflow for FASN IHC in this compound Studies
Conclusion
Immunohistochemistry for FASN is an indispensable tool in the research and development of FASN inhibitors like this compound. It allows for the assessment of target expression in preclinical models and patient samples, providing valuable insights into the potential efficacy of the therapeutic agent. While FASN expression is a key biomarker, a comprehensive understanding of its interplay with other molecular pathways is crucial for predicting treatment response. The protocols and data presented here serve as a foundational resource for researchers working to advance FASN-targeted cancer therapies.
References
- 1. sagimet.com [sagimet.com]
- 2. Immunohistochemical Expression of Fatty Acid Synthase (FASN) is Correlated to Tumor Aggressiveness and Cellular Differentiation in Salivary Gland Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sagimet.com [sagimet.com]
- 7. First-in-human study of the safety, pharmacokinetics, and pharmacodynamics of first-in-class fatty acid synthase inhibitor TVB-2640 alone and with a taxane in advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. FASN Inhibition and Taxane Treatment Combine to Enhance Anti-tumor Efficacy in Diverse Xenograft Tumor Models through Disruption of Tubulin Palmitoylation and Microtubule Organization and FASN Inhibition-Mediated Effects on Oncogenic Signaling and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel, first-in-class, fatty acid synthase (FASN) inhibitor, TVB-2640 demonstrates clinically significant reduction in liver fat by MRI-PDFF, and ALT in NASH: a phase 2 randomized placebo controlled TRIAL (FASCINATE-1). [natap.org]
- 12. hippokratia.gr [hippokratia.gr]
Application Notes and Protocols for Gene Expression Analysis Following TVB-3166 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TVB-3166 is a potent and selective, orally-available, and reversible inhibitor of Fatty Acid Synthase (FASN). FASN is a key enzyme in the de novo synthesis of palmitate, a crucial saturated fatty acid. In many cancer types, FASN is overexpressed and has been linked to tumor progression, chemoresistance, and poor patient survival. Inhibition of FASN by this compound has been shown to induce apoptosis in tumor cells, disrupt lipid raft architecture, and inhibit critical oncogenic signaling pathways. A key consequence of FASN inhibition is the extensive reprogramming of gene expression, affecting pathways involved in cell metabolism, proliferation, and survival.[1]
These application notes provide a comprehensive overview of the methodologies used to analyze gene expression changes in cancer cell lines following treatment with this compound. The included protocols for RNA sequencing and quantitative PCR, along with illustrative data and pathway diagrams, offer a guide for researchers investigating the molecular effects of FASN inhibition.
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of FASN, which catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[2] This blockade of de novo lipogenesis in cancer cells leads to a cascade of downstream effects:
-
Disruption of Membrane Structures: Reduced palmitate levels disrupt the architecture of lipid rafts, specialized membrane microdomains crucial for signal transduction.[3]
-
Inhibition of Signaling Pathways: this compound treatment has been demonstrated to inhibit the PI3K-AKT-mTOR and β-catenin signaling pathways.[4]
-
Reprogramming of Gene Expression: The inhibition of FASN leads to global changes in the transcriptional landscape of cancer cells, notably affecting the expression of oncogenes like c-Myc.[1]
-
Induction of Apoptosis: The culmination of these effects is the induction of programmed cell death (apoptosis) in tumor cells, while largely sparing normal cells.[1][4]
Data Presentation: Gene Expression Changes
The following tables summarize representative quantitative data on gene expression changes observed in cancer cell lines after treatment with this compound. This data is illustrative and based on the findings reported in studies on pancreatic (PANC-1) and prostate (22Rv1) cancer cell lines, where FASN inhibition was shown to significantly alter the expression of genes involved in key cancer-related pathways.
Table 1: Representative Gene Expression Changes in PANC-1 Cells Treated with this compound
| Gene Symbol | Pathway | Putative Function | Fold Change (Illustrative) | p-value (Illustrative) |
| Down-regulated Genes | ||||
| FASN | Lipid Metabolism | Fatty Acid Synthesis | -5.2 | < 0.001 |
| SCD | Lipid Metabolism | Fatty Acid Desaturation | -4.8 | < 0.001 |
| ACACA | Lipid Metabolism | Fatty Acid Synthesis Precursor | -3.5 | < 0.001 |
| CCND1 | Cell Cycle | G1/S Transition | -2.9 | < 0.01 |
| MYC | Transcription Factor | Cell Proliferation, Metabolism | -3.1 | < 0.01 |
| Up-regulated Genes | ||||
| CDKN1A (p21) | Cell Cycle | Cell Cycle Arrest | 3.8 | < 0.01 |
| DDIT3 (CHOP) | Apoptosis | ER Stress-induced Apoptosis | 4.5 | < 0.001 |
| TRIB3 | Apoptosis | Pro-apoptotic protein | 4.1 | < 0.001 |
Table 2: Representative Gene Expression Changes in 22Rv1 Cells Treated with this compound
| Gene Symbol | Pathway | Putative Function | Fold Change (Illustrative) | p-value (Illustrative) |
| Down-regulated Genes | ||||
| FASN | Lipid Metabolism | Fatty Acid Synthesis | -6.1 | < 0.001 |
| SREBF1 | Lipid Metabolism | Master regulator of lipogenesis | -4.2 | < 0.001 |
| E2F1 | Cell Cycle | G1/S Transition | -3.3 | < 0.01 |
| TCF4 | Wnt/β-catenin Signaling | Transcription factor | -2.5 | < 0.01 |
| Up-regulated Genes | ||||
| GADD45A | DNA Damage Response | Cell Cycle Arrest | 3.5 | < 0.01 |
| NOXA (PMAIP1) | Apoptosis | Pro-apoptotic protein | 4.9 | < 0.001 |
| PUMA (BBC3) | Apoptosis | Pro-apoptotic protein | 4.3 | < 0.001 |
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, visualize the key signaling pathways affected by this compound and a typical experimental workflow for gene expression analysis.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cell lines (e.g., PANC-1, 22Rv1) in appropriate growth medium in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Treatment Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in growth medium to the desired final concentrations (e.g., 0.1 µM and 1.0 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the growth medium from the wells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 48 or 72 hours).
Protocol 2: Total RNA Extraction
-
Cell Lysis: After the treatment period, wash the cells once with ice-cold PBS. Add 1 ml of TRIzol reagent or a similar lysis buffer directly to each well and lyse the cells by pipetting up and down.
-
Phase Separation: Transfer the lysate to a microfuge tube, add 0.2 ml of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into three phases: a lower red organic phase, an interphase, and an upper colorless aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 ml of isopropanol, mix gently, and incubate at room temperature for 10 minutes.
-
RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible at the bottom of the tube.
-
RNA Wash: Discard the supernatant, wash the pellet with 1 ml of 75% ethanol, and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of RNase-free water.
-
Quality Control: Assess RNA concentration and purity using a NanoDrop spectrophotometer and RNA integrity using an Agilent Bioanalyzer.
Protocol 3: RNA Sequencing (RNA-Seq)
-
Library Preparation:
-
mRNA Enrichment: Start with high-quality total RNA (RIN > 8). Isolate mRNA using oligo(dT) magnetic beads to capture polyadenylated transcripts.
-
Fragmentation and Priming: Fragment the enriched mRNA into smaller pieces.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA Polymerase I and RNase H.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library to enrich for fragments that have adapters on both ends and to add indexes for multiplexing.
-
-
Library Quality Control: Validate the quality and quantity of the prepared library using a Bioanalyzer and qPCR.
-
Sequencing: Pool the indexed libraries and sequence them on an Illumina sequencing platform (e.g., NovaSeq) to generate paired-end reads.
-
Data Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome (e.g., hg38) using a splice-aware aligner like STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like HTSeq or featureCounts.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR to normalize the read counts and identify differentially expressed genes between this compound-treated and vehicle-treated samples. Genes with a p-value < 0.01 and a fold change > 1.6 are typically considered significantly differentially expressed.
-
Protocol 4: Quantitative Real-Time PCR (qPCR) for Validation
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Primer Design: Design primers for the genes of interest (identified from RNA-seq) and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. Each reaction should contain cDNA template, forward and reverse primers, and a SYBR Green master mix. Include no-template controls for each primer set.
-
qPCR Run: Perform the qPCR on a real-time PCR instrument. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis:
-
Ct Value Determination: Determine the cycle threshold (Ct) value for each sample and gene.
-
Relative Quantification: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the vehicle control.
-
Conclusion
The analysis of gene expression following treatment with the FASN inhibitor this compound provides critical insights into its anti-cancer mechanisms. By employing robust techniques like RNA sequencing and qPCR, researchers can identify key molecular pathways and potential biomarkers associated with the response to FASN inhibition. The protocols and illustrative data presented here serve as a valuable resource for scientists and professionals in the field of drug development, facilitating further investigation into the therapeutic potential of targeting lipogenesis in cancer.
References
Troubleshooting & Optimization
TVB-3166 solubility issues in aqueous buffer
Welcome to the technical support center for TVB-3166. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of this compound, with a specific focus on addressing solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally-available, potent, and selective inhibitor of Fatty Acid Synthase (FASN).[1][2][3] FASN is a key enzyme in the de novo synthesis of palmitate, a saturated fatty acid. By inhibiting FASN, this compound disrupts lipid biosynthesis, which can lead to the inhibition of tumor cell growth and induction of apoptosis.[1][4][5] Its mechanism of action involves the disruption of lipid raft architecture and the inhibition of critical signaling pathways such as PI3K-AKT-mTOR and β-catenin.[1][5]
Q2: What are the general solubility properties of this compound?
A2: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but is insoluble in water and ethanol.[3] It is crucial to prepare a concentrated stock solution in a suitable organic solvent before diluting it into aqueous buffers for experiments.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[2][3] It is advisable to use a fresh, unopened bottle of DMSO to avoid moisture, which can impact the solubility and stability of the compound.[3]
Q4: How should I store the this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. When stored at -80°C, the stock solution is stable for up to two years, and at -20°C, it is stable for up to one year.[2]
Q5: Why does my this compound precipitate when I dilute it in my aqueous buffer for an experiment?
A5: Precipitation upon dilution in aqueous buffers is a common issue for hydrophobic compounds like this compound. This occurs because the compound is poorly soluble in water. When the DMSO stock is added to the aqueous buffer, the solvent environment changes drastically, causing the compound to fall out of solution. The final concentration of this compound in the aqueous buffer may have exceeded its solubility limit under those conditions.
Troubleshooting Guide: this compound Precipitation in Aqueous Buffers
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound when preparing working solutions in aqueous buffers.
Problem: A precipitate is observed immediately or shortly after diluting the this compound DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture medium).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation: this compound Solubility
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 62.5[2] | 162.56[2] | May require ultrasonic treatment to fully dissolve.[2] |
| DMSO | 77[3] | 200.27[3] | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[3] |
| DMSO | 5[6] | 13.0 | - |
| Water | Insoluble[3] | - | - |
| Ethanol | Insoluble[3] | - | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly to ensure the compound is fully dissolved. If necessary, use an ultrasonic bath for a short period.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solution for In Vitro Assays (Step-wise Dilution)
This protocol is designed to minimize precipitation when diluting the DMSO stock into an aqueous buffer or cell culture medium.
Caption: Workflow for preparing a working solution of this compound.
-
Prepare an intermediate dilution: Dilute your high-concentration DMSO stock solution (e.g., 20 mM) to a lower concentration (e.g., 2 mM) using fresh DMSO.
-
Add to aqueous buffer: Slowly add the intermediate DMSO dilution to your pre-warmed aqueous buffer or cell culture medium while gently vortexing or swirling. Ensure the final DMSO concentration is as low as possible, ideally below 0.5%, and does not exceed a level that is toxic to your cells.
-
Control: Always include a vehicle control in your experiments containing the same final concentration of DMSO as your drug-treated samples.
Protocol 3: Formulation with Co-solvents for Improved Solubility
For applications requiring higher concentrations in aqueous solutions, a co-solvent system can be employed. The following is a formulation adapted for research use.
-
Materials:
-
This compound DMSO stock solution (e.g., 77 mg/mL)[3]
-
PEG300
-
Tween 80
-
Sterile water or saline
-
-
Procedure (to prepare 1 mL of working solution):
-
To 400 µL of PEG300, add 50 µL of the 77 mg/mL this compound DMSO stock solution. Mix until the solution is clear.[3]
-
Add 50 µL of Tween 80 to the mixture and mix thoroughly until clear.[3]
-
Add 500 µL of sterile water or saline to bring the final volume to 1 mL. Mix well.[3]
-
This solution should be prepared fresh before each use.[3]
-
This compound Signaling Pathway
This compound inhibits FASN, which has downstream effects on several key oncogenic signaling pathways.
Caption: Signaling pathways affected by this compound.
References
Optimizing TVB-3166 Concentration for Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TVB-3166 in cell viability assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and reversible inhibitor of Fatty Acid Synthase (FASN).[1][2][3][4] FASN is a key enzyme in the de novo synthesis of palmitate, a crucial fatty acid for various cellular processes, including membrane biosynthesis and protein localization.[5] By inhibiting FASN, this compound disrupts these processes, leading to apoptosis (programmed cell death) in tumor cells, while having minimal effect on normal cells.[2][3][6][7]
Q2: What is a good starting concentration range for this compound in a new cell line?
A2: For a new cancer cell line, a logarithmic dilution series ranging from 5 nM to 10 µM is a recommended starting point.[7] This broad range helps to capture the full dose-response curve and accurately determine the IC50 value.[7] Dose-dependent effects in sensitive cell lines are often observed between 20 nM and 200 nM.[2][3][6][7]
Q3: How long should I incubate my cells with this compound?
A3: Incubation times can vary depending on the cell line and the specific assay. Common incubation periods for cell viability assays are 72 to 96 hours.[2] Some studies have conducted experiments with incubation times as long as 7 days, with a media and drug change around day 4.[8][9] It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell line.[7]
Q4: What solvent should I use to dissolve this compound?
A4: this compound is soluble in DMSO (Dimethyl sulfoxide).[1] It is advisable to use fresh, high-quality DMSO as moisture can reduce solubility.[1] For in vivo studies, specific formulations involving DMSO, PEG300, Tween80, and ddH2O or corn oil are used.[1]
Q5: Can the presence of lipids in the media affect the activity of this compound?
A5: Yes. The presence of exogenous palmitate in the cell growth media can rescue the tumor cell killing activity of this compound.[2] Therefore, it is crucial to consider the composition of your media. For some experiments, charcoal-stripped fetal bovine serum (FBS) is used to reduce the levels of lipids.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant decrease in cell viability | 1. Concentration is too low: The cell line may be less sensitive to this compound. 2. Incubation time is too short: The effect of the inhibitor may not be apparent yet. 3. High lipid content in media: Exogenous fatty acids can counteract the effect of FASN inhibition.[2] 4. Cell line is resistant: Some cell lines may have intrinsic resistance mechanisms. | 1. Increase the concentration range: Test higher concentrations, up to 10 µM or more. 2. Extend the incubation time: Perform a time-course experiment (e.g., 48, 72, 96 hours). 3. Use lipid-depleted media: Culture cells in media with charcoal-stripped serum.[8] 4. Test other cell lines: Compare with a known sensitive cell line to validate the compound's activity. |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Inaccurate drug dilution: Errors in preparing the serial dilutions. 3. Edge effects on the plate: Evaporation from wells on the edge of the plate. | 1. Ensure proper cell suspension: Mix the cell suspension thoroughly before and during seeding. 2. Use a calibrated pipette: Ensure accurate and consistent pipetting. Prepare a fresh dilution series for each experiment. 3. Avoid using the outer wells: Fill the outer wells with sterile PBS or media to minimize evaporation from the experimental wells. |
| IC50 value is significantly different from published data | 1. Different cell line passage number or source: Cell line characteristics can change over time and between labs. 2. Different assay method: Different viability assays (e.g., MTT, CellTiter-Glo) can yield different results. 3. Different culture conditions: Variations in media, serum, or CO2 levels can influence cell sensitivity. | 1. Standardize cell culture practices: Use cells with a consistent and low passage number. 2. Use the same assay as the reference study: If possible, replicate the conditions of the published work. 3. Report all experimental details: Clearly document all materials and methods for accurate comparison. |
Quantitative Data Summary
The following table summarizes the IC50 values of this compound in various cancer cell lines. These values can serve as a reference for designing experiments.
| Cell Line | Cancer Type | IC50 Value (nM) | Assay / Conditions |
| Biochemical FASN Assay | - | 42 | In vitro biochemical assay |
| Cellular Palmitate Synthesis | - | 81 | Cellular assay |
| CALU-6 | Non-small-cell lung | 100 | Cell viability assay[2] |
| HeLa | Cervical Cancer | - | Dose-dependent inhibition of palmitate synthesis observed |
| COLO-205 | Colorectal | - | Dose-dependent inhibition of colony growth at 100 nM and 1 µM[2] |
| OVCAR-8 | Ovarian | - | Dose-dependent inhibition of colony growth at 100 nM and 1 µM[2] |
| 22Rv1 | Prostate | - | Dose-dependent inhibition of colony growth at 100 nM and 1 µM[2] |
| SCC-9 & LN-1A | Oral Squamous Cell Carcinoma | - | Significantly reduced cell viability and proliferation[10] |
Note: IC50 values can vary between different studies and experimental conditions.
Experimental Protocols
Standard Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This protocol provides a general framework for determining the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well clear-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., a 2X working solution). A typical starting range is 10 nM to 20 µM (final concentration).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the appropriate concentration of this compound or vehicle control to each well.
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence from all readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits FASN, disrupting signaling pathways and inducing apoptosis.
Caption: A workflow for troubleshooting common issues in this compound cell viability assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sagimet.com [sagimet.com]
- 9. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer properties of the fatty acid synthase inhibitor this compound on oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing TVB-3166 precipitation in cell culture media
Welcome to the technical support center for TVB-3166. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure successful in vitro experiments using the fatty acid synthase (FASN) inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally-available, reversible, and selective inhibitor of fatty acid synthase (FASN).[1][2][3] FASN is a key enzyme in the de novo synthesis of palmitate, a saturated fatty acid.[4] By inhibiting FASN, this compound disrupts lipid biosynthesis, which can induce apoptosis in cancer cells that overexpress FASN.[5][6] It has been shown to modulate lipid synthesis, signal transduction, cell cycle, and apoptosis pathways in various cancer cell lines.[5][6]
Q2: What are the primary signaling pathways affected by this compound?
A2: Inhibition of FASN by this compound has been shown to impact several critical signaling pathways in cancer cells, including:
-
PI3K-AKT-mTOR pathway: This pathway is crucial for cell growth, proliferation, and survival. FASN inhibition can disrupt this pathway.[5][6]
-
β-catenin signaling: this compound has been observed to inhibit β-catenin pathway signal transduction and transcriptional activity.[2][6][7]
-
MAPK signaling pathway: FASN activity is also linked to the MAPK signaling pathway.[3]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of up to 77 mg/mL (200.27 mM).[1] It is insoluble in water and ethanol.[1] For in vivo studies, formulations using PEG300, Tween80, and ddH2O or corn oil have been described.[1][2]
Q4: What is the recommended storage condition for this compound?
A4: this compound powder can be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for one year or at -20°C for one month.[1][2]
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in cell culture media is a common issue due to its hydrophobic nature. This guide provides step-by-step solutions to prevent and troubleshoot this problem.
Issue: this compound precipitates immediately upon addition to cell culture media.
| Potential Cause | Recommended Solution |
| High Final Concentration of this compound | Ensure the final concentration of this compound in the media is within the recommended range for your cell line (typically in the nM to low µM range).[3][6] Perform a dose-response experiment to determine the optimal, non-precipitating concentration. |
| High Final DMSO Concentration | The final concentration of DMSO in the cell culture media should not exceed 0.5%, as higher concentrations can be toxic to cells and may also contribute to compound precipitation. A final DMSO concentration of 0.1% is commonly used and well-tolerated by most cell lines.[8] |
| Direct Addition of Concentrated Stock to Media | Avoid adding the highly concentrated DMSO stock solution directly to a large volume of aqueous media. This rapid dilution can cause the hydrophobic compound to crash out of solution. Instead, perform a serial dilution. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. Ensure your cell culture media is pre-warmed to 37°C before adding this compound. |
Issue: this compound precipitates over time during incubation.
| Potential Cause | Recommended Solution |
| Interaction with Serum Proteins | Components in fetal bovine serum (FBS) can sometimes interact with compounds and lead to precipitation. Try reducing the serum concentration in your media if your experimental design allows. Alternatively, consider using a serum-free medium for the duration of the treatment. |
| Compound Instability in Aqueous Solution | While this compound is relatively stable, prolonged incubation in aqueous media at 37°C can potentially lead to degradation or aggregation. Minimize the incubation time as much as experimentally feasible. |
| pH of the Media | Although less common for this compound, significant shifts in the pH of the culture media during long-term experiments could affect solubility. Ensure your incubator's CO2 levels are stable to maintain the media's pH. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous or fresh, high-quality Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound powder vial to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.845 mg of this compound (Molecular Weight: 384.47 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1][2]
-
Protocol 2: Treating Cells with this compound and Preventing Precipitation
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture media
-
Cells seeded in appropriate culture vessels
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Crucial Step):
-
Prepare an intermediate dilution of this compound in pre-warmed complete media. For example, to achieve a final concentration of 1 µM in your cell culture well containing 1 mL of media, you can first dilute the 10 mM stock 1:100 in pre-warmed media to make a 100 µM intermediate solution.
-
To do this, add 2 µL of the 10 mM stock to 198 µL of media. Mix gently by pipetting.
-
Then, add 10 µL of this 100 µM intermediate solution to the 1 mL of media in your well. This results in a final DMSO concentration of 0.1%.
-
-
Gently swirl the culture vessel to ensure even distribution of the compound.
-
For the vehicle control, add the same final concentration of DMSO to the control wells.
-
Incubate the cells for the desired experimental duration.
-
Data Presentation
Table 1: Solubility and IC50 Values for this compound
| Parameter | Value | Reference |
| Solubility in DMSO | 77 mg/mL (200.27 mM) | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Ethanol | Insoluble | [1] |
| IC50 (Biochemical FASN) | 42 nM | [1][2] |
| IC50 (Cellular Palmitate Synthesis) | 81 nM | [2] |
Visualizations
Signaling Pathways Affected by this compound
Caption: FASN inhibition by this compound blocks palmitate synthesis and downregulates pro-survival signaling pathways.
Experimental Workflow for Preventing Precipitation
Caption: A step-by-step workflow for the successful application of this compound in cell culture.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. scbt.com [scbt.com]
- 5. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
How to assess TVB-3166 stability in solution
Technical Support Center: TVB-3166
This technical support guide provides researchers, scientists, and drug development professionals with essential information for assessing the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally-available, reversible, and selective inhibitor of fatty acid synthase (FASN). FASN is a key enzyme involved in the synthesis of palmitate. By inhibiting FASN, this compound disrupts various cellular processes in cancer cells, including the architecture of lipid rafts and signaling pathways like PI3K-AKT-mTOR and β-catenin, ultimately leading to apoptosis (cell death). It has shown anti-tumor activity in a range of preclinical cancer models.
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO). It is insoluble in water and ethanol. For in vivo studies, stock solutions in DMSO are often further diluted in vehicles like corn oil or a mixture of PEG300, Tween-80, and saline.
Q3: How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions in fresh, high-quality DMSO, as hygroscopic (moisture-absorbing) DMSO can reduce the solubility of the compound. To prepare a stock solution, dissolve the this compound powder in DMSO to the desired concentration; sonication or gentle heating may be used to aid dissolution. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.
Q4: What are the recommended storage conditions and shelf-life for this compound?
The stability of this compound depends on its form (powder or solution) and the storage temperature.
-
Powder: Can be stored for up to 3 years at -20°C.
-
Stock Solutions (in DMSO):
-
Up to 2 years at -80°C.
-
Up to 1 year at -20°C.
-
Q5: How stable is this compound in working solutions for in vitro and in vivo experiments?
Working solutions for in vivo experiments, especially those involving mixtures with aqueous components or oils, should be prepared fresh and used on the same day for optimal results. For in vitro cell culture experiments, where the DMSO stock is diluted in media, the stability should be sufficient for the duration of typical experiments (e.g., 16-24 hours), but it is always best practice to add the compound to the media just before treating the cells.
Q6: What are the visual signs of this compound instability or degradation in solution?
Signs of instability can include:
-
Precipitation or crystal formation in the solution.
-
A change in the color of the solution.
-
Cloudiness or the appearance of particulate matter.
If any of these are observed, the solution should be discarded.
Data Summary
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | 77 mg/mL (200.27 mM) or 62.5 mg/mL (162.56 mM) | Use of fresh, non-hygroscopic DMSO is critical for maximum solubility. Ultrasonic assistance may be needed. |
| Water | Insoluble | |
| Ethanol | Insoluble |
Storage and Stability
| Form | Storage Temperature | Shelf-Life | Source |
| Powder | -20°C | 3 years | |
| Stock Solution in Solvent | -80°C | 1-2 years | |
| Stock Solution in Solvent | -20°C | 1 month - 1 year |
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for stability assessment.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation observed in stock solution upon thawing. | 1. Exceeded solubility limit. 2. Poor quality or wet DMSO was used. 3. Repeated freeze-thaw cycles. | 1. Gently warm the solution (e.g., 37°C water bath) and vortex/sonicate to redissolve. 2. Always use fresh, anhydrous grade DMSO. 3. Prepare smaller aliquots to avoid multiple freeze-thaw cycles. |
| Working solution (in aqueous media) is cloudy or has precipitate. | 1. this compound is insoluble in aqueous solutions. 2. The final concentration of DMSO is too low to maintain solubility. | 1. Ensure the final DMSO concentration in your working solution is sufficient to keep the compound dissolved. 2. Prepare the working solution immediately before use. 3. For in vivo formulations, follow established protocols using co-solvents like PEG300 and Tween-80. |
| Inconsistent or weaker-than-expected biological activity. | 1. Degradation of this compound in solution. 2. Inaccurate initial concentration due to incomplete dissolution. | 1. Confirm the stability of your stock solution using an analytical method like HPLC. 2. Always ensure the compound is fully dissolved when making the stock solution. 3. Prepare fresh working solutions for each experiment. |
Experimental Protocols
Protocol 1: Stability Assessment by Visual Inspection
This protocol is a qualitative method to quickly assess the short-term stability of this compound in a specific solvent or buffer system.
Methodology:
-
Preparation: Prepare a working solution of this compound at the highest intended experimental concentration in the desired solvent or medium.
-
Incubation: Store the solution under your standard experimental conditions (e.g., 37°C, 5% CO₂ for cell culture).
-
Observation: At regular intervals (e.g., 0, 2, 4, 8, and 24 hours), visually inspect the solution against a dark background.
-
Documentation: Record any signs of precipitation, cloudiness, or color change. The absence of these signs suggests the compound is likely stable under these conditions for the tested duration.
Protocol 2: Quantitative Stability Assessment by HPLC
This protocol provides a quantitative measure of this compound concentration over time, offering a definitive assessment of its stability.
Methodology:
-
Standard Curve Preparation: Prepare a series of known concentrations of this compound in the chosen solvent to create a standard curve.
-
Sample Preparation: Prepare a solution of this compound at the desired experimental concentration in the buffer or medium to be tested. This is your Time 0 (T₀) sample.
-
Incubation: Incubate the remaining solution under the desired stress conditions (e.g., 37°C, room temperature, exposure to light).
-
Time Points: At specified time points (e.g., 1, 4, 8, 24, 48 hours), take an aliquot of the incubated solution.
-
HPLC Analysis:
-
Analyze the T₀ sample and all subsequent time-point samples using a validated High-Performance Liquid Chromatography (HPLC) method.
-
The method should be capable of separating the parent this compound peak from any potential degradants.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T₀ sample.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Caption: Troubleshooting logic for this compound stability issues.
Technical Support Center: TVB-3166 Treatment and Cell Line Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the FASN inhibitor, TVB-3166. The information is tailored for scientists in drug development and cancer research to anticipate and address experimental challenges, particularly concerning the emergence of cell line resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and reversible inhibitor of Fatty Acid Synthase (FASN).[1][2] FASN is the key enzyme responsible for the synthesis of palmitate, a saturated fatty acid.[2] By inhibiting FASN, this compound disrupts de novo lipogenesis, which is highly active in many cancer cells. This disruption leads to an accumulation of malonyl-CoA and a depletion of palmitate, which in turn can induce apoptosis, inhibit cell proliferation, and alter signaling pathways crucial for cancer cell survival, such as the PI3K-Akt-mTOR and β-catenin pathways.[1]
Q2: How do I determine if my cell line of interest is likely to be sensitive to this compound?
A2: The sensitivity of cancer cell lines to this compound can vary. Some studies suggest that cell lines with mutations in KRAS, particularly in non-small cell lung cancer, may exhibit increased sensitivity.[1] Additionally, cell lines with lower basal levels of palmitate and total saturated fatty acids may be more susceptible to FASN inhibition.[1] It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Q3: What are the known mechanisms of resistance to FASN inhibitors like this compound?
A3: Resistance to FASN inhibitors can arise from several mechanisms. One key mechanism is the upregulation of signaling pathways that promote cell survival, thereby bypassing the apoptotic signals induced by FASN inhibition. For instance, increased basal activation of pAkt and pAMPK has been associated with resistance in colorectal cancer cell lines.[3][4] Additionally, cells may adapt by increasing the uptake of exogenous fatty acids to compensate for the inhibition of de novo synthesis. Overexpression of FASN itself can also contribute to resistance by inhibiting the production of TNF-α and ceramide, which are important mediators of apoptosis.
Q4: Can this compound be used in combination with other anti-cancer agents?
A4: Yes, preclinical studies have shown that this compound can act synergistically with other chemotherapeutic agents. For example, it has been shown to enhance the anti-tumor effects of taxanes in prostate cancer models. The combination of FASN inhibition with other agents can be a strategy to overcome resistance and improve therapeutic outcomes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | 1. Variation in cell seeding density.2. Cells are at different growth phases.3. Inconsistent drug concentration due to improper mixing or storage.4. Cell line has a high passage number, leading to genetic drift. | 1. Ensure consistent cell seeding density across all wells and experiments.2. Use cells in the logarithmic growth phase for all assays.3. Prepare fresh drug dilutions for each experiment and vortex thoroughly.4. Use low-passage cells and regularly perform cell line authentication. |
| Low potency of this compound (high IC50 value) | 1. The cell line may be intrinsically resistant.2. The cell culture medium is rich in lipids, allowing cells to bypass the need for de novo fatty acid synthesis. | 1. Assess the expression of FASN and the activation status of survival pathways like PI3K/Akt.2. Culture cells in a lipid-depleted medium or serum-stripped fetal bovine serum (FBS) to enhance sensitivity. |
| Drug precipitation in culture medium | 1. This compound has limited solubility in aqueous solutions at high concentrations.2. The stock solution was not properly prepared or stored. | 1. Prepare the final drug dilutions in pre-warmed medium and mix well. Avoid using concentrations significantly above the known solubility limit.2. Ensure the DMSO stock solution is clear before dilution. If necessary, gently warm the stock solution at 37°C. |
| High background in Western blot for p-Akt | 1. Non-specific antibody binding.2. Insufficient blocking.3. High concentration of primary or secondary antibody. | 1. Use a well-validated antibody for p-Akt.2. Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).3. Optimize antibody concentrations by performing a titration. |
Quantitative Data: this compound IC50 Values in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of human cancer cell lines, providing a comparative view of sensitive and potentially resistant lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | Sensitivity | Reference |
| CALU-6 | Non-Small Cell Lung Cancer | 0.10 | Sensitive | [1] |
| OVCAR-8 | Ovarian Cancer | - (Sensitive) | Sensitive | [1] |
| COLO-205 | Colorectal Cancer | - (Sensitive) | Sensitive | [1] |
| PANC-1 | Pancreatic Cancer | - (Sensitive) | Sensitive | [1] |
| 22Rv1 | Prostate Cancer | - (Less Sensitive) | Moderately Resistant | [1] |
| LIM2405 | Colorectal Cancer | - (Resistant) | Resistant | [4] |
| HT29 | Colorectal Cancer | - (Sensitive) | Sensitive | [4] |
| CaCo2 | Colorectal Cancer | - (Sensitive) | Sensitive | [4] |
| SCC-9 ZsG | Oral Squamous Cell Carcinoma | - (Effective) | Sensitive | [5] |
| LN-1A | Oral Squamous Cell Carcinoma (Metastatic) | - (Effective) | Sensitive | [5] |
Note: Some studies report sensitivity without providing a specific IC50 value. The classification of "Sensitive" or "Resistant" is based on the context provided in the cited literature.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of FASN and PI3K/Akt Signaling
This protocol is for analyzing the protein expression levels of FASN and the phosphorylation status of Akt in response to this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-FASN, anti-phospho-Akt (Ser473), anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: FASN Signaling and Inhibition by this compound.
Caption: Experimental Workflow for this compound Resistance.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer properties of the fatty acid synthase inhibitor this compound on oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes with TVB-3166
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and address unexpected phenotypes during experiments with TVB-3166.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally-available, reversible, and selective inhibitor of Fatty Acid Synthase (FASN).[1][2][3][4] FASN is the key enzyme responsible for the de novo synthesis of palmitate, a saturated fatty acid. By inhibiting FASN, this compound blocks the production of endogenous palmitate, which is crucial for cancer cell proliferation, membrane synthesis, and signaling.[2][4][5]
Q2: What are the expected on-target effects of this compound in sensitive cancer cell lines?
A2: In sensitive cancer cell lines, this compound is expected to induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent anchorage-independent growth.[1][2][5] Mechanistically, these effects are linked to the disruption of lipid raft architecture in the cell membrane and the inhibition of key oncogenic signaling pathways, including PI3K-AKT-mTOR and β-catenin.[1][2][5]
Q3: Is this compound toxic to non-cancerous cells?
A3: this compound has been shown to be highly selective for tumor cells, with minimal cytotoxic effects on normal, non-cancerous cells at therapeutic concentrations.[1][5][6] This selectivity is attributed to the fact that most normal tissues preferentially use circulating dietary fatty acids rather than relying on de novo synthesis.[4] In vivo studies have also indicated that this compound is well-tolerated.[1][7]
Q4: What is the recommended concentration range for in vitro experiments?
A4: Dose-dependent effects of this compound are typically observed between 20 nM and 200 nM.[1][2] The IC50 for FASN inhibition in biochemical assays is approximately 42 nM, and for cellular palmitate synthesis, it is around 81 nM.[4] However, the optimal concentration will vary depending on the cell line and experimental conditions.
Troubleshooting Guides
Issue 1: Reduced or Lack of Sensitivity (Resistance) in Cancer Cells
Q: My cancer cell line, which overexpresses FASN, is not responding to this compound treatment. What could be the cause?
A: While FASN overexpression is a prerequisite for sensitivity, some cancer cells can develop resistance to FASN inhibitors through metabolic reprogramming and other mechanisms.
Possible Causes and Troubleshooting Steps:
-
Metabolic Flexibility: Cancer cells can adapt to the blockage of de novo lipogenesis by upregulating the uptake of exogenous lipids from the culture medium.
-
Troubleshooting: Culture cells in lipid-depleted serum (e.g., using charcoal-stripped fetal bovine serum) to reduce the availability of external fatty acids. This can enhance the cytotoxic effects of FASN inhibitors.[8]
-
-
Activation of Alternative Survival Pathways: Overexpression of FASN has been linked to resistance to various anticancer drugs by inhibiting drug-induced ceramide production and apoptosis.[9] Cells treated with this compound might activate compensatory survival signals.
-
Troubleshooting: Perform a western blot analysis to probe for the activation of pro-survival pathways (e.g., p-ERK, Bcl-2). Consider combination therapies to block these escape routes.
-
-
Variability in FASN Dependency: Not all tumors with high FASN expression are equally dependent on it for survival.
-
Troubleshooting: Confirm the dependency of your cell line on de novo lipogenesis. You can do this by assessing the impact of lipid deprivation on cell viability, independent of this compound treatment.
-
Issue 2: Paradoxical Increase in Specific Lipids
Q: I've treated my cells with this compound, and while palmitate levels are down, my lipidomics data shows an unexpected increase in other fatty acids and glycerophospholipids. Is this a known effect?
A: Yes, this is a documented paradoxical effect. Despite the inhibition of FASN and palmitate synthesis, some cancer cells respond by remodeling their lipid metabolism, leading to an increase in other lipid species.
Possible Explanations:
-
Metabolic Reprogramming: This is a key indicator of metabolic flexibility. To compensate for the lack of endogenously produced palmitate, cells may increase the uptake and processing of other available fatty acids, leading to their accumulation and incorporation into glycerophospholipids.[10]
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Changes in Polyamine Metabolism: FASN inhibition has been shown to alter polyamine metabolism, which is interconnected with lipid metabolism through shared precursors like acetyl-CoA.[10]
Experimental Workflow for Investigating Paradoxical Lipid Increase
References
- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibitors of mammalian fatty acid synthase suppress DNA replication and induce apoptosis in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty acid synthase causes drug resistance by inhibiting TNF-α and ceramide production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting TVB-3166 treatment time for optimal apoptosis induction
Welcome to the technical support center for TVB-3166. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize their experiments for apoptosis induction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it induce apoptosis?
A1: this compound is an orally-available, potent, and selective inhibitor of Fatty Acid Synthase (FASN).[1][2][3] FASN is the enzyme responsible for the synthesis of palmitate, a saturated fatty acid.[3][4] Many cancer cells overexpress FASN and are highly dependent on this de novo lipogenesis for survival and proliferation.[2][4]
By inhibiting FASN, this compound leads to a series of downstream cellular events that culminate in apoptosis:
-
Disruption of Lipid Rafts: FASN inhibition alters the composition of cell membranes, leading to the disruption of lipid raft architecture.[1][4][5]
-
Inhibition of Signaling Pathways: The integrity of lipid rafts is crucial for proper signal transduction. Their disruption by this compound treatment leads to the inhibition of key pro-survival signaling pathways, including PI3K-AKT-mTOR and β-catenin.[1][4][5]
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Induction of Apoptosis: The suppression of these survival signals ultimately triggers programmed cell death, or apoptosis, selectively in tumor cells while having minimal effect on non-cancerous cells.[1][2]
Q2: What is a recommended starting point for this compound concentration and treatment time to observe apoptosis?
A2: A good starting point for this compound concentration is in the range of 20-200 nM, as dose-dependent effects are commonly observed within this range.[1][2][5] For treatment duration, a time-course experiment is highly recommended. Based on published data, significant effects can be observed between 48 and 96 hours. A common experimental timeframe to analyze various apoptotic markers is 24, 48, and 72 hours, with the 72-hour point often being critical for observing pronounced anti-proliferative and cytotoxic effects.[5] Some studies have extended treatment to 7 or even 14 days for cell viability assays.[1][6][7]
Troubleshooting Guide
Q3: I am not observing apoptosis (e.g., no PARP cleavage, no caspase activation) after this compound treatment. What are the potential issues?
A3: If you are not detecting apoptotic markers, consider the following factors:
-
Time Point: Apoptosis is a dynamic process, and different markers appear at different times.[8] You may be analyzing your samples too early or too late. The peak of caspase activity can be transient and might be missed if only a single time point is checked.[8][9]
-
Solution: Perform a time-course experiment (e.g., 12, 24, 48, 72, 96 hours) to identify the optimal window for detecting the specific apoptotic markers you are probing for.
-
-
Cell Line Sensitivity: The sensitivity of cancer cell lines to this compound can vary significantly.[7] Some cell lines may be inherently resistant or require longer exposure or higher concentrations to undergo apoptosis.
-
Solution: Review literature for data on your specific cell line or test a range of concentrations (e.g., 20 nM to 2 µM) to determine the effective dose.[1]
-
-
Assay Specificity: Certain cell lines may have defects in specific apoptotic pathways. For example, the MCF-7 breast cancer cell line lacks a functional caspase-3, so assays relying on caspase-3 activity or its specific cleavage of substrates will not yield positive results.[8]
-
Solution: Use multiple assays to confirm apoptosis. For instance, combine a PARP cleavage Western blot with an Annexin V staining assay, which is independent of caspase-3.
-
-
Drug Concentration: While counterintuitive, very high concentrations of a pro-apoptotic drug can sometimes induce rapid necrosis instead of apoptosis.[10] Necrotic cells lose membrane integrity quickly, leading to the degradation or leakage of cellular proteins, which can result in the loss of signal for markers like cleaved caspases.[10]
-
Solution: Test a dose-response curve to ensure the concentration used is within the apoptotic range and not inducing widespread necrosis.
-
Q4: My Western blot shows cleaved PARP, but I cannot detect cleaved caspase-3. How is this possible?
A4: While caspase-3 is a primary executioner caspase responsible for PARP cleavage, its absence does not entirely rule out apoptosis.[9] Several factors could explain this observation:
-
Other Executioner Caspases: Other caspases, such as caspase-7, can also cleave PARP. Your experimental conditions might be preferentially activating a caspase-3-independent apoptotic pathway.
-
Transient Caspase-3 Activation: The peak of cleaved caspase-3 expression might be very brief. You may have missed the window of detection, while the resulting cleaved PARP, a more stable marker, remains detectable for a longer period.[10]
-
Antibody Issues: Ensure your primary antibody for cleaved caspase-3 is validated and working correctly. Use a positive control (e.g., cells treated with staurosporine) to confirm the antibody's performance.
Experimental Protocols & Data
Q5: Can you provide a general protocol for a time-course experiment to detect PARP and caspase-3 cleavage via Western Blot?
A5: This protocol provides a general workflow. Optimization for specific cell lines and laboratory conditions is necessary.
Detailed Steps:
-
Cell Culture & Treatment:
-
Seed your cancer cell line of interest in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere for 24 hours.
-
Treat cells with the desired concentration of this compound and a vehicle control (e.g., DMSO).
-
-
Cell Lysis (Harvesting):
-
At each time point (e.g., 24, 48, 72, 96 hours), wash cells with ice-cold PBS.
-
Lyse the cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against full-length PARP, cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. The full-length PARP is ~116 kDa, and the cleaved fragment is ~89 kDa.[11] Pro-caspase-3 is ~32-35 kDa, and the cleaved fragments are ~17-19 kDa.[11]
-
Q6: What is an example of the expected results from a time-course experiment?
A6: The following table summarizes expected, representative results for apoptotic markers in a sensitive cell line treated with an effective dose of this compound. Actual results will vary based on the cell line and experimental conditions.
| Time Point | Caspase-3/7 Activity (Relative Luminescence Units) | Cleaved PARP (89 kDa) (Western Blot Band Intensity) | Annexin V Positive Cells (Flow Cytometry %) |
| 0 hr (Control) | 1,500 | Not Detected | 3% |
| 24 hr | 8,000 | Low | 15% |
| 48 hr | 25,000 (Peak) | Moderate | 45% |
| 72 hr | 18,000 (Decreasing) | High | 65% |
| 96 hr | 9,500 (Decreasing) | High / Decreasing | 70% |
Data Interpretation:
-
Caspase-3/7 Activity: This is an earlier marker of apoptosis.[8] Activity often peaks and then declines as cells progress to secondary necrosis and lose cellular integrity.[9]
-
Cleaved PARP: This marker appears after caspase activation and tends to be more stable, often remaining high at later time points.[11]
-
Annexin V: This assay detects the externalization of phosphatidylserine, an event that occurs mid-apoptosis. The percentage of positive cells typically continues to increase with longer treatment times.
References
- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 9. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: TVB-3166 and DMSO Solvent Effects
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using TVB-3166 and controlling for the solvent effects of Dimethyl Sulfoxide (DMSO). Adhering to these protocols and troubleshooting steps will help ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is DMSO required for experiments involving this compound?
A1: this compound is a lipophilic molecule that is insoluble in water and ethanol.[1] However, it is highly soluble in DMSO, reaching concentrations up to 77 mg/mL (200.27 mM).[1] Therefore, DMSO is the required solvent to prepare a concentrated stock solution that can be subsequently diluted to working concentrations in aqueous cell culture media or in vivo formulations.
Q2: What are the potential off-target effects of DMSO in my experiment?
A2: DMSO is not inert and can exert biological effects, especially at higher concentrations. These effects are dose-dependent and can include altered gene expression, induced cellular differentiation, membrane pore formation, and cytotoxicity.[2][3] Generally, most cell lines exhibit sensitivity to DMSO concentrations above 1% (v/v), while some sensitive cell lines can be affected at concentrations as low as 0.1%.[4][5][6] It is crucial to determine the tolerance of your specific experimental system.
Q3: What is a "vehicle control," and why is it absolutely essential?
A3: A vehicle control is a sample that contains all the components of the experimental treatment except for the active compound (this compound). In this case, it would be cell culture media or an in vivo formulation containing the same final concentration of DMSO as your this compound treated group.[7] This control is critical because it allows you to distinguish the biological effects of this compound from any potential effects caused by the DMSO solvent itself.[8] Without a proper vehicle control, experimental results can be misinterpreted.
Q4: What is the maximum recommended final concentration of DMSO for my experiment?
A4: The maximum tolerable DMSO concentration is highly dependent on the cell type, assay duration, and experimental endpoint. A preliminary DMSO tolerance test is always recommended. However, general guidelines are summarized in the table below.
Data Presentation
Table 1: Recommended Final DMSO Concentrations for Various Experimental Systems
| Experimental System | Recommended Max Concentration | Notes |
| Sensitive Cell Lines | ≤ 0.1% (v/v) | For cell lines known to be sensitive, or for long-duration experiments (> 72 hours), keeping the DMSO concentration at or below 0.1% is safest to minimize artifacts.[5][6] |
| Most Cancer Cell Lines | ≤ 0.5% (v/v) | Many robust cell lines can tolerate up to 0.5% DMSO for standard assay durations (24-72 hours) without significant effects on viability.[6] |
| Short-Term Assays | ≤ 1.0% (v/v) | For short-term exposures (e.g., < 24 hours), some cell lines may tolerate up to 1%, but this should be validated.[5][9] Concentrations above 1% often cause toxicity.[4] |
| In Vivo (Rodent) Studies | < 2.0% (v/v) | The final concentration depends on the formulation and route of administration. The goal is to use the lowest possible concentration to avoid systemic toxicity.[9][10] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution
-
Materials: this compound powder, anhydrous or low-moisture DMSO (fresh bottle recommended), sterile microcentrifuge tubes.
-
Calculation: this compound has a molecular weight of approximately 384.4 g/mol . To make a 50 mM stock, you need to dissolve 19.22 mg of this compound in 1 mL of DMSO.
-
Procedure:
-
Weigh out 19.22 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of high-quality, anhydrous DMSO. Moisture can reduce the solubility of this compound.[1]
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability.
-
Protocol 2: Preparing a Vehicle Control for an In Vitro Cell-Based Assay
This protocol assumes your highest desired final concentration of this compound is 200 nM and your final DMSO concentration will be 0.2%.
-
Prepare Intermediate Dilutions:
-
Drug Intermediate: Create a 100 µM intermediate dilution of this compound by diluting your 50 mM stock solution 1:500 in DMSO (e.g., 1 µL of 50 mM stock + 499 µL of DMSO).
-
Vehicle Intermediate: The vehicle intermediate is simply 100% DMSO.
-
-
Prepare Working Solutions:
-
Drug Working Solution: Prepare a 200X working solution (40 µM) by diluting the 100 µM intermediate 1:2.5 in cell culture medium (e.g., 40 µL of 100 µM intermediate + 60 µL of medium).
-
Vehicle Working Solution: Prepare a corresponding vehicle working solution by diluting the 100% DMSO 1:2.5 in cell culture medium (e.g., 40 µL of 100% DMSO + 60 µL of medium).
-
-
Treat Cells:
-
Add the same volume of the drug working solution and vehicle working solution to your cells. For example, adding 5 µL of the 40 µM drug working solution to 1 mL of cells in a well will yield a final drug concentration of 200 nM.
-
Adding 5 µL of the vehicle working solution to 1 mL of cells will result in the exact same final DMSO concentration as the drug-treated well, properly controlling for solvent effects.
-
Troubleshooting Guide
Table 2: Troubleshooting Common Issues with DMSO and this compound
| Problem | Potential Cause | Recommended Solution |
| High cell death in all groups, including vehicle control | The final DMSO concentration is too high for your cell line. | Perform a DMSO tolerance curve to determine the maximum non-toxic concentration for your specific cells and assay duration. Reduce the final DMSO concentration in your experiment to below this threshold.[10] |
| This compound precipitates when diluted into aqueous media | The compound is crashing out of solution due to its low aqueous solubility. | Make serial dilutions in DMSO first.[11] When making the final dilution into media, add the DMSO-drug solution to the media while vortexing. Diluting into media that contains serum can also help, as the compound may bind to proteins like albumin.[11] |
| Inconsistent or not reproducible results | 1. Inconsistent final DMSO concentrations between groups.2. Degradation of this compound from multiple freeze-thaw cycles.3. Use of old or water-absorbed DMSO. | 1. Ensure the vehicle control and all treatment groups have the exact same final DMSO concentration.[7]2. Use fresh aliquots of your stock solution for each experiment.3. Use a fresh, sealed bottle of anhydrous or low-moisture DMSO.[1] |
| Vehicle control shows a biological effect | DMSO is impacting the biology of your system at the concentration used. | This highlights the importance of the vehicle control. Report this effect and subtract it from the drug effect. If the effect is too strong and confounds the results, you must redesign the experiment to use a lower, non-interfering DMSO concentration.[4] |
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound and vehicle controls.
Caption: Simplified signaling pathway of FASN inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Western Blot for p-AKT after TVB-3166 Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for optimizing Western blot conditions for phosphorylated AKT (p-AKT) following treatment with the Fatty Acid Synthase (FASN) inhibitor, TVB-3166.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on p-AKT levels?
A1: this compound is a potent and selective inhibitor of FASN. Inhibition of FASN has been shown to disrupt lipid raft architecture and inhibit multiple signal transduction pathways, including the PI3K-AKT-mTOR pathway.[1][2] Therefore, treatment with this compound is expected to lead to a dose-dependent decrease in the phosphorylation of AKT at Serine 473 (p-AKT Ser473).
Q2: At what concentrations is this compound effective?
A2: The effective concentration of this compound can vary between cell lines. Dose-dependent effects have been observed in the range of 20-200 nM.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: Why is it critical to use phosphatase inhibitors when preparing cell lysates for p-AKT detection?
A3: Phosphorylation is a reversible post-translational modification. Endogenous phosphatases present in the cell lysate can rapidly dephosphorylate proteins, including p-AKT, leading to a loss of signal. Including phosphatase inhibitors in your lysis buffer is essential to preserve the phosphorylation state of AKT during sample preparation.[3][4]
Q4: Why is BSA recommended over milk for blocking when detecting p-AKT?
A4: Milk contains phosphoproteins, such as casein, which can be recognized by phospho-specific antibodies, leading to high background and non-specific bands.[3] Bovine Serum Albumin (BSA) is a non-phosphorylated protein and is therefore the recommended blocking agent for Western blotting of phosphorylated proteins to minimize background and improve signal specificity.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound in various cancer cell lines, which can serve as a reference for designing experiments.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CALU-6 | Non-small-cell lung | 0.10 | [1] |
| LNCaP-LN3 | Prostate | Not specified, but effective at various concentrations | [5] |
| PC3-TxR | Prostate (Taxane-Resistant) | Synergistic effects observed at 10 µM with docetaxel | [6] |
| DU145-TxR | Prostate (Taxane-Resistant) | Synergistic effects observed with docetaxel | [6] |
| SCC-9 ZsG | Oral Squamous Cell Carcinoma | Not specified, but shown to reduce viability | [7] |
| LN-1A | Oral Squamous Cell Carcinoma | Not specified, but shown to reduce viability | [7] |
Experimental Protocols
Detailed Protocol for Western Blotting of p-AKT (Ser473)
This protocol is a general guideline and may require optimization for your specific experimental conditions.
1. Cell Lysis and Protein Extraction:
- Treat cells with the desired concentrations of this compound for the appropriate duration.
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail (e.g., sodium orthovanadate, sodium fluoride).
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Sonicate briefly to shear DNA and reduce viscosity.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein extract.
- Determine protein concentration using a standard assay (e.g., BCA assay).
2. Sample Preparation and SDS-PAGE:
- Mix 20-50 µg of protein with Laemmli sample buffer. For detection of phosphorylated proteins, a higher protein load may be necessary.[8][9]
- Denature the samples by heating at 95-100°C for 5 minutes.[10]
- Load samples onto a 10% SDS-polyacrylamide gel.
- Run the gel at a constant voltage until the dye front reaches the bottom.
3. Protein Transfer:
- Transfer proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer system is often recommended for better efficiency.
4. Immunoblotting:
- Blocking: Block the membrane with 5% (w/v) BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[3][10]
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-AKT (Ser473) (e.g., Cell Signaling Technology #9271) diluted in 5% BSA in TBST. The recommended dilution is typically 1:1000, but should be optimized.[10][11] Incubate overnight at 4°C with gentle agitation.[10]
- Washing: Wash the membrane three times for 5-10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA in TBST for 1 hour at room temperature.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
5. Detection:
- Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
- Incubate the membrane with the ECL reagent.
- Capture the chemiluminescent signal using a digital imaging system or X-ray film.
6. Stripping and Re-probing for Total AKT:
- To normalize for protein loading, the membrane can be stripped and re-probed for total AKT.
- Incubate the membrane in a stripping buffer (e.g., Restore™ Western Blot Stripping Buffer) for 15-30 minutes at room temperature.
- Wash the membrane thoroughly with TBST.
- Repeat the blocking and antibody incubation steps using an antibody for total AKT.
Visualizations
References
- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DSpace [helda.helsinki.fi]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Quantifying Lipid Raft Disruption by TVB-3166
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of the Fatty Acid Synthase (FASN) inhibitor, TVB-3166, on lipid raft integrity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound disrupts lipid rafts?
A1: this compound is a potent and selective inhibitor of Fatty Acid Synthase (FASN), an enzyme responsible for the de novo synthesis of palmitate.[1][2] Palmitate is a crucial saturated fatty acid that, along with cholesterol and sphingolipids, is a key component of lipid rafts.[3] By inhibiting FASN, this compound depletes the cellular pool of palmitate, which in turn alters the composition and architecture of cell membranes, leading to the disruption of lipid rafts.[2][4] This disruption affects the localization and function of raft-associated proteins, thereby impacting signaling pathways such as PI3K-AKT-mTOR and β-catenin.[1][2]
Q2: What are the common methods to quantify lipid raft disruption?
A2: Several methods can be employed to quantify the disruption of lipid rafts, each with its own advantages and limitations. The most common techniques include:
-
Fluorescence Microscopy: This method uses fluorescent probes that bind to specific lipid raft components, such as the cholera toxin B subunit (CT-B) which binds to the ganglioside GM1.[4][5] Disruption of lipid rafts is observed as a change from a clustered to a more diffuse staining pattern on the cell membrane.[4]
-
Sucrose Density Gradient Centrifugation: This biochemical method isolates detergent-resistant membranes (DRMs), which are considered to be equivalent to lipid rafts.[6][7] Following treatment with this compound, a shift of lipid raft marker proteins (e.g., flotillin, caveolin) from low-density to high-density fractions in the gradient indicates raft disruption.[8][9]
-
Fluorescence Recovery After Photobleaching (FRAP): FRAP measures the lateral mobility of fluorescently-labeled proteins and lipids in the cell membrane.[10][11] An increase in the mobile fraction or diffusion coefficient of raft-associated proteins after this compound treatment can suggest a breakdown of raft structures that would otherwise constrain their movement.[12][13]
Q3: What concentrations of this compound are typically used to observe lipid raft disruption?
A3: Dose-dependent effects of this compound on lipid raft architecture have been observed in the range of 20-200 nM.[1][4] However, for more pronounced effects on signaling pathways and cell viability, concentrations up to 2.0 µM have been used in studies.[4] The optimal concentration will be cell-type dependent and should be determined empirically.
Troubleshooting Guides
Fluorescence Microscopy
| Problem | Possible Cause | Suggested Solution |
| No observable change in CT-B staining pattern after this compound treatment. | 1. Insufficient incubation time or concentration of this compound.2. Cell type is resistant to this compound.3. Suboptimal staining protocol. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.2. Confirm FASN expression in your cell line and its sensitivity to this compound through a cell viability assay.[14]3. Optimize CT-B concentration, incubation time, and temperature. Ensure proper fixation and permeabilization methods are used. |
| High background fluorescence. | 1. Non-specific binding of the fluorescent probe.2. Autofluorescence of the cells. | 1. Include a blocking step (e.g., with BSA) before adding the fluorescent probe. Titrate the probe to the lowest effective concentration.2. Use a mounting medium with an anti-fade reagent. Acquire images using appropriate filter sets and include an unstained control to set the background threshold. |
| Difficulty in quantifying changes in staining pattern. | Subjectivity of visual assessment. | Use image analysis software (e.g., ImageJ, CellProfiler) to quantify parameters such as cluster size, number, and fluorescence intensity distribution. This will provide a more objective measure of lipid raft disruption. |
Sucrose Density Gradient Centrifugation
| Problem | Possible Cause | Suggested Solution |
| Lipid raft markers are not in the low-density fractions in the control sample. | 1. Incomplete cell lysis.2. Incorrect sucrose gradient preparation.3. Inappropriate detergent or concentration. | 1. Ensure complete cell lysis using appropriate mechanical disruption (e.g., Dounce homogenization, sonication).[15]2. Carefully prepare the sucrose gradients to ensure sharp interfaces between the layers.[8]3. The choice of detergent and its concentration is critical. Triton X-100 at 1% is commonly used, but may need to be optimized for your cell type.[6][15] |
| No shift of raft markers to higher density fractions after this compound treatment. | 1. Insufficient drug effect (see fluorescence microscopy troubleshooting).2. The chosen marker is not exclusively localized to lipid rafts in your cell model. | 1. Confirm the efficacy of this compound using a complementary method like fluorescence microscopy.2. Validate the localization of your chosen raft marker (e.g., flotillin, caveolin) in your specific cell line. Consider using multiple raft markers. |
| Protein degradation in fractions. | Protease activity during the long centrifugation step. | Add a protease inhibitor cocktail to all buffers used during the procedure.[15] |
Fluorescence Recovery After Photobleaching (FRAP)
| Problem | Possible Cause | Suggested Solution |
| High variability in FRAP data. | 1. Phototoxicity or significant photobleaching during image acquisition.2. Cell movement during the experiment.3. Inconsistent region of interest (ROI) selection. | 1. Use the lowest possible laser power for imaging and minimize the number of pre- and post-bleach images.[13]2. Ensure cells are well-adhered and the imaging stage is stable. Use a heated stage and CO2-controlled chamber for long-term imaging.3. Define clear criteria for ROI selection (e.g., size, location on the membrane) and apply them consistently across all experiments. |
| No significant change in mobile fraction or diffusion coefficient. | 1. The protein of interest is not significantly constrained by lipid rafts.2. The effect of this compound on membrane fluidity is minimal under the experimental conditions. | 1. Choose a protein that is known to be strongly associated with lipid rafts. Compare its mobility to a known non-raft membrane protein as a control.[10]2. Increase the concentration or incubation time of this compound. Confirm raft disruption by another method. |
| Complex FRAP recovery curves that do not fit a simple diffusion model. | The protein may exhibit complex dynamics, such as binding to other structures or anomalous diffusion. | Use more advanced FRAP analysis models that can account for binding interactions or anomalous diffusion.[13] |
Experimental Protocols
Fluorescence Microscopy for Lipid Raft Visualization
-
Cell Culture and Treatment: Seed cells on glass coverslips and allow them to adhere. Treat the cells with the desired concentration of this compound or vehicle control for the appropriate duration (e.g., 96 hours).[4]
-
Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Staining: Wash the cells with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes. Incubate with a fluorescently-conjugated Cholera Toxin Subunit B (e.g., FITC-CT-B) at a pre-determined optimal concentration for 1 hour at 4°C to label GM1 in lipid rafts.[4]
-
Mounting and Imaging: Wash the cells with PBS, mount the coverslips on glass slides using a mounting medium containing an anti-fade reagent.
-
Image Acquisition: Acquire images using a confocal microscope. Use consistent settings for laser power, gain, and pinhole size for all samples.
-
Image Analysis: Quantify the clustering and distribution of the fluorescent signal using image analysis software.
Sucrose Density Gradient Centrifugation for DRM Isolation
-
Cell Lysis: After treatment with this compound or vehicle, wash cells with ice-cold PBS and lyse them in a Triton X-100-based lysis buffer (e.g., 1% Triton X-100 in MES-buffered saline) on ice for 30 minutes.[6][15]
-
Homogenization: Scrape the cell lysate and homogenize using a Dounce homogenizer.[15]
-
Gradient Preparation: Mix the lysate with an equal volume of 80% sucrose in MES-buffered saline to achieve a final concentration of 40% sucrose. Place this mixture at the bottom of an ultracentrifuge tube.
-
Layering: Carefully layer 35% and 5% sucrose solutions on top of the 40% layer.[8]
-
Ultracentrifugation: Centrifuge the gradient at high speed (e.g., 175,000 x g) for 16-18 hours at 4°C.[15]
-
Fraction Collection: Carefully collect fractions from the top of the gradient. The lipid raft fraction is typically found at the interface of the 5% and 35% sucrose layers.[8]
-
Analysis: Analyze the protein content of each fraction by Western blotting using antibodies against lipid raft markers (e.g., flotillin, caveolin) and non-raft markers (e.g., transferrin receptor).
FRAP Analysis of Membrane Protein Dynamics
-
Cell Preparation: Transfect cells with a plasmid encoding a fluorescently-tagged (e.g., GFP-tagged) lipid raft-associated protein. Seed the transfected cells on glass-bottom dishes.
-
Treatment: Treat the cells with this compound or vehicle control.
-
Image Acquisition Setup: Place the dish on the stage of a confocal microscope equipped with a live-cell imaging chamber.
-
Pre-Bleach Imaging: Acquire a few images of the region of interest (ROI) on the cell membrane at low laser power.
-
Photobleaching: Use a high-intensity laser to photobleach the fluorescent proteins within the ROI.
-
Post-Bleach Imaging: Immediately after bleaching, acquire a time-series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI.[13]
-
Data Analysis: Measure the fluorescence intensity in the ROI over time. Normalize the data and fit to a diffusion model to determine the mobile fraction and diffusion coefficient.[13]
Visualizations
Caption: Mechanism of this compound induced apoptosis via lipid raft disruption.
Caption: Experimental workflow for quantifying lipid raft disruption by this compound.
Caption: Logical troubleshooting flow for lipid raft disruption experiments.
References
- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane disruption, but not metabolic rewiring, is the key mechanism of anticancer-action of FASN-inhibitors: a multi-omics analysis in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation of Lipid Rafts Through Discontinuous Sucrose Gradient Centrifugation and Fas/CD95 Death Receptor Localization in Raft Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid Raft Isolation by Sucrose Gradient Centrifugation and Visualization of Raft-Located Proteins by Fluorescence Microscopy: The Use of Combined Techniques to Assess Fas/CD95 Location in Rafts During Apoptosis Triggering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. rupress.org [rupress.org]
- 11. Fluorescence Recovery After Photobleaching Studies of Lipid Rafts | Springer Nature Experiments [experiments.springernature.com]
- 12. Fluorescence recovery after photobleaching studies of lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of protein and lipid dynamics using confocal fluorescence recovery after photobleaching (FRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer properties of the fatty acid synthase inhibitor this compound on oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biochem.wustl.edu [biochem.wustl.edu]
Technical Support Center: TVB-3166 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the Fatty Acid Synthase (FASN) inhibitor, TVB-3166, in in vivo experiments. Our goal is to help you anticipate and address potential challenges to ensure the successful execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is the reported in vivo tolerability of this compound?
A1: Preclinical studies have consistently demonstrated that this compound is generally well-tolerated in various in vivo models.[1][2][3] Doses that achieve significant anti-tumor efficacy are typically associated with minimal to no body weight loss in murine xenograft studies.[2]
Q2: What are the potential mechanisms of toxicity for FASN inhibitors?
A2: While this compound is designed for improved tolerability, older FASN inhibitors have been associated with reduced food intake and body weight. This is thought to be due to the accumulation of malonyl-CoA, a substrate of FASN. Inhibition of FASN can also induce endoplasmic reticulum (ER) stress in tumor cells.[4]
Q3: What are the recommended formulations for in vivo oral administration of this compound?
A3: this compound is a poorly water-soluble drug, requiring a specific formulation for oral gavage. Commonly used and effective formulations include:
-
A solution of 30% PEG400 in water.
-
A suspension in corn oil.[1]
For detailed preparation of a formulation involving PEG300, Tween80, and ddH2O, a step-by-step guide is available.[5]
Q4: How should I determine the optimal dose of this compound for my study?
A4: Dose-ranging studies are recommended to determine the maximum tolerated dose (MTD) and optimal therapeutic dose for your specific animal model and cancer type.[6] Efficacy and toxicity of this compound are dose-dependent.[3] Start with doses reported in the literature for similar models and carefully monitor for signs of toxicity.
Troubleshooting Guide
Issue 1: Observed Body Weight Loss in Study Animals
Symptoms:
-
A statistically significant decrease in the average body weight of the treatment group compared to the control group.
-
Individual animals showing a body weight loss exceeding 15-20%.[6]
Possible Causes:
-
The administered dose is too high for the specific animal strain, age, or sex.
-
Issues with the formulation leading to poor absorption or local irritation.
-
Tumor-related cachexia being exacerbated by the treatment.
Solutions:
| Step | Action | Rationale |
| 1. Immediate Monitoring | Increase the frequency of animal monitoring to twice daily. Assess for other clinical signs of toxicity (see Troubleshooting Issue 2). | To ensure animal welfare and gather more data on the progression of toxicity. |
| 2. Dose Reduction | If body weight loss exceeds 15% in multiple animals, consider a dose reduction of 20-25% for subsequent administrations. | To mitigate toxicity while potentially maintaining a therapeutic window. |
| 3. Dosing Schedule Adjustment | If toxicity persists with a daily dosing schedule, consider switching to an alternative schedule, such as every other day. | To allow for a recovery period between doses, which may improve overall tolerability. |
| 4. Formulation Check | Prepare a fresh batch of the formulation to rule out any issues with stability or homogeneity. Ensure proper administration technique to avoid stress or injury. | An improperly prepared or administered formulation can contribute to adverse effects. |
| 5. Consider Alternative Formulation | If using a PEG400-based formulation, consider switching to a corn oil-based formulation, or vice versa. | Different formulations can alter the absorption kinetics and tolerability of a compound. |
Issue 2: General Clinical Signs of Toxicity
Symptoms:
-
Changes in physical appearance: Piloerection (hair standing on end), hunched posture, dull or half-closed eyes.[7]
-
Changes in behavior: Lethargy, decreased motor activity, social isolation.[7][8]
-
Changes in physiological functions: Dehydration (skin tenting), changes in respiration.
Possible Causes:
-
Systemic toxicity due to the dose being above the MTD.
-
Off-target effects of the compound.
-
Underlying health issues in the animals being exacerbated by the treatment.
Solutions:
| Step | Action | Rationale |
| 1. Veterinary Consultation | Consult with a veterinarian to assess the severity of the clinical signs and for guidance on supportive care. | To ensure proper animal welfare and to get an expert opinion on the cause of the observed signs. |
| 2. Follow Body Weight Loss Protocol | Implement the steps outlined in Troubleshooting Issue 1 for dose and schedule adjustments. | Clinical signs of toxicity are often correlated with significant body weight loss.[7] |
| 3. Supportive Care | Provide supportive care such as supplemental hydration (e.g., hydrogel packs) and easily accessible, palatable food. | To help alleviate symptoms and support the animal's recovery. |
| 4. Necropsy and Histopathology | If an animal is euthanized due to reaching a humane endpoint, perform a gross necropsy and consider histopathological analysis of major organs. | To identify any organ-specific toxicities that may be contributing to the clinical signs. |
Data Summary and Experimental Protocols
Summary of In Vivo Dosing and Tolerability of FASN Inhibitors
| Compound | Dose | Administration Route | Animal Model | Observed Tolerability | Reference |
| This compound | Up to 100 mg/kg | Oral gavage | Murine xenograft | Minimal to no body weight loss | [2] |
| Orlistat | 240 mg/kg | Oral gavage | Ovarian cancer xenograft | No significant weight loss (<5%) | [9] |
| C75 | Not Specified | Not Specified | Ob/Ob mice | Reduced food intake and body weight | [10] |
Protocol: Preparation of this compound Formulation for Oral Gavage (Corn Oil)
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortexer
-
Water bath at 37°C
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Add a small volume of DMSO (approximately 10% of the final volume) to the this compound powder in a microcentrifuge tube.
-
Briefly vortex the mixture.
-
Warm the mixture in a 37°C water bath to aid in dissolution.
-
Add the appropriate volume of corn oil to achieve the final desired concentration (e.g., 5 mg/mL).
-
Vortex thoroughly to ensure a homogenous suspension.
-
Administer to the animals via oral gavage at the desired dose.
-
Visualizations
Signaling Pathways Affected by FASN Inhibition
References
- 1. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sagimet.com [sagimet.com]
- 3. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of fatty acid synthase induces endoplasmic reticulum stress in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute and subchronic toxicity of the antitumor agent rhodium (II) citrate in Balb/c mice after intraperitoneal administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of FASN inhibition on the growth and metabolism of a cisplatin‐resistant ovarian carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term effects of a fatty acid synthase inhibitor on obese mice: food intake, hypothalamic neuropeptides, and UCP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in TVB-3166 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of experiments involving the Fatty Acid Synthase (FASN) inhibitor, TVB-3166.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally-available, potent, and selective reversible inhibitor of Fatty Acid Synthase (FASN).[1][2] FASN is a key enzyme in de novo lipogenesis, the process of synthesizing fatty acids. By inhibiting FASN, this compound disrupts lipid metabolism, which is often upregulated in cancer cells. This disruption leads to the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and suppression of tumor growth.[1][3] The mechanism of action involves the alteration of lipid raft architecture and the inhibition of critical signaling pathways, including PI3K-AKT-mTOR and β-catenin.[1]
Q2: What are the typical effective concentrations and IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and assay conditions. However, typical values are:
-
Cellular palmitate synthesis inhibition: ~81 nM[1]
-
Cell viability (e.g., in CALU-6 cells): ~61-100 nM[4]
Dose-dependent effects in cellular assays are generally observed in the range of 20-200 nM.[1]
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, the DMSO stock can be further diluted in vehicles like corn oil or a mixture of PEG300, Tween 80, and saline.[2][5] It is crucial to use fresh, high-quality DMSO, as absorbed moisture can reduce the solubility of this compound.[2] Stock solutions should be stored at -20°C or -80°C for long-term stability. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[6]
Q4: Are there known mechanisms of resistance to this compound?
A4: While this compound has shown broad anti-tumor activity, the sensitivity of cancer cells can vary. Some factors that may influence sensitivity include the mutational status of genes like KRAS and TP53, the activation state of the AMPK and AKT pathways, and the cellular content of stored lipids.[7] It has been observed that in some patient-derived xenograft (PDX) models, there isn't a clear correlation between FASN expression levels and the response to this compound, suggesting complex resistance mechanisms.[7]
Troubleshooting Guides
Cell Viability Assays (e.g., MTS, MTT)
Issue: High variability between replicate wells.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before plating by gently pipetting up and down. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.
-
-
Possible Cause 2: Edge effects.
-
Solution: To minimize evaporation from wells on the edge of the plate, fill the outer wells with sterile PBS or media without cells.
-
-
Possible Cause 3: Inconsistent this compound concentration.
-
Solution: Prepare a serial dilution of this compound in a separate plate or tubes before adding to the cell culture plate. Ensure thorough mixing at each dilution step.
-
Issue: No dose-dependent effect on cell viability.
-
Possible Cause 1: Incorrect concentration range.
-
Solution: The effective concentration of this compound can be cell-line dependent. Test a broader range of concentrations, for example, from 10 nM to 10 µM, to determine the optimal range for your specific cell line.
-
-
Possible Cause 2: Cell line is resistant to FASN inhibition.
-
Solution: Consider using a positive control cell line known to be sensitive to this compound, such as CALU-6.[1] Also, verify FASN expression in your cell line.
-
-
Possible Cause 3: Insufficient incubation time.
-
Solution: The effects of this compound on cell viability are often time-dependent. Extend the incubation period (e.g., from 48 to 72 or 96 hours) to allow for the induction of apoptosis.[1]
-
Western Blotting for Signaling Pathways (e.g., p-AKT)
Issue: Weak or no signal for phosphorylated proteins (e.g., p-AKT).
-
Possible Cause 1: Inefficient cell lysis and protein extraction.
-
Solution: Use a lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins.[1] Keep samples on ice throughout the lysis and extraction process.
-
-
Possible Cause 2: Low abundance of the phosphorylated protein.
-
Solution: Ensure that the cells are stimulated to induce the signaling pathway of interest if necessary. For some pathways, serum starvation followed by stimulation may be required to see a robust signal.
-
-
Possible Cause 3: Poor antibody quality.
-
Solution: Use an antibody that has been validated for Western blotting and your specific species of interest. Run a positive control (e.g., lysate from cells known to have high levels of p-AKT) to verify antibody performance.
-
Issue: Inconsistent protein loading.
-
Possible Cause 1: Inaccurate protein quantification.
-
Solution: Use a reliable protein quantification assay (e.g., BCA assay) and ensure that all samples are within the linear range of the assay.
-
-
Possible Cause 2: Errors in pipetting.
-
Solution: Use calibrated pipettes and be meticulous when loading samples onto the gel.
-
-
Solution: Always normalize your protein of interest to a loading control like β-actin or GAPDH to account for any loading inaccuracies.
In Vivo Xenograft Experiments
Issue: High variability in tumor growth within the same treatment group.
-
Possible Cause 1: Inconsistent number of viable tumor cells injected.
-
Solution: Ensure a high percentage of viable cells in your suspension by using a viability stain (e.g., trypan blue) before injection. Keep the cell suspension on ice to maintain viability.
-
-
Possible Cause 2: Variation in injection site and technique.
-
Solution: Inject the tumor cells subcutaneously into the same flank for all animals. Ensure a consistent injection volume and depth.
-
-
Possible Cause 3: Animal health and stress.
-
Solution: Monitor the health of the animals regularly. Stress can impact tumor growth and response to treatment.
-
Issue: Lack of tumor growth inhibition with this compound treatment.
-
Possible Cause 1: Suboptimal dosing or administration route.
-
Possible Cause 2: Poor drug formulation and solubility.
-
Solution: Ensure that this compound is properly dissolved in the vehicle. If precipitation is observed, vortexing or gentle heating may be necessary.[5] Prepare the formulation fresh daily.
-
-
Possible Cause 3: Intrinsic resistance of the tumor model.
-
Solution: Some tumor models may be inherently resistant to FASN inhibition.[7] Consider testing this compound in a different, more sensitive xenograft model.
-
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC50 (Biochemical FASN) | 42 nM | In vitro biochemical assay | [1][2] |
| IC50 (Cellular Palmitate Synthesis) | 81 nM | Cellular assay | [1] |
| IC50 (Cell Viability - CALU-6) | 61 - 100 nM | 7-day CellTiter-Glo assay | [1][4] |
| Effective Concentration Range | 20 - 200 nM | Dose-dependent effects in various cell lines | [1] |
| In Vivo Dosing (Mice) | 30 - 100 mg/kg/day | Oral gavage in xenograft models | [4] |
Experimental Protocols
Cell Viability (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add an equal volume of the 2x this compound serial dilution. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only wells) and normalize the results to the vehicle-treated control wells to determine the percentage of cell viability.
Western Blot for p-AKT (Ser473)
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or similar protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed for total AKT and a loading control like β-actin.
-
Patient-Derived Xenograft (PDX) Model of Colorectal Cancer
-
Tumor Implantation:
-
Obtain fresh tumor tissue from a colorectal cancer patient under appropriate ethical guidelines.
-
Implant small fragments of the tumor subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID).
-
-
Tumor Growth and Passaging:
-
Monitor the mice for tumor growth. Once the tumors reach a certain size (e.g., >1000 mm³), they can be excised and passaged into new cohorts of mice.
-
-
Treatment Study:
-
Once the tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation for oral gavage (e.g., in corn oil).
-
Administer this compound or the vehicle control daily via oral gavage.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
The tumors can be weighed and processed for further analysis, such as histology, immunohistochemistry, or Western blotting.
-
Visualizations
Caption: FASN Signaling Inhibition by this compound.
Caption: General Experimental Workflow for this compound.
References
- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sagimet.com [sagimet.com]
- 5. FASN inhibitor this compound prevents S-acylation of the spike protein of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to FASN Inhibitors: TVB-3166 vs. C75
An objective analysis of two prominent Fatty Acid Synthase inhibitors, detailing their mechanisms, efficacy, and experimental validation for researchers and drug development professionals.
Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids.[1] While its expression is typically low in most normal adult tissues, it is significantly upregulated in many types of cancer cells to support rapid proliferation and survival.[2] This has made FASN an attractive target for anticancer drug development. This guide provides a detailed comparison of two key FASN inhibitors: TVB-3166, a newer, orally-available inhibitor, and C75, a well-studied first-generation inhibitor.
At a Glance: Key Differences
| Feature | This compound | C75 |
| Mechanism | Reversible, selective inhibitor of FASN.[3] | Irreversible inhibitor, binds to the β-ketoacyl synthase domain.[4][5] |
| Oral Availability | Yes[3] | Limited, often administered via injection in studies.[6] |
| Potency (IC50) | 42 nM (biochemical assay)[3] | 35 µM (PC3 cells, clonogenic assay)[7] |
| Selectivity | High for FASN.[8][9] | Can have off-target effects, including CPT-1 stimulation.[10] |
| Key Side Effect | Generally well-tolerated in preclinical models.[11] | Significant weight loss and anorexia.[12][13] |
| Radiosensitization | Does not appear to radiosensitize cancer cells.[5] | Enhances radiation-induced killing of cancer cells.[5][7] |
In-Depth Comparison: Mechanism and Efficacy
This compound and C75, while both targeting FASN, exhibit distinct pharmacological profiles that influence their therapeutic potential and research applications.
This compound: A Potent and Selective Next-Generation Inhibitor
This compound is an orally-available, reversible, and highly selective inhibitor of FASN.[3][9] Its potency is demonstrated by a low nanomolar IC50 value of 42 nM in biochemical assays and 81 nM for cellular palmitate synthesis.[9] Preclinical studies have shown that this compound induces apoptosis and inhibits tumor growth in various xenograft models at well-tolerated doses.[9][14] A key advantage of this compound and related compounds is the absence of the significant weight loss that is a hallmark of C75 treatment.[9][13]
The mechanism of action for this compound extends beyond simple inhibition of fatty acid synthesis. It has been shown to disrupt the architecture of lipid rafts, which are specialized membrane microdomains crucial for signal transduction.[8][14] This disruption leads to the inhibition of major oncogenic signaling pathways, including PI3K-AKT-mTOR and β-catenin, ultimately leading to tumor cell-specific apoptosis.[8][14]
C75: A First-Generation Tool with Unique Properties
C75 is a synthetic, irreversible inhibitor of FASN that acts as a slow-binding inhibitor.[4][12] It has been instrumental in validating FASN as a therapeutic target. C75 demonstrates cytotoxic effects against various cancer cell lines, with IC50 values in the micromolar range (e.g., 35 µM in PC3 prostate cancer cells).[6][7]
A distinguishing feature of C75 is its dual mechanism of action; it not only inhibits FASN but also stimulates carnitine palmitoyltransferase-1 (CPT-1), an enzyme involved in fatty acid oxidation.[10] This dual action is thought to contribute to its potent effects on cellular metabolism.[10] However, this also contributes to significant side effects, most notably a rapid and reversible weight loss in animal models, which has limited its clinical development.[12] Interestingly, C75 has been shown to be the only FASN inhibitor among those tested (including this compound and Orlistat) that sensitizes prostate cancer cells to ionizing radiation.[5]
Quantitative Data Summary
The following tables provide a structured overview of the quantitative data available for this compound and C75.
Table 1: General Properties of this compound and C75
| Property | This compound | C75 |
| Mechanism of Inhibition | Reversible[3] | Irreversible, slow-binding[4][12] |
| Target Domain | Not specified in provided results | β-ketoacyl synthase[5][13] |
| Oral Availability | Yes[3] | No |
| Primary Advantage | High potency, selectivity, oral availability, well-tolerated[8][11] | Well-characterized research tool, radiosensitizing properties[5][7] |
| Primary Disadvantage | Does not radiosensitize cells[5] | Significant in vivo weight loss, lower potency[12][13] |
Table 2: In Vitro Potency of this compound and C75
| Assay / Cell Line | This compound IC50 | C75 IC50 |
| Biochemical FASN Assay | 42 nM[3] | Not specified |
| Cellular Palmitate Synthesis | 81 nM[9] | Not specified |
| PC3 Prostate Cancer Cells | Not specified | 35 µM (clonogenic assay)[7] |
| LNCaP Prostate Cancer Cells | Not specified | 50 µM (spheroid growth assay)[7] |
| A375 Melanoma Cells | Not specified | 32.43 µM[7] |
Table 3: Cellular and In Vivo Effects of this compound and C75
| Effect | This compound | C75 |
| Induction of Apoptosis | Yes, in a tumor-cell specific manner[8][14] | Yes[4] |
| Inhibition of PI3K-AKT-mTOR Pathway | Yes[8][14] | Not specified |
| Inhibition of β-catenin Pathway | Yes[8][14] | Not specified |
| Disruption of Lipid Rafts | Yes[8][14] | Not specified |
| In Vivo Tumor Growth Inhibition | Yes, in a dose-dependent manner[8][15] | Yes[12] |
| In Vivo Weight Loss | No significant weight loss observed[9] | Yes, significant and reversible[12] |
| Radiosensitization | No[5] | Yes[5][7] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the FASN signaling pathway, the distinct mechanisms of this compound and C75, and a typical experimental workflow.
Caption: FASN signaling pathway in cancer cells.
Caption: Comparative mechanisms of this compound and C75.
Caption: Experimental workflow for a clonogenic assay.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison.
Clonogenic Survival Assay (for Radiosensitization)
This assay assesses the ability of single cells to proliferate and form colonies after treatment with an inhibitor and/or radiation.
-
Cell Seeding: Plate cells (e.g., PC3 prostate cancer cells) into 6-well plates at a density determined to yield approximately 50-150 colonies per plate for each treatment condition. Allow cells to attach for 24 hours.
-
Treatment: Treat the cells with the FASN inhibitor (e.g., C75 at various concentrations) or vehicle control.
-
Irradiation: Immediately after adding the inhibitor, irradiate the plates with varying doses of X-rays (e.g., 0, 2, 4, 6 Gy).
-
Incubation: Remove the drug-containing medium after 24 hours, replace it with fresh medium, and incubate the cells for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a mixture of methanol and acetic acid, then stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the plating efficiency and the surviving fraction for each treatment. The enhancement ratio can be determined by comparing the dose of radiation required to achieve a certain level of cell kill with and without the inhibitor.
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol evaluates the anti-tumor efficacy of an inhibitor in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses). Administer the compound as specified (e.g., oral gavage for this compound) daily or on another prescribed schedule.[15]
-
Monitoring: Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x length x width²).[15] Monitor animal body weight and general health throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a set duration. Tumors are then excised and can be used for further analysis (e.g., Western blot, immunohistochemistry).
-
Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Cellular Palmitate Synthesis Assay
This assay directly measures the enzymatic activity of FASN within cells.
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere.
-
Inhibitor Treatment: Treat cells with various concentrations of the FASN inhibitor (e.g., this compound) for a specified period.
-
Radiolabeling: Add a radiolabeled precursor, such as [¹⁴C]-acetate, to the culture medium and incubate for a period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized fatty acids.
-
Lipid Extraction: Lyse the cells and perform a lipid extraction using a solvent system (e.g., chloroform/methanol).
-
Quantification: Measure the amount of radioactivity incorporated into the lipid fraction using a scintillation counter.
-
Analysis: Normalize the radioactivity counts to the total protein content in each sample. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce palmitate synthesis by 50%.
Conclusion
This compound and C75 represent two distinct generations of FASN inhibitors. C75 has been a valuable research tool, elucidating the role of FASN in cancer and revealing unique biological effects like radiosensitization. However, its challenging side-effect profile, particularly anorexia and weight loss, has impeded its clinical translation.[13]
In contrast, this compound emerges as a promising therapeutic candidate with high potency, selectivity, and oral bioavailability, devoid of the major toxicity concerns associated with C75.[8][9] Its ability to disrupt multiple oncogenic signaling pathways provides a strong rationale for its continued investigation in clinical trials.[16] The choice between these inhibitors depends on the research or therapeutic goal: C75 remains relevant for studies on metabolic reprogramming and radiosensitization, while this compound and its analogs represent the current forefront of clinical FASN inhibitor development.
References
- 1. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Characterization of the inactivation of rat fatty acid synthase by C75: inhibition of partial reactions and protection by substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Radiosensitizing Activity of the Fatty Acid Synthase Inhibitor C75 Is Enhanced by Blocking Fatty Acid Uptake in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Inhibition of Fatty Acid Synthase with C75 Decreases Organ Injury after Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]
A Head-to-Head Battle in Prostate Cancer Cells: TVB-3166 vs. Orlistat
An In-Depth Comparison of Two Fatty Acid Synthase (FASN) Inhibitors
For researchers and drug development professionals vested in the oncology landscape, particularly in prostate cancer, the targeting of metabolic pathways has emerged as a promising therapeutic strategy. One key enzyme in this domain is Fatty Acid Synthase (FASN), which is often overexpressed in cancer cells and plays a crucial role in their proliferation and survival. This guide provides a detailed comparison of two FASN inhibitors, TVB-3166 and Orlistat, and their effects on prostate cancer cells, supported by experimental data.
At a Glance: Key Differences and Efficacies
This compound, a potent and selective FASN inhibitor, has demonstrated significant anti-tumor activity in preclinical models of prostate cancer. Orlistat, an FDA-approved drug for obesity, also functions as a FASN inhibitor but exhibits lower potency against prostate cancer cells compared to this compound. This difference in potency is a critical consideration for therapeutic development.
| Feature | This compound | Orlistat |
| Primary Target | Fatty Acid Synthase (FASN) | Fatty Acid Synthase (FASN), Pancreatic Lipase |
| Potency in Prostate Cancer Cells | High | Moderate to Low |
| Reported Effects in Prostate Cancer Cells | Induces apoptosis, inhibits cell proliferation, disrupts lipid raft architecture, inhibits PI3K-AKT-mTOR signaling. | Induces apoptosis, inhibits cell proliferation, arrests cell cycle at G1 phase, inhibits NF-κB signaling. |
| Clinical Development for Cancer | TVB-2640 (an analog) is in clinical trials for various cancers. | Not approved for cancer therapy, but its anti-cancer properties are under investigation. |
Quantitative Analysis: A Closer Look at the Data
Direct comparative studies highlight the superior cytotoxic effects of this compound in prostate cancer cell lines.
Table 1: Comparative Cytotoxicity of this compound and Orlistat in Prostate Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Assay | Reference |
| PC3 | This compound | ~50 | MTT Assay (24h) | |
| PC3 | Orlistat | ~100 | MTT Assay (24h) | |
| PC3 | Orlistat | 80 | AlamarBlue Assay (48h) | |
| LNCaP | This compound | ~50 | MTT Assay (24h) | |
| LNCaP | Orlistat | >100 | MTT Assay (24h) |
Note: IC50 values are approximate as extracted from graphical data in the cited reference. Direct numerical values were not always provided.
Delving into the Mechanism: Signaling Pathways
Both this compound and Orlistat exert their anti-cancer effects by modulating critical signaling pathways involved in cell growth, survival, and proliferation.
A Preclinical Head-to-Head: A Comparative Guide to FASN Inhibitors TVB-3166 and TVB-2640
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical profiles of two potent and selective Fatty Acid Synthase (FASN) inhibitors, TVB-3166 and its close analog, TVB-2640 (Denifanstat). While this compound has been extensively utilized in foundational preclinical research, TVB-2640 is the compound that has progressed into clinical development. This document synthesizes available preclinical data to offer an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanism of action and experimental workflows.
At a Glance: Key Preclinical Data
The following tables summarize the quantitative data for this compound and TVB-2640 from various preclinical studies. It is important to note that direct head-to-head comparisons in the same studies are limited. TVB-2640 is an analog of this compound, and their preclinical activity is generally considered to be similar[1][2].
Table 1: In Vitro Activity of this compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | Palmitate Synthesis | 0.060 | [3] |
| CALU-6 | Non-Small Cell Lung Cancer | Palmitate Synthesis | 0.081 | [3] |
| CALU-6 | Non-Small Cell Lung Cancer | Cell Viability (CellTiter-Glo) | 0.061 - 0.10 | [3] |
| Multiple Cell Lines | Various Solid Tumors | Cell Viability (CellTiter-Glo) | Dose-dependent cell death observed at 0.2 µM | [3] |
Table 2: In Vivo Efficacy of this compound and TVB-2640 in Xenograft Models
| Compound | Tumor Model | Administration | Key Findings | Reference |
| This compound & TVB-2640 | COLO-205, HCT-116 (Colon) | Once daily oral dosing | Both compounds inhibited xenograft tumor growth. | [4] |
| This compound | Patient-Derived NSCLC | Oral | >80% reduction in tumor growth. | [5] |
| TVB-3664 (analog) | Colorectal Cancer PDX | Oral gavage | Significant decrease in tumor volume in 30% of cases. | [5] |
Mechanism of Action: FASN Inhibition and Downstream Effects
Both this compound and TVB-2640 are potent and selective inhibitors of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of palmitate. In many cancer cells, there is an increased reliance on FASN for the production of lipids necessary for membrane formation, signaling, and energy storage. Inhibition of FASN leads to a depletion of palmitate, which in turn disrupts multiple oncogenic signaling pathways and induces apoptosis in tumor cells[1][3].
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of FASN inhibitors on cancer cell proliferation.
Materials:
-
Cancer cell lines (e.g., CALU-6)
-
Complete culture medium (e.g., Advanced MEM with 1% charcoal-stripped FBS)
-
This compound or TVB-2640 stock solution in DMSO
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period and let them adhere overnight.
-
Prepare serial dilutions of the FASN inhibitor in complete culture medium. The final DMSO concentration should be kept constant across all wells, typically ≤0.5%.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of the inhibitor. Include vehicle control (DMSO) wells.
-
Incubate the plate for a specified period (e.g., 7 days)[3].
-
After the incubation period, bring the plate and its contents to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of FASN inhibitors.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
Cancer cell line for implantation (e.g., COLO-205)
-
Matrigel (optional, for subcutaneous injection)
-
This compound or TVB-2640 formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the FASN inhibitor (e.g., TVB-2640) or vehicle control to the respective groups via oral gavage daily[4].
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).
-
Evaluate the anti-tumor efficacy by comparing the tumor growth in the treatment group to the control group.
Conclusion
The preclinical data available for this compound and TVB-2640 demonstrate their potent activity as FASN inhibitors with significant anti-tumor effects in both in vitro and in vivo models. While this compound has been instrumental in elucidating the mechanism of action and identifying responsive cancer types, TVB-2640 has shown a favorable profile for clinical development and is currently being evaluated in clinical trials. The choice between these two molecules for preclinical research may depend on the specific experimental context, with the understanding that they are closely related analogs with comparable biological activity. This guide provides a foundational overview to aid researchers in their study of FASN inhibition as a promising therapeutic strategy in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity and Radiosensitizing Activity of the Fatty Acid Synthase Inhibitor C75 Is Enhanced by Blocking Fatty Acid Uptake in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
A Comparative In Vitro Efficacy Analysis of FASN Inhibitors: TVB-3166 vs. Fasnall
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in vitro performance of two prominent Fatty Acid Synthase (FASN) inhibitors, TVB-3166 and fasnall, supported by experimental data and detailed methodologies.
Introduction
Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids, a pathway frequently upregulated in various cancer types to support rapid cell growth and proliferation. This has positioned FASN as a promising therapeutic target for anticancer drug development. Among the numerous FASN inhibitors, this compound and fasnall have garnered significant attention. This guide provides a comprehensive in vitro comparison of their efficacy, mechanism of action, and effects on key cellular processes, drawing upon published experimental data.
Quantitative Efficacy Comparison
The following tables summarize the in vitro inhibitory concentrations (IC50) of this compound and fasnall against FASN and in cellular assays. It is important to note that variations in experimental conditions, such as cell lines and assay methods, can influence IC50 values.
| Inhibitor | Target | IC50 (Biochemical Assay) | Cell Line | Assay | IC50 (Cell-Based Assay) | Reference |
| This compound | FASN | 42 nM | CALU-6 (Lung Cancer) | Palmitate Synthesis | 81 nM | [1] |
| This compound | FASN | 42 nM | CALU-6 (Lung Cancer) | Cell Viability | 61 nM | [1] |
| Fasnall | FASN | 3.71 µM | - | Enzyme Activity | - | [2] |
| Fasnall | Lipid Synthesis | - | HepG2 (Liver Cancer) | Acetate Incorporation | 147 nM | [3] |
| Fasnall | Lipid Synthesis | - | HepG2 (Liver Cancer) | Glucose Incorporation | 213 nM | [3] |
Note: A direct head-to-head comparison of IC50 values under identical experimental conditions was not available in the reviewed literature. The data presented is collated from separate studies and should be interpreted with consideration for potential variations in methodology.
Mechanism of Action and Cellular Effects
Both this compound and fasnall are inhibitors of FASN, the key enzyme in de novo fatty acid synthesis. However, their broader mechanisms and cellular consequences exhibit some distinctions.
This compound is a potent, orally-available, and reversible inhibitor of FASN.[4][5] Its inhibition of FASN leads to a depletion of palmitate, a crucial fatty acid for cancer cells. This disruption in lipid metabolism has several downstream effects:
-
Induction of Apoptosis: this compound has been shown to induce programmed cell death in various cancer cell lines.[5][6]
-
Inhibition of Signaling Pathways: The compound disrupts critical oncogenic signaling pathways, including the PI3K-AKT-mTOR and β-catenin pathways.[5]
-
Alteration of Lipid Rafts: By inhibiting palmitate synthesis, this compound alters the architecture of lipid rafts in the cell membrane, which can affect the localization and function of signaling proteins.[7]
Fasnall is a thiophenopyrimidine compound that also selectively inhibits FASN.[3][7][8] Its anti-tumor activity is attributed to the induction of apoptosis.[2][3] Interestingly, recent studies suggest that fasnall may have additional mechanisms of action beyond FASN inhibition. One study identified fasnall as a respiratory Complex I inhibitor, which could contribute to its anticancer effects through a different metabolic pathway.
Experimental Protocols
Cell Viability Assay (CCK-8 Method)
This protocol outlines a common method for assessing cell viability after treatment with FASN inhibitors.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and fasnall stock solutions
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and fasnall in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with untreated cells as a control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
6-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and fasnall stock solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or fasnall for the desired time period.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: FASN Inhibition Signaling Cascade.
Caption: Cell Viability Assay Workflow.
Caption: Apoptosis Assay Workflow.
References
- 1. sagimet.com [sagimet.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Validating FASN as the Primary Target of TVB-3166: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TVB-3166, a potent and selective Fatty Acid Synthase (FASN) inhibitor, with other alternative FASN inhibitors. We present supporting experimental data and detailed methodologies to validate FASN as the primary target of this compound.
Unveiling the Potency of this compound
This compound is an orally-available, reversible, and selective inhibitor of FASN with demonstrated anti-tumor activity. Its primary mechanism of action is the inhibition of the keto-reductase enzymatic function of FASN, a key enzyme in de novo lipogenesis, which is often upregulated in cancer cells. This inhibition leads to apoptosis, disruption of cell signaling pathways, and ultimately, the hindrance of tumor growth.
The on-target effect of this compound has been confirmed through palmitate rescue assays, where the addition of exogenous palmitate, the product of the FASN-catalyzed reaction, ameliorates the cytotoxic effects of the inhibitor.
Comparative Analysis of FASN Inhibitors
To contextualize the efficacy of this compound, the following table summarizes its performance characteristics alongside other notable FASN inhibitors.
| Inhibitor | Type | Target Domain(s) | IC50 (FASN) | Key Characteristics |
| This compound | Small Molecule (Reversible) | Ketoacyl Reductase | 42 nM | Orally bioavailable, selective, induces apoptosis, inhibits tumor growth in xenograft models. |
| C75 | Small Molecule (Irreversible) | Ketoacyl Synthase, Thioesterase, Acyl Carrier Protein | ~200 µg/mL | Synthetic derivative of Cerulenin, can cause anorexia and weight loss. |
| Orlistat | β-lactone (Irreversible) | Thioesterase | - | FDA-approved for weight loss, also inhibits pancreatic and gastric lipases. |
| Cerulenin | Mycotoxin (Irreversible) | Ketoacyl Synthase | - | Natural product, unstable, and associated with side effects like weight loss. |
| TVB-3664 | Small Molecule (Reversible) | Not specified | 18 nM (human cell palmitate synthesis) | Orally available, potent, and selective. |
| GSK2194069 | Small Molecule | β-ketoacyl Reductase | 7.7 nM | Potent inhibitor with specific action on the KR domain. |
Experimental Validation Protocols
The following are detailed methodologies for key experiments used to validate the targeting of FASN by this compound.
FASN Activity Assay (NADPH Oxidation)
This assay measures the enzymatic activity of FASN by monitoring the consumption of its cofactor, NADPH, which results in a decrease in absorbance at 340 nm.
Materials:
-
Purified FASN enzyme or cell lysate containing FASN
-
NADPH
-
Acetyl-CoA
-
Malonyl-CoA
-
Reaction Buffer (e.g., potassium phosphate buffer)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, Acetyl-CoA, and NADPH.
-
Add the FASN enzyme or cell lysate to the wells of the microplate.
-
To initiate the reaction, add Malonyl-CoA to each well.
-
Immediately measure the absorbance at 340 nm at 37°C and continue to record readings at regular intervals (e.g., every minute) for a set period (e.g., 15-30 minutes).
-
The rate of NADPH oxidation is calculated from the decrease in absorbance over time.
-
To test the inhibitory effect of this compound, pre-incubate the enzyme with varying concentrations of the inhibitor before adding Malonyl-CoA.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
This compound
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in the opaque-walled 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or a vehicle control.
-
Incubate the plates for a specified period (e.g., 72-96 hours).
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® Reagent to each well, following the manufacturer's instructions.
-
Mix the contents to induce cell lysis and stabilize the luminescent signal.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP and therefore to the number of viable cells.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins, such as FASN and downstream signaling molecules, in cell lysates.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FASN, anti-p-Akt, anti-β-catenin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate the proteins in the cell lysates by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again to remove unbound secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands corresponds to the protein expression level.
Xenograft Tumor Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor induction
-
This compound formulation for oral administration
-
Calipers for tumor measurement
Procedure:
-
Inject cancer cells subcutaneously into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at a predetermined dose and schedule. The control group receives a vehicle.
-
Measure the tumor volume using calipers at regular intervals throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Visualizing the Mechanism of Action
To further illustrate the role of FASN and the impact of its inhibition, the following diagrams depict the FASN signaling pathway and a typical experimental workflow for validating a FASN inhibitor.
Caption: FASN Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Validating FASN as the Target of this compound.
Exogenous Palmitate Rescues Cancer Cells from TVB-3166-Induced Cytotoxicity: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of the fatty acid synthase (FASN) inhibitor, TVB-3166, on cancer cells and the reversal of these effects by exogenous palmitate. Experimental data, detailed protocols, and pathway diagrams are presented to support the findings.
Introduction
This compound is a potent and selective, orally-available, and reversible inhibitor of fatty acid synthase (FASN), a key enzyme in the de novo synthesis of palmitate.[1][2][3] FASN is frequently overexpressed in various human cancers and is associated with tumor progression and poor prognosis.[3][4] this compound exerts its anti-tumor effects by inducing apoptosis, disrupting lipid raft architecture, and inhibiting critical signaling pathways such as PI3K-AKT-mTOR and β-catenin.[4][5] This guide focuses on experiments demonstrating that the cytotoxic effects of this compound are specifically due to the inhibition of palmitate synthesis, as these effects can be rescued by the addition of exogenous palmitate.
This compound and Palmitate Rescue: Experimental Data
A key study by Ventura et al. (2015) demonstrated that the cytotoxic effects of this compound on cancer cells are a direct result of FASN inhibition and the subsequent depletion of intracellular palmitate. This was confirmed through a rescue experiment where the addition of exogenous palmitate to the cell culture medium ameliorated the cell-killing activity of this compound.
The following table summarizes the quantitative data from this study, showcasing the on-target effect of this compound.
| Cell Line | Treatment | IC50 (µM) | Effect on Cell Viability |
| CALU-6 (Non-small-cell lung cancer) | This compound | 0.10 | Dose-dependent cell death |
| CALU-6 (Non-small-cell lung cancer) | This compound + 25 µM Palmitate | - | Ameliorated cell-killing activity[1][6] |
Mechanism of Action and Rescue Pathway
The following diagram illustrates the mechanism of action of this compound and the subsequent rescue by exogenous palmitate.
References
- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FASN Inhibition and Taxane Treatment Combine to Enhance Anti-tumor Efficacy in Diverse Xenograft Tumor Models through Disruption of Tubulin Palmitoylation and Microtubule Organization and FASN Inhibition-Mediated Effects on Oncogenic Signaling and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Mimicking Pharmacological Inhibition with Genetic Precision: A Comparative Guide to FASN Targeting
A Comprehensive Analysis of TVB-3166 and Genetic Knockdown of Fatty Acid Synthase
In the landscape of cancer metabolism research, Fatty Acid Synthase (FASN) has emerged as a pivotal therapeutic target. This guide provides a detailed comparison of two primary methodologies for inhibiting FASN function: pharmacological blockade with the clinical-stage inhibitor this compound and genetic knockdown using techniques such as siRNA and shRNA. This resource is intended for researchers, scientists, and drug development professionals seeking to understand the nuances and comparable effects of these two powerful research tools.
Introduction to FASN and its Role in Cancer
Fatty Acid Synthase is the key enzyme responsible for the de novo synthesis of palmitate, a fundamental building block for a variety of cellular lipids. While most normal tissues express low levels of FASN, relying on exogenous fatty acids, many cancer types upregulate FASN to meet the high lipid demand of rapid proliferation, membrane synthesis, and signaling.[1][2] This metabolic reprogramming makes FASN an attractive target for therapeutic intervention. Inhibition of FASN has been shown to induce apoptosis, inhibit tumor growth, and disrupt critical signaling pathways in cancer cells.[3][4]
Mechanisms of FASN Inhibition: A Tale of Two Approaches
This compound: The Pharmacological Approach
This compound is a potent, selective, and orally available small-molecule inhibitor of FASN.[5][6] It acts as a reversible inhibitor, binding to the enzyme and preventing its catalytic activity.[7] This leads to a rapid depletion of intracellular palmitate, triggering a cascade of downstream effects that are detrimental to cancer cell survival.[3]
Genetic Knockdown: The Precision Tool
Genetic knockdown of FASN is typically achieved using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs). These RNA molecules are designed to specifically target the FASN mRNA, leading to its degradation and a subsequent reduction in FASN protein expression.[8] This approach offers a high degree of specificity in targeting FASN, providing a valuable tool for validating the on-target effects of pharmacological inhibitors.
Comparative Efficacy: this compound vs. FASN Knockdown
Experimental evidence from various studies indicates that the phenotypic effects of this compound largely mimic those observed with the genetic knockdown of FASN. Both methodologies lead to a significant reduction in cancer cell viability, induction of apoptosis, and alterations in key signaling pathways.
Quantitative Comparison of Effects on Cancer Cells
| Parameter | Method | Cell Line(s) | Observation | Reference(s) |
| Cell Viability (IC50) | This compound | CALU-6 (Lung) | 0.10 µM | [7] |
| This compound | HCT116 (Colon) | ~0.1 µM | [9] | |
| FASN siRNA | Y79, WERI RB1 (Retinoblastoma) | Decreased cell viability | [8] | |
| FASN shRNA | MCF-7 (Breast) | Reduced cell viability | [10] | |
| Apoptosis | This compound | CALU-6 (Lung), 22Rv1 (Prostate) | 4-5 fold increase in Annexin V staining | [7] |
| This compound | Breast and Prostate Cancer Cell Lines | Increase in apoptosis | [1] | |
| FASN siRNA | HepG2 (Liver) | Increased Bax, caspase-3; Reduced Bcl-2 | [3] | |
| FASN shRNA | HLF (Liver) | Augmented apoptosis | [4] | |
| Signaling Pathway Modulation | This compound | PANC-1 (Pancreatic) | Inhibition of PI3K-AKT-mTOR and β-catenin pathways | [7] |
| This compound | Multiple Cancer Cell Lines | Inhibition of Akt and S6 phosphorylation | [11] | |
| FASN siRNA | RB Cancer Cells | Deregulation of EGFR, TGF-beta, MAPK pathways | [8] | |
| FASN Knockdown | HLF, HepG2 (Liver) | Decrease in phosphorylated/activated AKT | [4] | |
| Lipid Raft Disruption | This compound | CALU-6, COLO-205 | Disruption of lipid raft architecture | [7] |
| FASN Inhibition | Breast and Prostate Cancer Cell Lines | Alteration on lipid raft architecture | [1] |
Signaling Pathways and Experimental Workflows
The inhibition of FASN, either by this compound or genetic knockdown, impacts several critical signaling pathways that are often dysregulated in cancer.
Caption: FASN signaling pathway and points of intervention.
Caption: Experimental workflow for comparing FASN targeting methods.
Experimental Protocols
shRNA-Mediated Knockdown of FASN
-
Vector Selection and shRNA Design: Select a suitable lentiviral or retroviral vector containing a fluorescent reporter and a resistance marker. Design shRNA sequences targeting the FASN mRNA using a reputable design tool.
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA-expressing vector and packaging plasmids.
-
Virus Titer Determination: Harvest the viral supernatant and determine the viral titer.
-
Transduction: Transduce the target cancer cell line with the lentiviral particles at an appropriate multiplicity of infection.
-
Selection: Select for transduced cells using the appropriate antibiotic.
-
Validation of Knockdown: Assess FASN mRNA and protein levels by qRT-PCR and Western blotting, respectively, to confirm knockdown efficiency.
Western Blot Analysis
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate 20-40 µg of protein lysate on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against FASN, p-AKT, total AKT, cleaved PARP, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Treat cells with a range of concentrations of this compound or use cells with stable FASN knockdown.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
Reagent Addition: Add CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Lyse the cells by shaking and incubate at room temperature to stabilize the luminescent signal.
-
Measurement: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
Lipidomics Analysis
-
Cell Treatment and Harvesting: Treat cells with this compound or use FASN knockdown cells. Harvest and wash the cell pellets.
-
Lipid Extraction: Extract lipids from the cell pellets using a suitable solvent system (e.g., methanol/chloroform).
-
Mass Spectrometry Analysis: Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify different lipid species.
-
Data Analysis: Process the raw data to identify changes in the lipid profiles between the different treatment groups.
Conclusion
Both the pharmacological inhibitor this compound and genetic knockdown of FASN serve as robust methods to investigate the role of de novo lipogenesis in cancer. The striking similarity in their cellular and molecular effects validates FASN as a critical therapeutic target. While this compound offers a clinically relevant and scalable approach for therapeutic studies, genetic knockdown remains the gold standard for target validation and mechanistic investigations. This guide provides a foundational framework for researchers to design and interpret experiments aimed at dissecting the multifaceted roles of FASN in malignancy.
References
- 1. promega.com [promega.com]
- 2. Phased array - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. FASN Inhibition and Taxane Treatment Combine to Enhance Anti-tumor Efficacy in Diverse Xenograft Tumor Models through Disruption of Tubulin Palmitoylation and Microtubule Organization and FASN Inhibition-Mediated Effects on Oncogenic Signaling and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAS Inhibited Proteomics and Phosphoproteomics Profiling of Colorectal Cancer Spheroids Shows Activation of Ferroptotic Death Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipidomics Profiling Reveals Differential Alterations after FAS Inhibition in 3D Colon Cancer Cell Culture Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer properties of the fatty acid synthase inhibitor this compound on oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Tumor Efficacy of TVB-3166: A Comparative Analysis Across Diverse Cancer Types
For Immediate Release
A comprehensive review of preclinical data reveals the potent anti-tumor activity of TVB-3166, a first-in-class, orally available, and selective inhibitor of Fatty Acid Synthase (FASN), across a spectrum of cancer types. This guide synthesizes available quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to provide a valuable resource for researchers, scientists, and drug development professionals.
This compound has demonstrated significant efficacy in inducing apoptosis and inhibiting tumor growth in various malignancies, including but not limited to, breast, prostate, lung, colorectal, ovarian, and pancreatic cancers.[1][2][3] Its mechanism of action is centered on the inhibition of FASN, an enzyme overexpressed in many tumors and crucial for the synthesis of palmitate, a key component for cancer cell proliferation and survival.[1][4] By disrupting de novo lipogenesis, this compound remodels cell membranes, leading to the suppression of critical oncogenic signaling pathways such as PI3K-AKT-mTOR and β-catenin.[3][4]
Comparative In Vitro Anti-Tumor Activity of this compound
The in vitro potency of this compound has been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, highlight its effectiveness at nanomolar concentrations in various cancer types.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Biochemical Assay | Human FASN | 0.042 | [3][5] |
| Cellular Palmitate Synthesis | CALU-6 | 0.081 | [3][5] |
| Non-Small Cell Lung Cancer | CALU-6 | 0.061 - 0.10 | [3][5] |
| Prostate Cancer | LNCaP-LN3 | Not explicitly stated, but effective at tested concentrations | [6] |
| Oral Squamous Cell Carcinoma | SCC-9 ZsG / LN-1A | Significant reduction in viability | |
| Colorectal Cancer | HCT116 / HT29 | Effective in inducing apoptosis | |
| Breast Cancer | MDA-MB-468 | Inhibition of β-catenin and AKT signaling | [1] |
| Ovarian Cancer | OVCAR-8 | Inhibition of colony growth | [3] |
Note: IC50 values can vary depending on the specific assay conditions and duration of treatment. The data presented is a synthesis from multiple preclinical studies.
In Vivo Tumor Growth Inhibition
Preclinical xenograft models have consistently demonstrated the in vivo anti-tumor activity of this compound. Oral administration of this compound has been shown to be well-tolerated and results in significant tumor growth inhibition and, in some cases, tumor regression.[5]
| Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| Pancreatic Cancer Xenograft (PANC-1) | 30, 60, 100 mg/kg, oral, once daily | Dose-dependent inhibition | Significant TGI at all doses. | [7] |
| Ovarian Cancer Xenograft (OVCAR-8) | 30, 60, 100 mg/kg, oral, once daily | Dose-dependent inhibition | Significant TGI at all doses. | [7] |
| Non-Small Cell Lung Cancer (NSCLC) Xenograft (CALU6) | 60 mg/kg, oral, once daily (in combination with paclitaxel) | Tumor Regression | Synergistic effect with paclitaxel. | [2] |
| NSCLC Patient-Derived Xenograft (CTG-0165_P+6) | 60 mg/kg, oral, once daily (in combination with paclitaxel) | Tumor Regression | Enhanced efficacy with paclitaxel. | [2] |
| NSCLC Xenograft (A549) | 60 mg/kg, oral, once daily (in combination with paclitaxel or docetaxel) | 76% (with paclitaxel), 81% (with docetaxel) | Significant enhancement of taxane efficacy. | [2] |
| Prostate Cancer Xenograft (22RV1) | Not specified (in combination with Paclitaxel) | 97% (amplified effect) | Suppressed tumor growth. | [2] |
Signaling Pathways and Experimental Workflows
The anti-tumor effects of this compound are mediated through the disruption of key signaling pathways crucial for cancer cell survival and proliferation.
Caption: Mechanism of Action of this compound.
Caption: Preclinical Evaluation Workflow.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a dose range of this compound or vehicle control for a specified period (e.g., 7 days).[5]
-
Lysis and Luminescence Reading: CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Luminescence is measured using a plate reader, and the results are normalized to the vehicle control to determine the percentage of cell viability. IC50 values are calculated from the dose-response curves.
Western Blot Analysis
-
Cell Lysis: Following treatment with this compound, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.[8]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., p-AKT, p-S6, β-catenin, PARP) overnight at 4°C.[5][9]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9]
Xenograft Tumor Models
-
Tumor Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).[7]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 150–200 mm³), at which point the animals are randomized into treatment and control groups.[7]
-
Drug Administration: this compound is administered orally, typically once daily, at specified doses. The vehicle control group receives the formulation without the active drug.[7]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group. At the end of the study, tumors may be excised for pharmacodynamic analysis.[5]
References
- 1. sagimet.com [sagimet.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sagimet.com [sagimet.com]
- 6. researchgate.net [researchgate.net]
- 7. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CST | Cell Signaling Technology [cellsignal.com]
Cross-Validation of TVB-3166: Efficacy in Patient-Derived Xenograft Models
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the performance of TVB-3166, a first-in-class, orally bioavailable, and selective inhibitor of Fatty Acid Synthase (FASN), in patient-derived xenograft (PDX) models of cancer. The data presented herein is intended to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's preclinical efficacy and its mechanism of action, supported by experimental data from peer-reviewed studies.
Introduction to this compound and FASN Inhibition
Fatty Acid Synthase (FASN) is a critical enzyme responsible for the de novo synthesis of palmitate, a saturated fatty acid. In many cancers, FASN is overexpressed and has been identified as a metabolic oncogene crucial for tumor growth and survival.[1][2] this compound is a potent and selective inhibitor of FASN, demonstrating a reversible mechanism of action.[3][4] By blocking FASN, this compound disrupts essential cellular processes in cancer cells, including lipid metabolism, signaling pathways, and membrane structure, ultimately leading to apoptosis.[4][5][6]
Efficacy of this compound in Patient-Derived Xenografts
Patient-derived xenografts (PDX), where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are considered a more clinically relevant preclinical model than traditional cell-line xenografts.[7] Several studies have evaluated the anti-tumor activity of this compound in various PDX models.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating this compound in patient-derived xenograft models.
Table 1: Monotherapy Efficacy of this compound in Non-Small-Cell Lung Cancer (NSCLC) PDX Models
| PDX Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| CTG-0165 | Adenocarcinoma | This compound (60 mg/kg) | Once daily, oral gavage | 87% | [5] |
| CTG-0160 | Adenocarcinoma | This compound (60 mg/kg) | Once daily, oral gavage | 50% | [5] |
| CTG-0743 | Adenocarcinoma | This compound (60 mg/kg) | Once daily, oral gavage | 47% | [5] |
Table 2: Combination Therapy Efficacy of this compound in a NSCLC PDX Model
| PDX Model | Cancer Type | Treatment | Dosing Schedule | Outcome | Reference |
| CTG-0165_P+6 | Adenocarcinoma | This compound (60 mg/kg) + Paclitaxel (10 mg/kg) | This compound: Once daily, oral gavage; Paclitaxel: Once every 4 days, intravenous | Tumor Regression | [8] |
Table 3: Efficacy of a this compound Analog (TVB-3664) in Colorectal Cancer (CRC) PDX Models
| Cancer Type | Treatment | Outcome | Reference |
| Colorectal Cancer | TVB-3664 (analog of this compound) | Significant decrease in tumor volume in 30% of the nine CRC PDX models tested. | [7] |
Signaling Pathways and Mechanism of Action
The anti-tumor effects of this compound are mediated through the inhibition of FASN, which in turn disrupts multiple downstream signaling pathways critical for cancer cell proliferation and survival.
Caption: FASN Signaling Pathway and Inhibition by this compound.
Inhibition of FASN by this compound leads to the downregulation of key oncogenic signaling pathways, including PI3K-AKT-mTOR and β-catenin.[5][6] This disruption, coupled with altered lipid raft architecture, culminates in the induction of apoptosis in cancer cells.[4]
Experimental Protocols
The following provides a generalized methodology for the evaluation of this compound in patient-derived xenograft models, based on the referenced studies.
Caption: Experimental Workflow for this compound Evaluation in PDX Models.
Key Methodological Details:
-
PDX Model Establishment: Tumor fragments from consenting patients are subcutaneously implanted into immunodeficient mice (e.g., NOD-SCID). Once tumors reach a specific volume, they are harvested and can be serially passaged for cohort expansion.[7]
-
Study Initiation: When tumors in the experimental cohorts reach a mean size of 150-200 mm³, animals are randomized into treatment groups.[5][9]
-
Drug Administration: this compound is typically administered once daily via oral gavage at doses ranging from 30 to 100 mg/kg.[9] For combination studies, the second agent is administered according to its established protocol.[8]
-
Monitoring and Endpoints: Tumor volume and mouse body weight are monitored regularly. The primary endpoint is often tumor growth inhibition, calculated as the percentage difference in tumor volume between treated and vehicle control groups.[5]
-
Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors and plasma can be collected for analysis of drug concentration, target engagement (e.g., FASN expression), and downstream signaling pathway modulation (e.g., phosphorylation of AKT).[9]
Conclusion
The cross-validation of this compound in patient-derived xenograft models provides strong preclinical evidence for its anti-tumor efficacy across different cancer types, particularly in non-small-cell lung cancer. The data consistently demonstrates significant tumor growth inhibition with a favorable safety profile in these models. The well-defined mechanism of action, involving the disruption of critical cancer-related signaling pathways, further supports its development as a promising therapeutic agent. The experimental workflows and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to design and interpret future studies with this compound and other FASN inhibitors.
References
- 1. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Landscape of the oncogenic role of fatty acid synthase in human tumors | Aging [aging-us.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. openi.nlm.nih.gov [openi.nlm.nih.gov]
Unlocking Synergistic Potential: A Comparative Analysis of TVB-3166 in Combination with Taxanes and Other Chemotherapeutics
For Immediate Release
A deep dive into the synergistic effects of the novel Fatty Acid Synthase (FASN) inhibitor, TVB-3166, reveals promising therapeutic combinations with both taxanes and other classes of chemotherapeutic agents. This guide provides a comprehensive comparison of preclinical data, offering researchers and drug development professionals valuable insights into the potential of FASN inhibition to enhance existing cancer therapies.
This compound, an orally available and selective inhibitor of FASN, has demonstrated significant anti-tumor activity in various preclinical models.[1][2] Its mechanism of action, which involves the disruption of lipid metabolism crucial for cancer cell proliferation and survival, also appears to sensitize cancer cells to the cytotoxic effects of other drugs.[1][2] This analysis focuses on the synergistic potential of this compound with two major classes of chemotherapeutics: taxanes (microtubule stabilizers) and other microtubule-destabilizing agents.
Quantitative Analysis of Synergistic Efficacy
The following tables summarize the key quantitative data from in vitro and in vivo studies, providing a direct comparison of the synergistic effects of this compound with different chemotherapeutic agents.
In Vitro Synergy in Cancer Cell Lines
| Cell Line | Chemotherapeutic Agent | This compound Concentration | Chemotherapeutic Concentration | Synergy Score (Bliss Model) | Key Findings & Reference |
| PC3-TxR (Taxane-Resistant Prostate Cancer) | Docetaxel | 10 µM | 50 nM | Up to 97 | Drastically reduced cell viability to 3% of control, where single agents had minimal effect.[3] |
| DU145-TxR (Taxane-Resistant Prostate Cancer) | Docetaxel | Not specified | Not specified | Up to 65 | Significant synergy observed, though lower than in PC3-TxR cells.[3] |
| PC3-TxR (Taxane-Resistant Prostate Cancer) | Vinblastine | Not specified | Not specified | ~90 | High synergy with a microtubule-destabilizing agent.[3] |
| PC3-TxR (Taxane-Resistant Prostate Cancer) | Vincristine | Not specified | Not specified | ~91 | Strong synergistic interaction observed.[3] |
| PC3-TxR (Taxane-Resistant Prostate Cancer) | Vinorelbine | Not specified | Not specified | Up to 86 | Demonstrates broad synergy with vinca alkaloids.[3] |
| PC3 (Parental Prostate Cancer) | Vinblastine | Not specified | Not specified | Up to 31 | Synergy also observed in parental, non-resistant cells, albeit at a lower level.[3] |
| 22Rv1 (Prostate Cancer) | Paclitaxel | 0.1 µM | 1 nM | Increased inhibition | Greater inhibition of colony growth compared to either agent alone.[4] |
| CALU-6 (Non-Small-Cell Lung Cancer) | Paclitaxel | 0.1 µM | 3 nM | Near complete inhibition | Combination almost completely inhibited colony growth.[4] |
In Vivo Synergy in Xenograft Models
| Xenograft Model | Chemotherapeutic Agent | This compound Dosing | Chemotherapeutic Dosing | Tumor Growth Inhibition (TGI) | Key Findings & Reference |
| A549 (Non-Small-Cell Lung Cancer) | Paclitaxel | 60 mg/kg, oral, daily | 10 mg/kg, IV, every 4 days | 76% | Significantly enhanced anti-tumor efficacy compared to single agents.[5][6] |
| A549 (Non-Small-Cell Lung Cancer) | Docetaxel | 60 mg/kg, oral, daily | 8 or 6 mg/kg, IV, every 7 days | 81% | High level of tumor growth inhibition with the combination.[5][6] |
| CALU-6 (Non-Small-Cell Lung Cancer) | Paclitaxel | 60 mg/kg, oral, daily | 10 mg/kg, IV, every 4 days | Tumor Regression | Combination treatment led to significant tumor regression.[5][6] |
| Patient-Derived NSCLC | Paclitaxel | 60 mg/kg, oral, daily | 10 mg/kg, IV, every 4 days | Tumor Regression | Significant tumor regression observed in a patient-derived model.[5] |
| 22RV1 (Prostate Cancer) | Paclitaxel | Not specified | Not specified | 97% amplification of effect | The combination significantly amplified the anti-tumor effect.[4][5] |
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of this compound with taxanes is attributed to its impact on microtubule dynamics. FASN inhibition by this compound has been shown to decrease the palmitoylation of tubulin, a post-translational modification that affects microtubule stability.[1][7] This disruption of microtubule organization appears to sensitize cancer cells to the effects of microtubule-targeting agents.[1][7]
Caption: this compound signaling pathway and synergy with chemotherapeutics.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the cited studies.
In Vitro Cell Viability and Synergy Analysis
-
Cell Culture: Cancer cell lines were cultured in appropriate media, with taxane-resistant cells maintained in media containing paclitaxel to preserve their resistance phenotype.[3]
-
Cell Viability Assay: Cells were seeded in 96-well plates and treated with various concentrations of this compound, the chemotherapeutic agent, or a combination of both for 72 hours. Cell viability was assessed using a water-soluble tetrazolium salt (WST) assay, such as the CCK-8 assay, which measures metabolic activity.[3]
-
Synergy Calculation: The data from the cell viability assays were analyzed using software like Combenefit, which calculates synergy scores based on models such as the Bliss independence model. A synergy score significantly greater than zero indicates a synergistic effect.[3]
Soft Agar Colony Formation Assay
-
Assay Setup: Cells were suspended in a low-concentration agarose solution and plated on top of a solidified higher-concentration agarose layer in culture dishes.
-
Treatment: The cells were treated with this compound, paclitaxel, or the combination.
-
Analysis: After several weeks of incubation, the number and size of the colonies formed were quantified to assess anchorage-independent growth.[4]
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice were subcutaneously injected with human cancer cells to establish tumors.[5][6]
-
Treatment Administration: Once tumors reached a specified volume, mice were randomized into treatment groups. This compound was administered orally, typically on a daily schedule, while taxanes were administered intravenously at less frequent intervals.[5][6]
-
Efficacy Evaluation: Tumor volumes were measured regularly throughout the study. The primary endpoint was tumor growth inhibition (TGI), calculated as the percentage difference in tumor volume between treated and control groups. In some cases, tumor regression was observed.[5][6]
Caption: Experimental workflows for in vitro and in vivo synergy studies.
Conclusion
The available preclinical data strongly support the synergistic interaction between the FASN inhibitor this compound and microtubule-targeting chemotherapeutics. The synergy is particularly pronounced with taxanes in taxane-resistant cancer models, suggesting a potential strategy to overcome acquired resistance. Furthermore, the synergistic effects observed with microtubule-destabilizing agents like vinca alkaloids indicate a broader applicability of this combination therapy. These findings provide a solid rationale for the continued clinical investigation of FASN inhibitors in combination with various chemotherapeutic regimens for the treatment of a wide range of cancers. A clinical trial of a related FASN inhibitor, TVB-2640, in combination with paclitaxel has already shown promising responses in heavily pre-treated breast cancer patients.
References
- 1. FASN Inhibition and Taxane Treatment Combine to Enhance Anti-tumor Efficacy in Diverse Xenograft Tumor Models through Disruption of Tubulin Palmitoylation and Microtubule Organization and FASN Inhibition-Mediated Effects on Oncogenic Signaling and Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. FASN Inhibition and Taxane Treatment Combine to Enhance Anti-tumor Efficacy in Diverse Xenograft Tumor Models through Disruption of Tubulin Palmitoylation and Microtubule Organization and FASN Inhibition-Mediated Effects on Oncogenic Signaling and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. search.library.stonybrook.edu [search.library.stonybrook.edu]
A Comparative Analysis of Gene Expression Changes Induced by Different FASN Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of FASN Inhibitor Effects on Gene Expression
Fatty Acid Synthase (FASN) is a critical enzyme in de novo lipogenesis, a process frequently upregulated in various cancers to meet the demands of rapid cell proliferation and membrane synthesis. Consequently, FASN has emerged as a promising therapeutic target. A variety of small molecule inhibitors have been developed to block FASN activity, each with distinct mechanisms and cellular effects. Understanding the differential impact of these inhibitors on gene expression is crucial for optimizing their therapeutic application and for the development of novel anti-cancer strategies.
Data Presentation: A Comparative Look at Gene Expression
The following table summarizes the reported changes in the expression of key genes in breast cancer cell lines following treatment with the FASN inhibitors Cerulenin and Orlistat. It is important to note that the data are compiled from separate studies, and experimental conditions such as cell line, drug concentration, and treatment duration may vary, which could influence the observed gene expression changes.
| Gene | FASN Inhibitor | Cell Line | Fold Change | Biological Process | Reference |
| HER2 (erbB-2) | Cerulenin | SK-Br-3 | Downregulated | Oncogene, Cell Proliferation | [1] |
| PEA3 | Cerulenin | SK-Br-3 | Upregulated | Transcriptional Repressor of HER2 | [1] |
| FASN | Orlistat | MDA-MB-231 | Downregulated | Fatty Acid Synthesis | [2] |
| VEGFA | Orlistat | SK-MEL-25 | Upregulated | Angiogenesis | [3] |
Note: The table presents a selection of genes reported in the cited literature. The absence of a gene for a particular inhibitor does not necessarily mean it is not affected, but rather that it was not reported in the referenced study.
Experimental Protocols
The methodologies employed in the cited studies to assess gene expression changes are crucial for interpreting the data. Below are summaries of the experimental protocols used.
Study on Cerulenin (and C75) in HER2-Overexpressing Cancer Cells[1]
-
Cell Lines: Human breast cancer cell lines SK-Br-3 and ovarian cancer cells.
-
FASN Inhibitors: Cerulenin and C75.
-
Treatment: Cells were treated with pharmacological inhibitors for various time points.
-
RNA Interference (RNAi): To specifically silence the FASN gene, SK-Br3 cells were transfected with siRNA targeting FASN mRNA.
-
Gene Expression Analysis:
-
Western Blot Analysis: To determine the protein expression levels of FASN and HER2.
-
Reverse Transcription-PCR (RT-PCR): To measure HER2 and PEA3 mRNA levels.
-
Study on Orlistat in various cancer cell lines[3]
-
Cell Lines: B16-F10 melanoma, SK-MEL-25 melanoma, and SCC-9 oral squamous carcinoma cells.
-
FASN Inhibitors: Orlistat and Cerulenin.
-
Treatment: Cells were treated with the inhibitors for 24 hours.
-
Gene Expression Analysis:
-
Quantitative RT-PCR (qRT-PCR): To analyze the expression of total VEGFA and its different isoforms.
-
Visualization of Key Pathways and Workflows
To visually represent the processes involved in studying FASN inhibitors and their effects, the following diagrams have been generated using the DOT language.
Caption: Generalized experimental workflow for analyzing gene expression changes induced by FASN inhibitors.
Caption: Impact of FASN inhibitors on the HER2 signaling pathway.
Conclusion
The available evidence suggests that different FASN inhibitors can modulate the expression of key genes involved in cancer progression, including oncogenes like HER2 and genes related to angiogenesis such as VEGFA.[1][3] Cerulenin has been shown to downregulate the expression of the HER2 oncogene, a significant finding for HER2-positive breast cancers.[1] Orlistat, on the other hand, has been reported to upregulate VEGFA, which could have implications for tumor angiogenesis.[3]
The comparative analysis presented here is based on a synthesis of existing literature and highlights the need for direct, controlled studies that compare the transcriptomic effects of multiple FASN inhibitors in the same experimental system. Such studies would provide a more definitive understanding of the unique and overlapping mechanisms of these promising anti-cancer agents, paving the way for more informed clinical strategies and the development of next-generation FASN-targeted therapies. Researchers are encouraged to consult the original publications for detailed experimental conditions and a comprehensive list of gene expression changes.
References
Validating the Effect of TVB-3166 on Microtubule Dynamics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fatty acid synthase (FASN) inhibitor TVB-3166's effect on microtubule dynamics against established microtubule-targeting agents, paclitaxel and vincristine. The information presented is supported by experimental data to aid in the evaluation and potential application of this compound in research and drug development.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are critical for essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for anticancer therapies. This guide explores the distinct mechanism of this compound, a FASN inhibitor that indirectly influences microtubule stability, and compares its effects to the direct actions of paclitaxel, a microtubule stabilizer, and vincristine, a microtubule destabilizer.
Mechanism of Action
This compound: This compound inhibits FASN, an enzyme responsible for the synthesis of palmitate. By blocking FASN, this compound reduces the levels of palmitate, a fatty acid crucial for the post-translational modification of various proteins, including tubulin.[1] The resulting decrease in tubulin palmitoylation disrupts normal microtubule organization and function.[1]
Paclitaxel: As a microtubule-stabilizing agent, paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[2] This leads to the formation of abnormally stable and non-functional microtubules, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]
Vincristine: In contrast, vincristine is a microtubule-destabilizing agent. It binds to tubulin dimers, inhibiting their polymerization into microtubules.[4][5] This disruption of microtubule assembly leads to the disassembly of the mitotic spindle, mitotic arrest, and ultimately, cell death.[6]
Comparative Data Presentation
The following tables summarize the cytotoxic effects of this compound, paclitaxel, and vincristine across various cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC50) values.
| Table 1: IC50 Values of this compound in Cancer Cell Lines | |
| Cell Line | IC50 (µM) |
| CALU-6 (Non-small-cell lung) | 0.1 |
| 22Rv1 (Prostate) | Not specified, but effective at 0.1 µM |
| PC3-TxR (Taxane-resistant Prostate) | Not specified, used in combination studies |
| DU145-TxR (Taxane-resistant Prostate) | Not specified, used in combination studies |
| Table 2: IC50 Values of Paclitaxel in Cancer Cell Lines | |
| Cell Line | IC50 |
| SK-BR-3 (Breast) | Not specified, graphical data available |
| MDA-MB-231 (Breast) | Not specified, graphical data available |
| T-47D (Breast) | Not specified, graphical data available |
| Human Lung Cancer Cell Lines (Median) | >32 µM (3h), 9.4 µM (24h), 0.027 µM (120h) |
| Table 3: IC50 Values of Vincristine in Human Cancer Cell Lines | |
| Cell Line | IC50 |
| Various Cancer Cell Lines | Data available in ng/ml |
| Normal Human Lymphocytes | Higher IC50 compared to paclitaxel |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of these compounds are provided below.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.
-
Reagents: Purified tubulin, GTP, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), test compounds.
-
Procedure:
-
On ice, prepare a reaction mixture containing tubulin and GTP in polymerization buffer.
-
Add the test compound (this compound, paclitaxel, or vincristine) or vehicle control.
-
Transfer the mixture to a pre-warmed 37°C microplate reader.
-
Measure the change in absorbance at 340 nm over time (typically 60 minutes) in kinetic mode. An increase in absorbance indicates microtubule polymerization.
-
Immunofluorescence Microscopy of Microtubules
This technique visualizes the microtubule network within cells.
-
Cell Culture: Plate cells on coverslips and allow them to adhere.
-
Treatment: Treat cells with the desired concentration of this compound, paclitaxel, vincristine, or vehicle for the specified duration.
-
Fixation and Permeabilization:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS).
-
Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100 in PBS).
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against α-tubulin or β-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Culture and treat cells with the test compounds as described above.
-
Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide and RNase A.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in G0/G1, S, and G2/M phases.
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.
Caption: this compound inhibits FASN, disrupting microtubule organization.
Caption: Comparative mechanisms of microtubule targeting agents.
Caption: Experimental workflow for validating microtubule effects.
References
- 1. FASN Inhibition and Taxane Treatment Combine to Enhance Anti-tumor Efficacy in Diverse Xenograft Tumor Models through Disruption of Tubulin Palmitoylation and Microtubule Organization and FASN Inhibition-Mediated Effects on Oncogenic Signaling and Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Action of the vinca alkaloids vincristine, vinblastine, and desacetyl vinblastine amide on microtubules in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
A Head-to-Head Comparison of FASN Inhibitors: TVB-3166 vs. Cerulenin
A Comprehensive Guide for Researchers in Oncology and Drug Development
In the landscape of cancer metabolism research, the inhibition of Fatty Acid Synthase (FASN) has emerged as a promising therapeutic strategy. FASN, a key enzyme in de novo fatty acid synthesis, is overexpressed in many cancers and is associated with tumor growth, survival, and resistance to therapy. This guide provides a detailed head-to-head comparison of two prominent FASN inhibitors: TVB-3166, a clinical-stage, reversible inhibitor, and cerulenin, a widely studied natural product and irreversible inhibitor. This comparison is intended for researchers, scientists, and drug development professionals to provide objective data and methodologies to inform their research.
At a Glance: Key Differences
| Feature | This compound | Cerulenin |
| Mechanism of Action | Reversible, potent, and selective inhibitor of the β-ketoacyl reductase (KR) domain of FASN.[1] | Irreversibly binds to the ketoacyl synthase (KS) domain of FASN.[2] |
| Selectivity | Highly selective for FASN.[1] | Less selective, also inhibits other enzymes involved in fatty acid and sterol biosynthesis.[2] |
| Clinical Development | In clinical trials for various cancers. | Primarily a research tool due to toxicity and poor pharmacokinetic properties.[1] |
| Oral Bioavailability | Orally available.[1] | Limited oral bioavailability. |
Performance Data: A Quantitative Comparison
The following tables summarize the in vitro efficacy of this compound and cerulenin across various cancer cell lines. Data has been compiled from multiple studies to provide a comparative overview.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CALU-6 | Non-small-cell lung | 0.10 | [3][4] |
| A549 | Non-small-cell lung | Varies (sensitive) | |
| NCI-H1975 | Non-small-cell lung | Varies (less sensitive) | |
| COLO-205 | Colorectal | Varies | |
| 22Rv1 | Prostate | Varies | [3] |
| PC3 | Prostate | ~50 | [5] |
| LNCaP | Prostate | ~50 | [5] |
| OVCAR-8 | Ovarian | Varies | |
| SCC-9 ZsG | Oral Squamous Cell Carcinoma | Varies | [6] |
| LN-1A | Oral Squamous Cell Carcinoma | Varies | [6] |
Table 2: IC50 Values of Cerulenin in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| U-87MG | Glioblastoma | 5.55 | ~24.8 | [7][8] |
| LN-229 | Glioblastoma | 6.8 | ~30.4 | [8] |
| HCT116 | Colon | Varies (12.5-100 µM) | Varies | [9] |
| RKO | Colon | Varies (12.5-100 µM) | Varies | [9] |
| Colon 26 | Colorectal | Varies (100-200 µM) | Varies | [10][11] |
| CMT 93 | Colorectal | Varies (100-200 µM) | Varies | [10][11] |
| A-375 | Melanoma | Varies (20-160 µM) | Varies | [12] |
| Y79 | Retinoblastoma | 3.54 | ~15.8 | [13] |
| SKMel30 | Melanoma | Varies | Varies | [6] |
Mechanism of Action and Signaling Pathways
This compound and cerulenin both target FASN but through different mechanisms, leading to distinct downstream effects.
This compound acts as a potent and selective reversible inhibitor of FASN.[1] Its inhibitory action leads to the disruption of lipid raft architecture and the inhibition of crucial oncogenic signaling pathways, including PI3K-AKT-mTOR and β-catenin.[1] This targeted approach is believed to contribute to its selective induction of apoptosis in tumor cells while sparing normal cells.[1]
Cerulenin , on the other hand, is an irreversible inhibitor that covalently binds to the catalytic site of FASN, specifically the β-ketoacyl-acyl carrier protein synthase domain.[2] This irreversible binding disrupts the condensation reaction of acetyl-CoA and malonyl-CoA.[2] Cerulenin's effects extend to the inhibition of topoisomerase I activity and have been shown to impact the PI3K/AKT/NF-κB signaling axis.[7][14]
Caption: Simplified signaling pathway illustrating the role of FASN and the inhibitory actions of this compound and cerulenin.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and cerulenin on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound and Cerulenin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound or cerulenin and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
Caption: Workflow for a typical MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[2]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[2]
FASN Activity Assay (NADPH Consumption)
This biochemical assay measures FASN activity by monitoring the decrease in NADPH absorbance.
Materials:
-
Purified FASN or cell lysate
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 6.6, 1 mM DTT, 1 mM EDTA)
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
UV-visible spectrophotometer or plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, acetyl-CoA, and NADPH.
-
Add the purified FASN or cell lysate to the reaction mixture.
-
Initiate the reaction by adding malonyl-CoA.
-
Immediately measure the decrease in absorbance at 340 nm over time.[5][8]
-
The rate of NADPH consumption is proportional to FASN activity.
Western Blotting for Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation of proteins in the PI3K/Akt pathway.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate cell lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion and Future Directions
Both this compound and cerulenin effectively inhibit FASN and induce apoptosis in cancer cells, albeit through different mechanisms of action. This compound's reversibility, selectivity, and oral bioavailability make it a promising candidate for clinical development, and it is currently being evaluated in multiple clinical trials.[1] Cerulenin, while a valuable research tool for understanding the consequences of irreversible FASN inhibition, faces challenges for therapeutic use due to its lack of specificity and potential for off-target effects.
Future research should focus on direct, head-to-head comparative studies in a wider range of cancer models to further elucidate the nuances of their anti-cancer activities. Investigating the differential impact of reversible versus irreversible FASN inhibition on tumor metabolism and signaling will be crucial for optimizing the therapeutic application of FASN inhibitors in oncology. Furthermore, exploring combination therapies with other targeted agents or chemotherapies may unlock the full potential of FASN inhibition in cancer treatment.
References
- 1. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay [bio-protocol.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 11. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Fatty acid synthase inhibitor cerulenin attenuates glioblastoma progression by reducing EMT and stemness phenotypes, inducing oxidative and ER stress response, and targeting PI3K/AKT/NF-κB axis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of TVB-3166 for FASN: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of TVB-3166, a potent inhibitor of Fatty Acid Synthase (FASN), focusing on its selectivity for FASN over other enzymes. The information is supported by available experimental data to offer an objective assessment for research and drug development applications.
Introduction to this compound and FASN
Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids, primarily producing palmitate from acetyl-CoA and malonyl-CoA. In many cancer cells, FASN is overexpressed and plays a crucial role in providing lipids for membrane formation, energy storage, and signaling molecule synthesis. This makes FASN a compelling target for cancer therapy.
This compound is an orally bioavailable, reversible, and selective small molecule inhibitor of FASN.[1][2][3] It has been shown to induce apoptosis in tumor cells and inhibit tumor growth in preclinical models, making it a compound of significant interest in oncology research.[1][2][3]
Quantitative Analysis of this compound Inhibition
The potency of this compound against FASN has been determined in various assays. The following table summarizes the key inhibitory concentrations.
| Assay Type | Target/Process | IC50 Value | Reference |
| Biochemical Assay | Purified FASN Enzyme | 42 nM | [1][4] |
| Cellular Assay | Cellular Palmitate Synthesis | 81 nM | [1] |
| Cellular Assay | HeLa Cellular Palmitate Synthesis | 60 nM | [2] |
| Cellular Assay | CALU-6 Cellular Palmitate Synthesis | 81 nM | [2] |
| Cell Viability Assay | CALU-6 Non-Small-Cell Lung Tumor Cells | 100 nM | [2] |
Selectivity of this compound
This compound is consistently described as a "selective" FASN inhibitor in the scientific literature.[1][2][3] This selectivity is a critical feature, as off-target effects can lead to toxicity and confound experimental results. The differentiation of this compound from earlier FASN inhibitors like C75 and orlistat is partly based on its improved selectivity and better tolerability in in vivo models.[2]
However, publicly available data from comprehensive selectivity panel screenings against a broad range of other enzymes (e.g., kinases, other metabolic enzymes) with corresponding IC50 values are limited. While one study notes that the effects of this compound are unlikely to be due to off-target effects based on comparable results with other FASN inhibitors and FASN silencing, specific quantitative data on its interaction with other enzymes is not provided.[5] Therefore, while qualitatively acknowledged as selective, a detailed quantitative comparison of its potency against FASN versus other enzymes cannot be fully compiled from the available literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess FASN inhibition.
FASN Biochemical Inhibition Assay
This assay directly measures the enzymatic activity of purified FASN and its inhibition by a test compound.
-
Enzyme and Substrates : Purified human FASN enzyme is used. The substrates are acetyl-CoA, malonyl-CoA, and the cofactor NADPH.
-
Reaction Mixture : A reaction buffer is prepared, typically containing potassium phosphate buffer (pH ~7.0), dithiothreitol (DTT), and EDTA.
-
Assay Procedure :
-
The purified FASN enzyme is incubated with varying concentrations of the inhibitor (e.g., this compound) in the reaction buffer.
-
The enzymatic reaction is initiated by adding the substrates acetyl-CoA and malonyl-CoA, along with NADPH.
-
The activity of FASN is determined by measuring the rate of NADPH oxidation, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.
-
-
Data Analysis : The rate of NADPH consumption is plotted against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce FASN activity by 50%.
Cellular Palmitate Synthesis Assay
This assay measures the effect of an inhibitor on the de novo synthesis of palmitate in cultured cells.
-
Cell Culture : Cancer cell lines known to have high FASN expression (e.g., HeLa, CALU-6) are cultured in appropriate media.
-
Inhibitor Treatment : Cells are treated with a range of concentrations of the FASN inhibitor (e.g., this compound) for a specified period.
-
Isotope Labeling : A stable isotope-labeled precursor, such as 13C-acetate or 13C-glucose, is added to the cell culture medium.
-
Lipid Extraction : After incubation, total lipids are extracted from the cells.
-
Mass Spectrometry Analysis : The amount of 13C-labeled palmitate is quantified using mass spectrometry.
-
Data Analysis : The inhibition of 13C-labeled palmitate synthesis is calculated for each inhibitor concentration, and the data is used to determine the cellular IC50 value.[2]
Visualizing Key Pathways and Workflows
To better understand the context of FASN inhibition and the experimental procedures, the following diagrams are provided.
Caption: FASN signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for FASN inhibition assays.
Conclusion
This compound is a potent inhibitor of FASN with low nanomolar activity in both biochemical and cellular assays. It is described as a selective inhibitor, a feature that distinguishes it from earlier generations of FASN inhibitors and contributes to its favorable preclinical profile. While the available literature strongly supports its on-target activity against FASN, a comprehensive, publicly accessible selectivity panel detailing its activity against a wide range of other enzymes is needed for a complete quantitative assessment of its selectivity. The provided experimental protocols and diagrams offer a framework for further investigation and understanding of this compound's mechanism of action.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. FASN inhibitor this compound prevents S-acylation of the spike protein of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal and Handling of TVB-3166: A Guide for Laboratory Professionals
Researchers and drug development professionals handling TVB-3166 must adhere to established safety protocols to ensure a secure laboratory environment and proper disposal of the compound. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on available safety data.
Safety Profile and Handling
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, standard precautionary measures for handling chemicals should always be observed.
Personal Protective Equipment (PPE):
While the safety data sheet (SDS) does not specify mandatory personal protective equipment, it is recommended to follow general laboratory safety practices. This includes wearing:
-
Safety glasses
-
Gloves
-
A laboratory coat
Storage:
Proper storage is crucial to maintain the integrity of this compound. The compound in its powder form should be stored at -20°C for up to 3 years.[1] Stock solutions can be stored at -80°C for up to one year.[1] It is advisable to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[1]
Safety Ratings:
The following table summarizes the NFPA and HMIS ratings for this compound, which provide a quick assessment of the material's hazards.
| Rating System | Health | Fire | Reactivity |
| NFPA | 0 | 0 | 0 |
| HMIS | 0 | 0 | 0 |
| Data sourced from the this compound Safety Data Sheet. A rating of 0 indicates a minimal hazard. |
Disposal Procedures
The primary principle for the disposal of this compound is to prevent its entry into the environment. Do not allow the substance to enter sewers or surface and ground water. Uncontaminated material should be picked up mechanically. For spills or waste, follow the decision-making process outlined below.
Emergency Procedures
In the event of accidental exposure, the following first-aid measures should be taken.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If complaints arise, consult a doctor. |
| Skin Contact | The product is generally not irritating to the skin. |
| Eye Contact | Rinse the opened eye for several minutes under running water. |
| Ingestion | If symptoms persist, consult a doctor. |
| No special measures are generally required. |
Experimental Protocols
For researchers utilizing this compound in experimental settings, specific protocols for solution preparation have been documented.
In Vivo Preparation for Oral Gavage:
To prepare a 5 mg/ml solution of this compound for oral gavage in mice, the following steps can be taken:
-
Add a small volume of DMSO (10% of the final volume) to the vial containing this compound.
-
Briefly vortex the mixture and heat it in a 37°C water bath.
-
Add corn oil to reach the final desired concentration of 5 mg/ml.[2]
In Vitro Solution Preparation:
For cell-based assays, this compound can be prepared in a stock solution with DMSO. For example, a stock solution can be made at a concentration of 77 mg/mL (200.27 mM) in fresh DMSO.[1] It is important to use fresh DMSO as moisture-absorbing DMSO can reduce the solubility of the compound.[1] This stock solution can then be diluted in culture medium to the desired final concentration for experiments.[2]
References
Personal protective equipment for handling TVB-3166
Essential Safety and Handling Guide for TVB-3166
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a research environment. It is designed to ensure the safety of laboratory personnel and the integrity of experimental workflows.
Physical and Chemical Properties
Understanding the basic properties of this compound is foundational to its safe handling.
| Property | Value | Source |
| Synonym | 4-[1-[5-(4,5-dimethyl-1H-pyrazol-3-yl)-2,4-dimethylbenzoyl]-3-azetidinyl]-benzonitrile | |
| CAS Number | 1533438-83-3 | |
| Molecular Formula | C₂₄H₂₄N₄O | [1] |
| Molecular Weight | 384.5 g/mol | [1] |
| Solubility | DMSO: 5 mg/mL | [1] |
| Storage | Store in accordance with information listed on the product insert. |
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous according to the Globally Harmonized System (GHS), adherence to standard laboratory safety precautions is mandatory to minimize exposure and ensure a safe working environment.
Core PPE Requirements
-
Eye Protection: Chemical safety glasses or goggles should be worn at all times when handling this compound to protect against accidental splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. The glove material should be impermeable and resistant to the substance and the solvent being used (e.g., DMSO).
-
Body Protection: A standard laboratory coat must be worn to protect skin and clothing from contamination.
-
Respiratory Protection: Under normal handling conditions in a well-ventilated area or a chemical fume hood, respiratory protection is not required.
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
Preparation and Stock Solution
-
Pre-Handling:
-
Ensure the work area (e.g., chemical fume hood, balance) is clean and uncluttered.
-
Assemble all necessary equipment and reagents (e.g., this compound vial, solvent, pipettes, tubes).
-
Don the required personal protective equipment.
-
-
Reconstitution:
-
This compound is typically dissolved in DMSO to create a stock solution.[1][2]
-
Carefully weigh the required amount of this compound powder in a containment balance or a chemical fume hood to avoid generating dust.
-
Add the appropriate volume of solvent to the vial.
-
Ensure the vial is securely capped and mix thoroughly until the solid is completely dissolved.
-
Experimental Use
-
Dilutions: Perform all serial dilutions from the stock solution in a chemical fume hood or a designated clean workspace.
-
Cell Culture and Animal Studies: When adding this compound to cell cultures or preparing doses for animal administration, handle the solutions with care to prevent aerosols or splashes.[3][4]
-
Post-Use:
-
Securely cap all vials and containers containing this compound.
-
Clean the work area thoroughly with an appropriate solvent and then with a general-purpose cleaner.
-
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Unused this compound, stock solutions, and any solutions containing the compound should be disposed of as chemical waste.
-
Collect all liquid waste in a designated, properly labeled, and sealed hazardous waste container.
-
-
Contaminated Materials:
-
All disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, tubes, paper towels) should be collected in a designated hazardous waste bag.
-
-
Institutional Guidelines:
-
Follow all local and institutional regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management. Do not discharge this compound into sewers or waterways.
-
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures.
| Exposure Route | First-Aid Measures | Source |
| Inhalation | Move to fresh air. If symptoms develop, consult a physician. | |
| Skin Contact | While the product is generally not an irritant, wash the affected area with soap and water. | |
| Eye Contact | Rinse the opened eye for several minutes under running water. | |
| Ingestion | If symptoms persist, consult a doctor. |
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FASN inhibitor this compound prevents S-acylation of the spike protein of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
